Eupenifeldin
Description
Properties
Molecular Formula |
C33H40O7 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
3,9,25-trihydroxy-4,11,16,16,20,27-hexamethyl-5,21-dioxapentacyclo[18.9.0.04,14.06,12.022,28]nonacosa-6,9,11,17,22,25,27-heptaene-8,24-dione |
InChI |
InChI=1S/C33H40O7/c1-18-10-24(34)26(36)15-28-22(18)12-20-14-30(38)33(6)21(17-31(3,4)8-7-9-32(20,5)39-28)13-23-19(2)11-25(35)27(37)16-29(23)40-33/h7-8,10-11,15-16,20-21,30,38H,9,12-14,17H2,1-6H3,(H,34,36)(H,35,37) |
InChI Key |
BWTQHPFSWXJOGP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Eupenifeldin: A Fungal Metabolite with Potent Anti-Cancer Activity
An In-Depth Technical Guide on the Discovery, Origin, and Mechanism of Action of Eupenifeldin
Abstract
This compound, a complex pentacyclic bistropolone, is a secondary metabolite produced by the fungus Eupenicillium brefeldianum. First isolated in the early 1990s, this meroterpenoid has garnered significant interest within the scientific community due to its potent cytotoxic activity against a range of cancer cell lines, particularly those of ovarian and colon origin. This technical guide provides a comprehensive overview of the discovery and origin of this compound, details its mechanism of action involving the induction of apoptosis and autophagy, and presents key experimental protocols and quantitative data for researchers in the fields of natural product chemistry, oncology, and drug development.
Discovery and Origin
This compound was first discovered as a novel cytotoxic agent isolated from the fermentation broth of the fungus Eupenicillium brefeldianum (strain ATCC 74184)[1][2]. Structurally, it is classified as a bistropolone, a subclass of meroterpenoids characterized by a polyketide-derived aromatic moiety and a terpene-derived unit[1][2]. The complete chemical structure was elucidated through spectral data analysis and confirmed by single-crystal X-ray analysis[1].
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₃H₄₀O₇ |
| Molar Mass | 548.67 g/mol |
| Class | Bistropolone, Meroterpenoid |
| Producing Organism | Eupenicillium brefeldianum |
Biological Activity and Cytotoxicity
This compound exhibits potent cytotoxic effects against a variety of cancer cell lines, with IC50 values often in the nanomolar range. Notably, it has shown significant activity against high-grade serous ovarian cancer (HGSOC) cell lines and has also been evaluated against colon cancer and leukemia models[1][2][3][4]. An important characteristic of this compound is its selective cytotoxicity towards cancer cells over non-tumorigenic cells[3][4].
Table 2: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR3 | Ovarian Cancer | < 10 | [3][4] |
| OVCAR5 | Ovarian Cancer | < 10 | [3][4] |
| OVCAR8 | Ovarian Cancer | < 10 | [3][4] |
| HCT-116 | Colon Cancer | Not specified | [1][2] |
| P388 | Leukemia | Not specified | [1][2] |
| FTSEC (non-tumorigenic) | Fallopian Tube Epithelial | > 100 | [3][4] |
| MDA-MB-435 | Melanoma | Not specified | [5] |
Mechanism of Action: Induction of Apoptosis and Autophagy
The cytotoxic activity of this compound is primarily attributed to its ability to induce programmed cell death through two interconnected pathways: apoptosis and autophagy.
Apoptosis Induction
This compound triggers the intrinsic apoptotic pathway, characterized by the activation of effector caspases 3 and 7[3][4]. Caspase activation leads to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis[3][4]. The induction of apoptosis is further confirmed by an increase in Annexin V staining, which detects the externalization of phosphatidylserine (B164497) on the cell surface, an early apoptotic event[3][4].
Autophagy Induction
In addition to apoptosis, this compound also induces autophagy, a cellular process of self-digestion of damaged organelles and proteins. This is evidenced by an increase in the conversion of the microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its autophagosome-associated form (LC3-II)[3][6]. The interplay between apoptosis and autophagy in the context of this compound's action is complex. Inhibition of autophagy has been shown to reduce the cytotoxic effects of this compound, suggesting that autophagy contributes to its cell-killing mechanism[3][4].
The regulation of both pathways is thought to be mediated, in part, through the Bcl-2 family of proteins and their interaction with Beclin-1, a key regulator of autophagy[7][8][9][10][11].
Experimental Protocols
Isolation and Purification of this compound
While the original discovery paper provides a general outline, a detailed protocol for the isolation of this compound can be inferred from methodologies used for similar fungal metabolites, such as Brefeldin A from the same organism. The following is a generalized protocol:
-
Fermentation: Eupenicillium brefeldianum is cultured in a suitable liquid medium to allow for the production of secondary metabolites.
-
Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. The broth is then extracted with an organic solvent such as ethyl acetate (B1210297) or acetone.
-
Chromatographic Purification: The crude extract is subjected to chromatographic techniques for purification. This may involve:
-
Macroporous Resin Adsorption Chromatography: The extract is passed through a non-polar macroporous resin column. The column is washed to remove impurities, and the target compound is eluted with a suitable solvent gradient (e.g., increasing concentrations of ethanol (B145695) or methanol (B129727) in water).
-
Silica (B1680970) Gel Chromatography: Further purification can be achieved using silica gel column chromatography with a solvent system tailored to the polarity of this compound.
-
-
Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized from a suitable solvent to yield a pure product.
Cytotoxicity Assay (Resazurin-Based)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Fluorescence Measurement: Measure the fluorescence of the reduced product, resorufin, using a plate reader at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
Annexin V Apoptosis Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Caspase Activity Assay
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic caspase-3/7 substrate to the cell lysate.
-
Incubation: Incubate at room temperature to allow for caspase cleavage of the substrate.
-
Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer.
-
Data Analysis: Quantify the increase in fluorescence as an indicator of caspase-3/7 activity.
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed signaling pathways affected by this compound.
Conclusion
This compound stands out as a promising natural product with significant anti-cancer potential. Its discovery from Eupenicillium brefeldianum has opened avenues for the investigation of novel therapeutic agents. The dual mechanism of inducing both apoptosis and autophagy makes it a compelling candidate for further preclinical and clinical development. This guide provides a foundational resource for researchers aiming to explore the multifaceted biological activities of this compound and its potential applications in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC3-I conversion to LC3-II does not necessarily result in complete autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bcl-2:Beclin 1 complex: multiple, mechanisms regulating autophagy/apoptosis toggle switch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. The Bcl-2-Beclin 1 interaction in (-)-gossypol-induced autophagy versus apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential interactions between Beclin 1 and Bcl-2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupenifeldin from Eupenicillium brefeldianum: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Eupenifeldin is a potent cytotoxic, bistropolone meroterpenoid metabolite produced by the fungus Eupenicillium brefeldianum. First identified in cultures of E. brefeldianum ATCC 74184, this compound has demonstrated significant antitumor activity at nanomolar concentrations against a range of human cancer cell lines.[1] Its mechanism of action involves the induction of apoptosis and is potentiated by an autophagic response, making it a compound of considerable interest for oncological drug discovery. This document provides a comprehensive technical overview of this compound, covering its biosynthesis, production, biological activity, and relevant experimental protocols to facilitate further research and development.
Biosynthesis of this compound
This compound is a hybrid natural product, classified as a tropolone (B20159) sesquiterpenoid. Its biosynthesis is a complex process involving the convergence of the polyketide and mevalonate (B85504) pathways.[2][3]
The core structure is assembled via a key hetero-Diels-Alder (hDA) reaction between a tropolone quinomethide (derived from the polyketide pathway) and a ZEE-diastereomer of humulene (B1216466) (a sesquiterpene from the mevalonate pathway).[4]
The initial steps for forming the tropolone nucleus mirror those of the stipitatic acid pathway:[4]
-
A non-reducing polyketide synthase (PKS), such as TropA, synthesizes 3-methylorcinaldehyde.[4]
-
An FAD-dependent monooxygenase (TropB) oxidizes this intermediate.[4]
-
A non-heme iron dioxygenase (TropC) catalyzes an oxidative ring expansion to form the tropolone nucleus, stipitaldehyde.[4]
-
This aldehyde is then reduced by a short-chain reductase/dehydrogenase (SDR) to its corresponding alcohol, which serves as the precursor for the hDA reaction.[4]
Concurrently, farnesyl pyrophosphate (FPP) from the mevalonate pathway is cyclized by a sesquiterpene cyclase to form the ZEE isomer of humulene.[4] The subsequent enzyme-catalyzed hDA reaction and further modifications, including a second hDA reaction to attach the second tropolone moiety, complete the this compound molecule.[4]
References
- 1. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemical and Biosynthetic Rationalisation of the Tropolone Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupenifeldin, a complex meroterpenoid with potent antitumor activity, represents a fascinating example of fungal natural product biosynthesis. This technical guide provides an in-depth exploration of the intricate enzymatic machinery and genetic blueprint responsible for the assembly of this compound and related bistropolone-humulene meroterpenoids. We delve into the core biosynthetic pathway, detailing the key enzymatic players, their proposed functions, and the genetic architecture of the biosynthetic gene cluster. This guide also presents a compilation of quantitative data and detailed experimental protocols to facilitate further research and exploitation of this pathway for synthetic biology and drug discovery applications.
Introduction
Meroterpenoids are a class of hybrid natural products derived from both terpenoid and polyketide biosynthetic pathways.[1] Fungi are prolific producers of these structurally diverse and biologically active molecules.[2] this compound, first isolated from Eupenicillium brefeldianum, is a pentacyclic bistropolone meroterpenoid that has demonstrated significant cytotoxic activity against various cancer cell lines.[3][4] Its unique chemical architecture, featuring a humulene-derived core fused to two tropolone (B20159) moieties, has spurred interest in elucidating its biosynthetic origins. Understanding the biosynthesis of this compound not only provides fundamental insights into fungal secondary metabolism but also opens avenues for the discovery and production of novel analogs with potentially improved therapeutic properties.[5]
This guide focuses on the biosynthesis of this compound in Phoma sp., where the responsible biosynthetic gene cluster (eup) has been identified and partially characterized.[6] We will also draw comparisons to the biosynthesis of related tropolonic sesquiterpenoids, such as pycnidione and xenovulene A, to provide a broader context.[7][8]
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process orchestrated by a suite of dedicated enzymes encoded within the eup gene cluster. The pathway can be conceptually divided into three key stages: the formation of the tropolone monomer, the synthesis of the humulene-derived core, and the subsequent hetero-Diels-Alder cycloadditions that assemble the final pentacyclic scaffold.
Tropolone Moiety Formation
The tropolone ring, a seven-membered aromatic system, is a key structural feature of this compound. Its biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS), followed by a series of oxidative modifications.
-
EupA (NR-PKS): This enzyme is proposed to catalyze the synthesis of a polyketide precursor, likely 3-methylorcinaldehyde, from acetyl-CoA and malonyl-CoA.[6]
-
EupB (FAD-dependent monooxygenase): EupB is believed to hydroxylate the polyketide intermediate.[6]
-
EupC (Non-heme Fe(II)-dependent dioxygenase): This enzyme is thought to be responsible for the oxidative ring expansion of the aromatic precursor to form the tropolone nucleus.[6]
Humulene (B1216466) Core Synthesis and Modification
The central 11-membered macrocycle of this compound is derived from the sesquiterpene humulene.
-
EupE (Terpene cyclase): EupE catalyzes the cyclization of farnesyl pyrophosphate (FPP) to form humulene.[6]
-
EupD (Cytochrome P450 monooxygenase): Following its formation, humulene is hydroxylated by EupD to produce 10-hydroxyhumulene.[6]
Assembly via Hetero-Diels-Alder Reactions
The final assembly of this compound is proposed to occur through two sequential hetero-Diels-Alder reactions between two molecules of a tropolone ortho-quinone methide and one molecule of 10-hydroxyhumulene.[6] The exact enzyme(s) responsible for catalyzing these cycloadditions within the eup cluster have not been definitively characterized, though a putative hetero-Diels-Alderase, EupF, has been suggested.
The eup Biosynthetic Gene Cluster
The genes encoding the biosynthetic enzymes for this compound are clustered together in the genome of Phoma sp.. This co-localization facilitates the coordinated regulation of the pathway. The identified eup gene cluster contains genes for the core biosynthetic enzymes as well as putative regulatory and transport proteins.
Table 1: Genes in the this compound Biosynthetic Gene Cluster from Phoma sp.
| Gene | Proposed Function | Homologs/Domains |
| eupA | Non-reducing polyketide synthase | KS, AT, PT, ACP, TE |
| eupB | FAD-dependent monooxygenase | FAD-binding, monooxygenase |
| eupC | Non-heme Fe(II)-dependent dioxygenase | Dioxygenase, Fe2OG |
| eupD | Cytochrome P450 monooxygenase | P450 |
| eupE | Terpene cyclase | Terpene synthase |
| eupF | Putative hetero-Diels-Alderase | - |
| eupG | Putative transporter | MFS transporter |
| eupH | Putative transcription factor | Zn(II)2Cys6 |
| eupM | Putative methyltransferase | - |
| eupR | Putative reductase | - |
| eupT | Putative transporter | - |
Source: Adapted from Zhai Y et al., Fungal Genet Biol (2019)[6]
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data regarding the biosynthesis of this compound. The following table summarizes the reported cytotoxic activity of this compound, which drives the interest in its biosynthesis.
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ (nM) | Reference |
| HCT-116 | < 10 | [3] |
| OVCAR3 | < 10 | [9] |
| OVCAR5 | < 10 | [9] |
| OVCAR8 | < 10 | [9] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound biosynthesis. These protocols are adapted from established methods for studying fungal natural product biosynthesis and may require optimization for specific experimental conditions.
Gene Disruption in Phoma sp.
Gene disruption is a crucial technique to validate the function of genes within the eup cluster. The following protocol describes a general workflow for Agrobacterium tumefaciens-mediated transformation (ATMT), which can be adapted for Phoma sp..
Materials:
-
Phoma sp. strain
-
Agrobacterium tumefaciens strain (e.g., AGL-1, EHA105)
-
Binary vector for gene disruption (containing a selection marker, e.g., hygromycin resistance)
-
Induction medium (IM)
-
Co-cultivation plates
-
Selection plates (e.g., PDA with hygromycin and cefotaxime)
Protocol:
-
Construct the Gene Disruption Vector:
-
Clone the 5' and 3' flanking regions of the target gene into a binary vector containing a selectable marker cassette.
-
-
Prepare A. tumefaciens:
-
Introduce the gene disruption vector into A. tumefaciens by electroporation.
-
Grow a single colony of transformed A. tumefaciens in LB medium with appropriate antibiotics at 28°C overnight.
-
Inoculate the overnight culture into induction medium (IM) and grow at 28°C until the OD₆₀₀ reaches 0.6-0.8.
-
-
Prepare Phoma sp. Spores:
-
Grow Phoma sp. on PDA plates until sporulation.
-
Harvest spores by flooding the plate with sterile water and gently scraping the surface.
-
Filter the spore suspension through sterile mira-cloth and adjust the concentration to 1 x 10⁷ spores/mL.
-
-
Co-cultivation:
-
Mix equal volumes of the A. tumefaciens culture and the Phoma sp. spore suspension.
-
Spread 200 µL of the mixture onto co-cultivation plates overlaid with a cellophane membrane.
-
Incubate the plates at 25°C for 48-72 hours.
-
-
Selection of Transformants:
-
Transfer the cellophane membrane to selection plates containing hygromycin (to select for fungal transformants) and cefotaxime (B1668864) (to inhibit A. tumefaciens growth).
-
Incubate at 25°C until resistant colonies appear.
-
-
Verification of Gene Disruption:
-
Isolate genomic DNA from putative transformants.
-
Confirm the gene disruption event by PCR and Southern blot analysis.
-
Heterologous Expression in Aspergillus oryzae
Heterologous expression is a powerful tool to reconstitute the biosynthetic pathway in a clean genetic background and to characterize the function of individual enzymes.
Materials:
-
Aspergillus oryzae host strain (e.g., NSAR1)
-
Expression vectors (e.g., pTAEX3, pUSA2)
-
Protoplast solution
-
PEG-CaCl₂ solution
-
Regeneration medium
Protocol:
-
Construct Expression Vectors:
-
Clone the gene(s) of interest into an A. oryzae expression vector under the control of a suitable promoter (e.g., amyB promoter).
-
-
Prepare A. oryzae Protoplasts:
-
Grow A. oryzae in liquid culture.
-
Harvest the mycelia and treat with a lytic enzyme mixture (e.g., Yatalase, Glucanex) in an osmotic stabilizer to generate protoplasts.
-
-
Transformation:
-
Mix the protoplasts with the expression vector(s).
-
Add PEG-CaCl₂ solution to induce DNA uptake.
-
Plate the transformation mixture on regeneration medium containing the appropriate selection agent.
-
-
Screening for Metabolite Production:
-
Inoculate positive transformants into a suitable production medium.
-
After a period of incubation, extract the culture with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by LC-MS to detect the production of the expected metabolite(s).
-
In Vitro Enzyme Assays
In vitro assays are essential for determining the specific function and kinetic parameters of the biosynthetic enzymes.
5.3.1. FAD-dependent Monooxygenase (EupB) Assay
This assay typically monitors the consumption of NADPH, a cofactor for many FAD-dependent monooxygenases.
Materials:
-
Purified EupB enzyme
-
Putative substrate (e.g., 3-methylorcinaldehyde)
-
NADPH
-
FAD
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Protocol:
-
Set up a reaction mixture containing the assay buffer, FAD, and the putative substrate.
-
Initiate the reaction by adding the purified EupB enzyme and NADPH.
-
Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) over time using a spectrophotometer.
-
A substrate-dependent decrease in absorbance indicates enzyme activity.
5.3.2. Non-heme Fe(II)-dependent Dioxygenase (EupC) Assay
These assays can be performed by monitoring substrate consumption or product formation by HPLC or LC-MS.
Materials:
-
Purified EupC enzyme
-
Putative substrate (product from the EupB reaction)
-
Fe(II) source (e.g., (NH₄)₂Fe(SO₄)₂)
-
α-ketoglutarate
-
Ascorbate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
Protocol:
-
Set up a reaction mixture containing the assay buffer, Fe(II), α-ketoglutarate, ascorbate, and the putative substrate.
-
Initiate the reaction by adding the purified EupC enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Quench the reaction at various time points by adding an organic solvent (e.g., methanol).
-
Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the tropolone product.
5.3.3. Terpene Cyclase (EupE) Assay
This assay involves providing the enzyme with its substrate, farnesyl pyrophosphate (FPP), and detecting the formation of the cyclic terpene product.
Materials:
-
Purified EupE enzyme
-
Farnesyl pyrophosphate (FPP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂)
-
Organic solvent for extraction (e.g., hexane)
Protocol:
-
Set up a reaction mixture containing the assay buffer and FPP.
-
Initiate the reaction by adding the purified EupE enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Extract the reaction mixture with an organic solvent (e.g., hexane) to capture the volatile terpene product.
-
Analyze the organic extract by GC-MS to identify the formation of humulene.
5.3.4. Cytochrome P450 (EupD) Assay
P450 assays often require a partner reductase to supply electrons from NADPH.
Materials:
-
Microsomal preparation containing EupD or purified EupD
-
Cytochrome P450 reductase (CPR)
-
Putative substrate (humulene)
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Protocol:
-
Set up a reaction mixture containing the assay buffer, EupD (or microsomes), CPR, and the substrate.
-
Pre-incubate the mixture to allow for substrate binding.
-
Initiate the reaction by adding NADPH.
-
Incubate at an optimal temperature (e.g., 37°C).
-
Quench the reaction and extract with an organic solvent.
-
Analyze the extract by LC-MS or GC-MS to detect the hydroxylated product (10-hydroxyhumulene).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound biosynthesis.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for gene disruption in fungi.
Caption: Workflow for heterologous expression.
Conclusion and Future Perspectives
The elucidation of the this compound biosynthetic pathway provides a striking example of the chemical ingenuity of fungi. While the key enzymatic steps have been proposed, further detailed biochemical characterization of each enzyme in the eup cluster is necessary to fully understand the catalytic mechanisms at play. The development of robust in vitro assays and the structural elucidation of these enzymes will be crucial for future engineering efforts. The combinatorial biosynthesis approach, involving the expression of genes from different meroterpenoid pathways in a heterologous host, holds immense promise for the generation of novel this compound analogs with potentially enhanced or novel biological activities. This technical guide serves as a foundational resource for researchers aiming to unravel the remaining mysteries of this compound biosynthesis and to harness its potential for the development of new therapeutics.
References
- 1. Reconstitution of Polyketide-Derived Meroterpenoid Biosynthetic Pathway in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional analysis of an α-ketoglutarate-dependent non-heme iron oxygenase in fungal meroterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus nidulans as a Heterologous Host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of a novel sub-group of UbiA-type terpene cyclases with a distinct motif I - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Kinetic characterisation of the FAD dependent monooxygenase TropB and investigation of its biotransformation potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Reconstitution of a Secondary Metabolite Biosynthetic Pathway in a Heterologous Fungal Host | Springer Nature Experiments [experiments.springernature.com]
- 8. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Eupenifeldin: A Technical Guide for Researchers
An In-depth Analysis of a Potent Cytotoxic Fungal Metabolite
Introduction
Eupenifeldin is a pentacyclic bistropolone fungal metabolite first isolated from Eupenicillium brefeldianum.[1][2] It has garnered significant interest within the scientific community for its potent cytotoxic and anti-tumor activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, mechanism of action, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a complex molecule with the molecular formula C33H40O7 and a molar mass of 548.67 g/mol .[3][4] Its unique structure, characterized by a bistropolone core, is responsible for its biological activity.
| Property | Value | Source |
| Molecular Formula | C33H40O7 | [3] |
| CAS Number | 151803-45-1 | [1][] |
| Molar Mass | 548.67 g/mol | [3][4] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [1] |
Biological Activity and Cytotoxicity
This compound has demonstrated significant cytotoxic effects across a range of cancer cell lines, often at nanomolar concentrations. Its activity is particularly notable in ovarian and lung cancer models.
| Cell Line | Cancer Type | IC50 | Source |
| HCT-116 | Colon Carcinoma | 0.005 µg/mL | [1][] |
| HCTVM46 | Colon Carcinoma | 0.002 µg/mL | [1] |
| OVCAR3 | Ovarian Cancer | < 10 nM | [6][7][8] |
| OVCAR5 | Ovarian Cancer | < 10 nM | [6][7][8] |
| OVCAR8 | Ovarian Cancer | < 10 nM | [6][7][8] |
| FTSEC (non-tumorigenic) | Fallopian Tube Epithelial | ~100 nM | [6][7][8] |
| A549 | Lung Carcinoma | 123.9 ng/mL | |
| LLC | Murine Lewis Lung Carcinoma | 8.5 ng/mL | |
| T-24 | Bladder Cancer | 12.5 x 10-3 µM | [9] |
| U-251 | Glioblastoma | 100 x 10-3 µM | [9] |
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the induction of apoptosis and the modulation of autophagy.
Apoptosis Induction: this compound triggers programmed cell death in cancer cells. This is evidenced by several key molecular events:
-
Phosphatidylserine (B164497) Externalization: Treatment with this compound leads to an increase in Annexin V staining, indicating the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, a hallmark of early apoptosis.[6][7][8]
-
Caspase Activation: The compound activates effector caspases, specifically caspase-3 and caspase-7, which are central to the execution phase of apoptosis.[6][7][8]
-
PARP Cleavage: In some cell lines, such as OVCAR3, this compound treatment results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a key indicator of apoptotic cell death.[6][7][8]
Role of Autophagy: this compound also induces a weak autophagic response in cancer cells.[6][7][8] While often a pro-survival mechanism, in the context of this compound treatment, autophagy appears to contribute to its cytotoxic effects. This is supported by the observation that inhibition of autophagy with agents like bafilomycin A1 reduces the overall toxicity of this compound.[6][7][8]
Initial proteomic studies suggested a possible role for ferroptosis, another form of programmed cell death, but subsequent validation experiments did not support its involvement in this compound's mechanism of action.[6][7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cytotoxicity Assay (MTT/MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the this compound-containing medium and incubate for 48-72 hours.
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include both positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive, PI-negative cells are in early apoptosis. FITC-positive, PI-positive cells are in late apoptosis or necrosis.
Caspase-3/7 Activity Assay
This assay quantifies the activity of effector caspases.
-
Cell Lysis: Treat cells with this compound. After treatment, lyse the cells using a specific lysis buffer provided with a commercial caspase activity kit.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 (e.g., containing the DEVD sequence) to the cell lysate.
-
Incubation: Incubate at room temperature according to the kit manufacturer's instructions.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase-3/7 activity.
Western Blotting for PARP and LC3 Cleavage
This technique is used to detect the cleavage of PARP (a marker of apoptosis) and the conversion of LC3-I to LC3-II (a marker of autophagy).[14][15][16]
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for PARP and LC3. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the full-length PARP band (116 kDa) and the appearance of the cleaved fragment (89 kDa) indicates apoptosis. An increase in the LC3-II band (lipidated form) relative to the LC3-I band suggests the induction of autophagy.
In Vivo Hollow Fiber Assay
This assay provides an intermediate in vivo model to assess the anti-cancer activity of a compound.[17][18][19][20][21]
-
Cell Encapsulation: Cancer cells are encapsulated within semi-permeable hollow fibers.
-
Implantation: The fibers are surgically implanted into immunocompromised mice, typically in the intraperitoneal cavity and/or subcutaneously.
-
Compound Administration: The mice are treated with this compound via a clinically relevant route of administration.
-
Fiber Retrieval and Analysis: After the treatment period, the hollow fibers are retrieved, and the viability of the cancer cells within the fibers is assessed using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Efficacy Determination: The reduction in cell viability in the treated group compared to the vehicle control group indicates the in vivo efficacy of the compound.
Conclusion
This compound is a promising natural product with potent cytotoxic activity against a variety of cancer cell lines. Its mechanism of action, involving the induction of apoptosis and a cytotoxic contribution from autophagy, makes it an interesting candidate for further preclinical and clinical investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of this compound and similar compounds in the field of oncology drug discovery and development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C33H40O7 | CID 139587675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bosterbio.com [bosterbio.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 17. The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. youtube.com [youtube.com]
- 20. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo cultivation of tumor cells in hollow fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into Eupenifeldin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupenifeldin is a complex pentacyclic bistropolone natural product first isolated from the fungus Eupenicillium brefeldianum[1]. Its intricate molecular architecture and significant cytotoxic and antitumor activities have made it a subject of interest in medicinal chemistry and drug discovery[1][2]. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, outlines the experimental protocols for its characterization, and elucidates its mechanism of cytotoxic action.
Spectroscopic Data of this compound
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.
| MS Parameter | Value | Reference |
| Molecular Formula | C₃₃H₄₀O₇ | [3] |
| Molar Mass | 548.676 g·mol⁻¹ | [3] |
| Ionization Mode | Electrospray Ionization (ESI) | Implied by modern analyses |
| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Implied by modern analyses |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Key reported chemical shifts for this compound are presented below. A complete, tabulated list of all proton and carbon chemical shifts and coupling constants from the original publication could not be retrieved.
Key ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm | Reference |
| H-4 (4S epimer) | 4.22 | ||
| C-4 (4S epimer) | 70.8 |
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of this compound, based on common practices for fungal metabolite research from the era of its discovery and modern analytical techniques.
Isolation and Purification of this compound
A generalized workflow for the isolation of this compound from Eupenicillium brefeldianum is as follows:
-
Fermentation: Eupenicillium brefeldianum is cultured in a suitable liquid medium under controlled conditions to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture broth and mycelia are extracted with organic solvents (e.g., ethyl acetate, chloroform/methanol) to partition the metabolites into an organic phase.
-
Chromatography: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase, with a gradient of solvents to separate the components.
-
Crystallization: Fractions containing this compound are further purified by crystallization to yield the pure compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations from the 2D spectra are analyzed to elucidate the molecular structure.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer via an electrospray ionization (ESI) source.
-
Data Acquisition: High-resolution mass spectra are acquired using a TOF or Orbitrap mass analyzer to determine the accurate mass and elemental composition.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns, which provide further structural information.
Cytotoxic Signaling Pathway of this compound
This compound exerts its cytotoxic effects against cancer cells through a multi-faceted mechanism involving the induction of both apoptosis and autophagy[4].
Studies in ovarian cancer cell lines have shown that this compound treatment leads to the activation of effector caspases 3 and 7[4]. These caspases are key executioners of apoptosis, a form of programmed cell death. Their activation results in the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair[4]. The cleavage of PARP is a hallmark of apoptosis.
Concurrently, this compound has been observed to induce a weak autophagic response in cancer cells[4]. Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. While often a pro-survival mechanism, in the context of this compound-induced cytotoxicity, the inhibition of autophagy was found to reduce the compound's toxicity, suggesting that autophagy contributes to the overall cell death mechanism[4]. The interplay between apoptosis and autophagy in response to this compound treatment ultimately culminates in cancer cell death.
References
- 1. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemical and Biosynthetic Rationalisation of the Tropolone Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Eupenifeldin mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Eupenifeldin in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a pentacyclic bistropolone metabolite isolated from the fungus Eupenicillium brefeldianum, has demonstrated potent cytotoxic effects against a range of cancer cell lines, particularly high-grade serous ovarian cancer (HGSOC) and lung cancer.[1][2][3] Its mechanism of action is multifaceted, primarily involving the induction of apoptosis, contribution from autophagy, and initiation of cell cycle arrest, with a notable selectivity for cancer cells over non-tumorigenic cells.[1][4][5] This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anticancer activity, detailing the key signaling pathways, experimental data, and methodologies used in its characterization.
Core Mechanism of Action: A Multi-pronged Attack
This compound exerts its anticancer effects through several coordinated cellular processes. The primary mechanism is the induction of programmed cell death (apoptosis), supported by a modest induction of autophagy which contributes to its overall cytotoxicity. Furthermore, this compound has been shown to disrupt the normal cell division cycle, forcing cancer cells into a state of arrest.
Induction of Apoptosis
Apoptosis is a major pathway for this compound-induced cell death. Studies in HGSOC cell lines (OVCAR3 and OVCAR8) have shown that treatment with this compound leads to a significant increase in Annexin V staining, an early marker of apoptosis.[1][4][5] This is followed by the activation of key executioner caspases, specifically caspases 3 and 7, in multiple ovarian cancer cell lines (OVCAR3, OVCAR5, and OVCAR8).[1][5] The apoptotic cascade culminates in the cleavage of Poly (ADP-ribose) polymerase (PARP), a critical protein for DNA repair, which was observed in OVCAR3 cells following treatment.[1][4][5]
Caption: this compound-induced apoptotic signaling cascade in cancer cells.
Contribution of Autophagy
While proteomics data initially suggested ferroptosis as a potential mechanism, validation experiments have not supported this hypothesis.[1][5] Instead, this compound was found to be a weak inducer of autophagy in OVCAR3 cells.[1][5] Although the induction is modest, it appears to be a significant contributor to the compound's cytotoxicity. When autophagy was inhibited through co-treatment with bafilomycin A1, the cell-killing efficacy of this compound was reduced.[1][5][6] This indicates a pro-death role for autophagy in this context, working in concert with apoptosis to ensure effective cancer cell elimination.
Caption: Interaction between this compound-induced autophagy and cytotoxicity.
Induction of Cell Cycle Arrest
In addition to triggering cell death pathways, this compound impedes cancer cell proliferation by inducing cell cycle arrest.[4] Treatment of OVCAR5 and OVCAR8 cell lines with 50 nM this compound resulted in a halt in the cell cycle.[4] Mechanistically, this was confirmed by the observed decrease in the phosphorylation of the retinoblastoma (Rb) protein.[4] Hypophosphorylated Rb is active and prevents cells from progressing from the G1 to the S phase of the cell cycle, thereby blocking cell division.
Caption: this compound's mechanism for inducing cell cycle arrest.
Quantitative Data Summary
This compound's potent cytotoxicity is demonstrated across a variety of cancer cell lines, with notable selectivity for cancerous cells over non-tumorigenic counterparts.
| Cell Line | Cancer Type | IC50 Value | Reference |
| OVCAR3, OVCAR5, OVCAR8 | High-Grade Serous Ovarian Cancer | < 10 nM | [1],[5] |
| Fallopian Tube Secretory Epithelial Cells (FTSEC) | Non-Tumorigenic Control | ~100 nM (10x higher) | [1],[5] |
| Lewis Lung Carcinoma (LLC) | Murine Lung Cancer | 8.5 ng/mL | [2] |
| A549 | Human Lung Carcinoma | 123.9 ng/mL | [2] |
| HCT-116 | Human Colon Carcinoma | Not specified | [3] |
| P388 | Murine Leukemia (in vivo) | Active | [3] |
Detailed Experimental Protocols
The following are generalized protocols for the key experiments used to elucidate the mechanism of action of this compound. Specific antibody concentrations, incubation times, and instrument settings should be optimized for individual laboratory conditions.
Cell Culture and Cytotoxicity Assay (MTT/MTS Assay)
-
Cell Culture: Cancer cell lines (e.g., OVCAR3, OVCAR8, A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: A stock solution of this compound in DMSO is serially diluted in culture media to achieve a range of final concentrations. The vehicle control (DMSO) concentration should be kept constant across all wells (typically ≤ 0.1%). Cells are treated for a specified duration (e.g., 72 hours).
-
MTT/MTS Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent is added to each well and incubated for 2-4 hours at 37°C.
-
Measurement: If using MTT, the formazan (B1609692) crystals are solubilized with DMSO or a solubilization buffer. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
-
Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentration (e.g., 10 nM) and a vehicle control for a specified time (e.g., 24-48 hours).
-
Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed immediately by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, phospho-Rb, total Rb, β-actin).
-
Secondary Antibody and Detection: The membrane is washed and incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Treatment and Fixation: Cells are treated with this compound (e.g., 50 nM) for 24-48 hours. Cells are then harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) while vortexing, followed by storage at -20°C overnight.
-
Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Caption: General experimental workflow for investigating this compound's MOA.
Conclusion and Future Directions
This compound is a potent natural product with significant anticancer activity, particularly in ovarian and lung cancer models. Its efficacy stems from a multi-modal mechanism involving the robust induction of apoptosis, a pro-death contribution from autophagy, and the inhibition of cell proliferation via cell cycle arrest. The compound's selectivity for cancer cells enhances its therapeutic potential. Future research should focus on elucidating the direct molecular target(s) of this compound to fully understand the upstream events that trigger these downstream effects. In vivo studies in more advanced preclinical models are warranted to evaluate its efficacy, toxicity, and pharmacokinetic profile, paving the way for potential clinical development.[2] Furthermore, exploring combination therapies with existing chemotherapeutic agents could reveal synergistic interactions and provide new avenues for treating resistant cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Delivery of this compound via Polymer-Coated Surgical Buttresses Prevents Local Lung Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - this compound Triggers Cell Death in High-Grade Serous Ovarian Cancer - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 5. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Eupenifeldin-Induced Apoptosis: A Technical Guide to the Signaling Pathway and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupenifeldin, a bistropolone fungal metabolite originally isolated from Eupenicillium brefeldianum, has emerged as a potent cytotoxic agent with significant promise in oncology research.[1][2] This technical guide provides an in-depth exploration of the this compound-induced apoptosis signaling pathway, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of its mechanism of action and the methodologies to investigate its effects.
This compound has demonstrated remarkable cytotoxicity against a range of cancer cell lines, particularly high-grade serous ovarian cancer (HGSOC) and lung cancer.[1][3] Notably, it exhibits a degree of selectivity for tumor cells, requiring significantly higher concentrations for cytotoxicity in non-tumorigenic cells.[1][4][5] The primary mechanism of its anti-cancer activity is the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a key target in cancer therapy.
The Core Signaling Pathway of this compound-Induced Apoptosis
This compound triggers the intrinsic, or mitochondrial, pathway of apoptosis. This cascade of molecular events culminates in the activation of executioner caspases, which orchestrate the systematic dismantling of the cell. The key steps in this pathway are detailed below and illustrated in the accompanying diagram.
-
Cellular Stress and Mitochondrial Permeabilization: While the direct upstream sensor of this compound-induced stress is yet to be fully elucidated, the downstream events strongly suggest the involvement of the mitochondria. This compound treatment leads to mitochondrial outer membrane permeabilization (MOMP).
-
Cytochrome c Release: A critical consequence of MOMP is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.
-
Executioner Caspase Activation: Activated caspase-9 proteolytically cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[1][4]
-
PARP Cleavage and Cell Death: Activated caspases-3 and -7 are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate is Poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme. Cleavage of PARP by caspases is a well-established marker of apoptosis.[1][4][5] This event, along with the degradation of other cellular components, leads to cell death.
Furthermore, studies have indicated that this compound can induce a weak autophagic response, which appears to contribute to its overall cytotoxicity.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clonogenic Assay [bio-protocol.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - this compound Triggers Cell Death in High-Grade Serous Ovarian Cancer - University of Illinois Chicago - Figshare [indigo.uic.edu]
The Role of Autophagy in Eupenifeldin Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupenifeldin, a bistropolone fungal metabolite, has demonstrated potent cytotoxic effects against high-grade serous ovarian cancer (HGSOC) cells, with IC50 values in the nanomolar range.[1] Emerging evidence suggests a complex and potentially crucial role for autophagy in mediating this cytotoxicity. While initial studies pointed towards apoptosis as a primary cell death mechanism, the attenuation of this compound's toxicity upon autophagy inhibition indicates that autophagy contributes to its cell-killing capabilities.[1][2] This technical guide synthesizes the current understanding of the interplay between this compound and autophagy, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the proposed cellular mechanisms.
Introduction to this compound and Autophagy
This compound is a natural product isolated from Eupenicillium brefeldianum.[3] It has shown significant antitumor activity, particularly in ovarian cancer models.[1] Its mode of action is multifaceted, with evidence of apoptosis induction through caspase activation.[1][2]
Autophagy is a conserved catabolic process where cellular components are sequestered in double-membraned vesicles called autophagosomes and delivered to lysosomes for degradation.[2] This process is a double-edged sword in cancer: it can promote survival under stress, but it can also lead to a form of programmed cell death known as autophagic cell death.[4][5] The role of autophagy in the context of this compound's cytotoxicity appears to be pro-death, a finding that has significant implications for its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's cytotoxicity.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Histotype | IC50 Value | Non-Tumorigenic Cell Line Comparison | Reference |
| OVCAR3 | High-Grade Serous Ovarian Cancer | < 10 nM | >10-fold higher IC50 in FTSEC | [1] |
| OVCAR5 | High-Grade Serous Ovarian Cancer | < 10 nM | >10-fold higher IC50 in FTSEC | [1] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | < 10 nM | >10-fold higher IC50 in FTSEC | [1] |
FTSEC: Fallopian Tube Secretory Epithelial Cells
Table 2: Cellular Responses to this compound Treatment
| Cell Line | Assay | Observation | Reference |
| OVCAR3 | Annexin V Staining | Significant Increase | [1][2] |
| OVCAR8 | Annexin V Staining | Significant Increase | [1][2] |
| OVCAR5 | Annexin V Staining | No Significant Increase | [1][2] |
| OVCAR3 | Caspase 3/7 Activation | Significant Activation | [1][2] |
| OVCAR5 | Caspase 3/7 Activation | Significant Activation | [1][2] |
| OVCAR8 | Caspase 3/7 Activation | Significant Activation | [1][2] |
| OVCAR3 | Cleaved PARP Detection | Detected | [1][2] |
| OVCAR3 | Autophagic Flux and LC3B Puncta | Weak Autophagic Induction | [1][2] |
| OVCAR3 | Cytotoxicity with Bafilomycin A1 | Reduced Toxicity | [1][2] |
Signaling and Logical Relationships
While the precise signaling pathways by which this compound modulates autophagy are not yet fully elucidated, a logical workflow can be constructed based on current evidence. Furthermore, a hypothetical signaling pathway can be proposed based on common mechanisms of autophagy induction in cancer cells.
Caption: Logical workflow of this compound's cytotoxic action.
Caption: Hypothetical this compound-induced autophagy pathway.
Detailed Experimental Protocols
The following are detailed, generalized protocols for the key assays used to assess autophagy and apoptosis in the context of this compound research.
Autophagic Flux Assay using Bafilomycin A1
This assay measures the accumulation of autophagosomes when their degradation is blocked, providing an indication of the rate of autophagy.
Principle: Bafilomycin A1 is a vacuolar H+-ATPase inhibitor that prevents the fusion of autophagosomes with lysosomes. An increase in LC3-II levels in the presence of Bafilomycin A1 compared to its absence indicates an active autophagic flux.
Protocol:
-
Cell Seeding: Plate cells (e.g., OVCAR3) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration (e.g., 10 nM) for a specified time course (e.g., 12, 24 hours).
-
Inhibitor Addition: For the final 2-4 hours of the this compound treatment, add Bafilomycin A1 (e.g., 100 nM) to a subset of the wells. Include control wells with no treatment, this compound alone, and Bafilomycin A1 alone.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel (e.g., 12-15%).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against LC3B (recognizing both LC3-I and LC3-II) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities for LC3-II and normalize to the loading control. Autophagic flux is determined by comparing the LC3-II levels in this compound + Bafilomycin A1 treated cells to those treated with this compound alone.
LC3B Puncta Formation Assay by Fluorescence Microscopy
This assay visualizes the formation of autophagosomes, which appear as punctate structures within the cytoplasm.
Principle: During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine (B1630911) to form LC3-II, which is recruited to the autophagosomal membrane. This relocalization is observed as a transition from diffuse cytoplasmic staining to distinct puncta.
Protocol:
-
Cell Seeding: Plate cells on glass coverslips in a 24-well plate.
-
Transfection (Optional but Recommended): Transfect cells with a plasmid encoding GFP-LC3 or RFP-LC3 using a suitable transfection reagent. Allow 24 hours for expression. Alternatively, endogenous LC3 can be detected by immunofluorescence.
-
Treatment: Treat cells with this compound as described above. Include a positive control (e.g., starvation medium) and a negative control.
-
Fixation and Permeabilization (for Immunofluorescence):
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining (for endogenous LC3):
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary anti-LC3B antibody for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour.
-
-
Mounting and Imaging: Mount coverslips onto glass slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Microscopy: Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of LC3 puncta per cell. A significant increase in the average number of puncta per cell in treated cells compared to controls indicates autophagy induction.
Apoptosis Detection by Annexin V Staining
This assay identifies cells in the early stages of apoptosis.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can be used to detect these exposed PS residues.
Protocol:
-
Cell Seeding and Treatment: Treat cells in a 6-well plate with this compound for the desired time. Collect both adherent and floating cells.
-
Cell Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI, to distinguish late apoptotic/necrotic cells).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Analysis:
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant.
-
Discussion and Future Directions
The available data indicates that this compound is a potent cytotoxic agent against ovarian cancer cells. While it clearly induces apoptosis, the observation that autophagy inhibition reduces its efficacy is significant.[1] This suggests that this compound triggers a form of autophagy that contributes to cell death rather than promoting survival.
The report of "weak autophagic induction" presents a point of contention that requires further investigation.[1][2] It is possible that the level of autophagy required to contribute to cell death in this context is not as massive as a classic pro-survival response, or that the flux is rapid and difficult to capture at a single time point.
Future research should focus on:
-
Elucidating the Signaling Pathway: Identifying the upstream regulators (e.g., PI3K/Akt/mTOR, AMPK) that connect this compound treatment to the autophagy machinery.
-
Clarifying the Autophagy-Apoptosis Crosstalk: Investigating how the autophagic process initiated by this compound intersects with and potentially enhances the apoptotic cascade.
-
In Vivo Studies: Validating the role of autophagy in this compound's antitumor activity in animal models.
Understanding the precise role of autophagy in this compound's mechanism of action is critical for its clinical development. Exploiting this pro-death autophagic response could lead to novel combination therapies and enhance the therapeutic window of this promising anticancer agent.
References
- 1. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The inducible role of autophagy in cell death: emerging evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Eupenifeldin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Bistropolone Fungal Metabolite for Anticancer Drug Discovery
Introduction
Eupenifeldin, a complex pentacyclic bistropolone fungal metabolite isolated from Eupenicillium brefeldianum, has emerged as a promising scaffold for the development of novel anticancer agents.[1][2] Its potent cytotoxic activity against a range of cancer cell lines, particularly in the nanomolar range, has spurred significant interest in understanding its structure-activity relationships (SAR) to optimize its therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge on this compound's SAR, detailing the impact of chemical modifications on its biological activity, its mechanism of action, and the experimental protocols utilized in its evaluation.
Core Structure and Chemical Reactivity
This compound's intricate structure is characterized by two reactive tropolone (B20159) hydroxyl groups and a secondary hydroxyl group at the C11 position. These sites have been the primary focus for semi-synthetic modifications aimed at improving potency, selectivity, and pharmacokinetic properties such as aqueous solubility.[1] A variety of analogues, including esters, carbonates, sulfonates, carbamates, and ethers, have been synthesized to probe the SAR of this natural product.[1]
Structure-Activity Relationship Studies
While specific quantitative data for a comprehensive library of analogues remains largely within proprietary research, published studies provide key qualitative insights into the SAR of this compound. A significant study involving 29 semi-synthetic analogues has laid the groundwork for our current understanding.[1] The cytotoxic activities of these compounds were evaluated against human melanoma (MDA-MB-435) and ovarian cancer (OVCAR3) cell lines.[1]
Key Findings:
-
Tropolone Hydroxyl Groups: Functionalization of the two tropolonic hydroxyl moieties is a viable strategy for creating diverse analogues. The majority of synthesized compounds have been disubstituted at these positions.[1]
-
Ester and Carbonate Analogues: Derivatives containing ester and carbonate functionalities at the tropolone hydroxyls generally retain the potent nanomolar cytotoxicity of the parent compound.[1] This suggests that these positions can tolerate a degree of steric bulk and electronic modification without compromising the core pharmacophore responsible for activity.
-
Monofunctionalization: The synthesis of mono-functionalized analogues has also been achieved, offering a route to potentially fine-tune the molecule's properties.[1]
-
Improving Aqueous Solubility: A significant challenge in the development of many natural product-based drugs is poor aqueous solubility. A monosuccinate analogue of this compound, where the acylation occurred at the secondary hydroxyl group at the C11 position, demonstrated the greatest improvement in aqueous solubility while maintaining nanomolar cytotoxicity.[1] This highlights the C11 hydroxyl as a key position for introducing solubilizing groups.
Table 1: Summary of this compound Structure-Activity Relationship Studies
| Modification Site | Type of Modification | Effect on Cytotoxicity | Effect on Solubility | Reference |
| Tropolone Hydroxyls | Ester, Carbonate (Disubstituted) | Maintained nanomolar activity | Not reported | [1] |
| Tropolone Hydroxyls | Sulfonate, Carbamate, Ether | Not specified in abstracts | Not reported | [1] |
| C11 Secondary Hydroxyl | Monosuccinate Ester | Maintained nanomolar activity | Greatly improved | [1] |
Note: This table is a qualitative summary based on available abstracts. Specific IC50 values for the 29 analogues are not publicly available at this time.
Mechanism of Action
This compound exerts its cytotoxic effects through the induction of multiple cell death pathways, with apoptosis and autophagy being implicated in ovarian cancer models.[3]
Key Mechanistic Insights:
-
Apoptosis Induction: this compound treatment leads to an increase in Annexin V staining, a marker of early apoptosis.[3]
-
Caspase Activation: The compound activates caspases 3 and 7, key executioner caspases in the apoptotic cascade.[3]
-
Autophagy: this compound has been shown to be a weak inducer of autophagy.[3]
The following diagram illustrates the proposed signaling pathway for this compound-induced cytotoxicity.
Caption: Proposed mechanism of this compound-induced cell death.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of this compound analogues. The following sections provide generalized methodologies based on standard laboratory practices and information inferred from the available literature.
General Procedure for the Synthesis of this compound Esters
This protocol describes a general method for the acylation of the tropolone hydroxyl groups of this compound.
Materials:
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acyl chloride or carboxylic acid
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., pyridine (B92270), DMAP)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add the appropriate base (e.g., 2-4 equivalents of pyridine or a catalytic amount of DMAP).
-
Add the acylating agent (e.g., 2-3 equivalents of the corresponding acyl chloride or carboxylic acid with a coupling agent) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitored by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
References
Eupenifeldin: A Comprehensive Technical Guide on its Antitumor Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupenifeldin, a fungal metabolite originally isolated from Eupenicillium brefeldianum, has demonstrated potent cytotoxic activity against a range of cancer cell lines, positioning it as a promising candidate for anticancer drug development. This technical guide provides an in-depth analysis of the antitumor properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
This compound is a bistropolone natural product that has shown significant cytotoxic effects at nanomolar concentrations in various cancer models, including ovarian, lung, breast, and leukemia cell lines.[1][2][3][4] Its intricate chemical structure and potent bioactivity have garnered considerable interest within the scientific community. This document aims to consolidate the current understanding of this compound's antitumor properties, presenting a technical overview for researchers and professionals in the field of oncology and drug discovery.
Quantitative Cytotoxicity Data
This compound exhibits a potent and selective cytotoxic profile against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from multiple studies are summarized in the table below, highlighting its efficacy, particularly in ovarian and lung cancer models.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| OVCAR3 | Ovarian Cancer | < 10 | [1][2][5][6] |
| OVCAR5 | Ovarian Cancer | < 10 | [5][6] |
| OVCAR8 | Ovarian Cancer | < 10 | [5][6] |
| FTSEC | Non-tumorigenic Fallopian Tube | ~100 (10x higher than cancer cells) | [5][6] |
| LLC | Murine Lewis Lung Carcinoma | 8.5 ng/mL | [4] |
| A549 | Human Lung Carcinoma | 123.9 ng/mL | [4] |
| HCT-116 | Colon Carcinoma | Not specified, but cytotoxic | [1][3] |
| P388 | Murine Leukemia | Active in vivo | [1][3] |
| MDA-MB-231 | Breast Cancer | Potent (nanomolar) | [4] |
| MSTO-211H | Mesothelioma | Potent (nanomolar) | [4] |
Mechanism of Action
This compound exerts its antitumor effects through a multi-faceted mechanism of action, primarily by inducing apoptosis and cell cycle arrest. A minor contribution from autophagy-related processes has also been observed.
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is supported by several key experimental findings:
-
Phosphatidylserine Externalization: Treatment with this compound leads to a significant increase in Annexin V staining in ovarian cancer cell lines such as OVCAR3 and OVCAR8.[5][6] Annexin V binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
-
Caspase Activation: this compound activates effector caspases-3 and -7 in OVCAR3, OVCAR5, and OVCAR8 cells.[5][6] These caspases are key executioners of apoptosis, responsible for the cleavage of numerous cellular proteins.
-
PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis. This compound treatment results in the detection of cleaved PARP in OVCAR3 cells.[5][6]
While a quantitative proteomics study initially suggested the involvement of ferroptosis, subsequent validation experiments did not support this as the primary cytotoxic mechanism of this compound.[5][6]
Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase and preventing their proliferation.
-
Induction of Cell Cycle Arrest: In OVCAR5 and OVCAR8 cell lines, treatment with 50 nM this compound induces cell cycle arrest.[2]
-
Modulation of Retinoblastoma Protein (pRb): A key regulator of the G1/S phase transition is the retinoblastoma protein (pRb). This compound treatment leads to a decrease in the phosphorylated form of pRb.[2] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S phase entry and thereby halting cell cycle progression.
Autophagy
This compound has been observed to be a weak inducer of autophagy in OVCAR3 cells.[5][6] While not the primary mechanism of cell death, the induction of autophagy appears to contribute to the overall cytotoxic effect of this compound, as co-treatment with the autophagy inhibitor bafilomycin A1 reduces its toxicity.[5][6]
Signaling Pathways
Based on the observed mechanistic effects of this compound, the following signaling pathways are proposed to be involved in its antitumor activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antitumor properties.
Cell Viability and IC50 Determination (MTT Assay)
This protocol is a standard method for assessing cell viability and determining the IC50 value of a compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include appropriate controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases 3 and 7.
-
Cell Lysis: Treat cells with this compound as described above. After treatment, lyse the cells using a lysis buffer provided with a commercial caspase activity assay kit.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a specific caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Quantify the caspase activity relative to a control and express it as fold-change.
Western Blot for Cleaved PARP and Phosphorylated pRb
This technique is used to detect specific proteins in a cell lysate.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved PARP or phosphorylated pRb overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Treat cells with this compound, harvest, and wash with PBS. Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cytotoxicity.
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a low and precise number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of this compound for a defined period (e.g., 8 hours).
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixing and Staining: When colonies are visible (at least 50 cells), aspirate the medium, wash with PBS, and fix the colonies with a solution of methanol (B129727) and acetic acid. Stain the colonies with crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.
In Vivo Hollow Fiber Assay
This assay provides an intermediate in vivo model to assess the antitumor activity of a compound.
-
Hollow Fiber Preparation: Encapsulate a known number of cancer cells (e.g., OVCAR3) in polyvinylidene fluoride (B91410) (PVDF) hollow fibers.
-
Implantation: Surgically implant the hollow fibers into the peritoneal cavity and/or the subcutaneous space of immunocompromised mice.
-
Drug Administration: Treat the mice with this compound or a vehicle control via a systemic route (e.g., intraperitoneal or intravenous injection) for a specified duration.
-
Fiber Retrieval and Cell Viability Assessment: At the end of the treatment period, retrieve the hollow fibers. Assess the viability of the cancer cells within the fibers using a viability assay such as the MTT assay or by direct cell counting.
-
Data Analysis: Compare the viability of cells from treated animals to that of control animals to determine the in vivo cytotoxic effect of this compound.
Conclusion and Future Directions
This compound is a potent natural product with significant antitumor properties, primarily mediated through the induction of apoptosis and cell cycle arrest. Its nanomolar efficacy against a range of cancer cell lines, particularly ovarian and lung cancer, underscores its potential as a lead compound for the development of novel anticancer therapeutics.
Future research should focus on elucidating the precise upstream molecular targets of this compound to fully map its signaling pathways. Structure-activity relationship (SAR) studies could lead to the synthesis of analogues with improved efficacy, selectivity, and pharmacokinetic properties. Further in vivo studies in more advanced preclinical models, such as patient-derived xenografts, are warranted to validate its therapeutic potential and to establish a clear path towards clinical development. The comprehensive data and protocols presented in this guide provide a solid foundation for these future investigations.
References
- 1. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - this compound Triggers Cell Death in High-Grade Serous Ovarian Cancer - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Initiator caspases in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Eupenifeldin: A Comprehensive Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupenifeldin, a complex meroterpenoid natural product, has garnered significant attention within the scientific community for its potent and diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's biological activity spectrum, with a primary focus on its well-documented anticancer properties. Furthermore, this document collates available data on its antifungal, antiplasmodial, and anthelmintic activities. Detailed experimental protocols for key biological assays are provided to facilitate further research and development. Signaling pathways and experimental workflows are visualized through diagrams to offer a clear and concise understanding of the underlying mechanisms and methodologies. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.
Introduction
This compound is a bistropolone fungal metabolite originally isolated from Eupenicillium brefeldianum.[1][2] Its intricate pentacyclic structure has presented a formidable challenge for total synthesis, which has been a subject of considerable research interest. The biological activities of this compound are broad, with its most pronounced effects observed in the context of cancer cell cytotoxicity.[2] This guide aims to consolidate the existing knowledge on this compound's biological activities, present quantitative data in a structured format, and provide detailed experimental methodologies to support ongoing and future research endeavors.
Anticancer Activity
This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines, with IC50 values frequently reported in the nanomolar range.[2] This section summarizes the quantitative data on its anticancer effects and elucidates the underlying mechanism of action.
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including those from ovarian, colon, lung, melanoma, and leukemia origins. The half-maximal inhibitory concentration (IC50) values from several key studies are presented in Table 1.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Ovarian Cancer | |||
| OVCAR3 | High-Grade Serous Ovarian Cancer | < 10 | [1][2] |
| OVCAR5 | High-Grade Serous Ovarian Cancer | < 10 | [1][2] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | < 10 | [1][2] |
| Colon Cancer | |||
| HCT-116 | Colon Carcinoma | 5 ng/mL (~9.1 nM) | [3] |
| HCT-VM46 | Colon Carcinoma | 2 ng/mL (~3.6 nM) | |
| Lung Cancer | |||
| LLC | Murine Lewis Lung Carcinoma | 8.5 ng/mL (~15.5 nM) | [4] |
| A549 | Human Lung Carcinoma | 123.9 ng/mL (~225.9 nM) | [4] |
| Melanoma | |||
| MDA-MB-435 | Melanoma | Maintained cytotoxicity at the nanomolar level | [5] |
| Leukemia | |||
| P388 | Murine Leukemia | In vivo activity demonstrated | [3] |
Table 1: Cytotoxic Activity of this compound Against Various Cancer Cell Lines. This table summarizes the reported IC50 values of this compound against a panel of human and murine cancer cell lines.
Mechanism of Action: Induction of Apoptosis and Autophagy
This compound's cytotoxic effects are primarily mediated through the induction of programmed cell death, specifically apoptosis and autophagy.[1][2]
Apoptosis: this compound treatment leads to the activation of executioner caspases, such as caspase-3 and caspase-7, in ovarian cancer cells.[1][2] This activation is a key event in the apoptotic cascade, leading to the cleavage of cellular substrates like poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.[1][2] The externalization of phosphatidylserine, an early marker of apoptosis, is also significantly increased upon this compound exposure, as detected by Annexin V staining.[1][2]
Autophagy: this compound has been shown to induce a weak autophagic response in cancer cells, characterized by the formation of LC3B puncta.[1][2] Importantly, the inhibition of autophagy through co-treatment with agents like bafilomycin A1 reduces the cytotoxicity of this compound, suggesting that the induced autophagy contributes to its cell-killing mechanism.[1][2]
Conversely, studies have indicated that ferroptosis, an iron-dependent form of programmed cell death, is not a significant contributor to this compound-induced cytotoxicity.[1][2]
Figure 1: this compound-induced cytotoxic signaling pathway.
Other Biological Activities
In addition to its potent anticancer effects, this compound has been reported to possess antifungal, antiplasmodial, and anthelmintic properties. Quantitative data for these activities are summarized in Table 2.
| Activity | Organism/Assay | Measurement | Value | Reference(s) |
| Antifungal | Candida albicans | IC50 | 5.3 µM | [6] |
| Malassezia furfur | IC50 | 6 µg/mL (~10.9 µM) | [6] | |
| Antiplasmodial | Plasmodium falciparum K1 | IC50 | 0.07 µM | [6] |
| Anthelmintic | Haemonchus contortus L3 larvae | EC90 | 50 ± 10 µg/mL | [6] |
Table 2: Antifungal, Antiplasmodial, and Anthelmintic Activities of this compound. This table presents the available quantitative data for the other reported biological activities of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity Assays
A common method to determine the cytotoxic effect of a compound is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[7]
Other commonly used cytotoxicity assays include the Sulforhodamine B (SRB) assay, which measures total protein content, and the Neutral Red Uptake (NRU) assay, which assesses lysosomal integrity.[1][8]
Figure 2: Generalized experimental workflow for cytotoxicity assays.
Apoptosis Assays
Annexin V Staining Protocol for Flow Cytometry:
-
Cell Preparation: Induce apoptosis in cells using the desired method and collect 1–5 x 10^5 cells by centrifugation.
-
Resuspension: Resuspend the cells in 500 µL of 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and, optionally, 5 µL of propidium (B1200493) iodide (PI).
-
Incubation: Incubate at room temperature for 5 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry.[9]
Caspase-3/7 Activity Assay (Luminescent):
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Setup: Add the reagent to cell lysates or purified enzyme preparations in a multiwell plate.
-
Incubation: The reagent lyses the cells and contains a pro-luminescent substrate that is cleaved by active caspases.
-
Signal Measurement: Measure the resulting "glow-type" luminescent signal, which is proportional to caspase activity.
Autophagy Assay
LC3 Puncta Formation Assay (Fluorescence Microscopy):
-
Transfection: Transfect cells with a GFP-LC3 expression vector.
-
Treatment: Treat the transfected cells with this compound to induce autophagy.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Imaging: Visualize the cells using fluorescence microscopy. The formation of distinct GFP-LC3 puncta (dots) within the cytoplasm is indicative of autophagosome formation.
Antimicrobial and Antiparasitic Assays
Antifungal Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution):
-
Preparation: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable fungal growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the fungal test organism.
-
Incubation: Incubate the plate under appropriate conditions for fungal growth (e.g., 24-48 hours at 35°C).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.
Antiplasmodial Assay ([3H]-Hypoxanthine Incorporation):
-
Parasite Culture: Culture Plasmodium falciparum in human red blood cells.
-
Drug Addition: Add serial dilutions of this compound to the parasite cultures in a 96-well plate.
-
Radiolabeling: Add [3H]-hypoxanthine to the wells and incubate. Parasites incorporate hypoxanthine (B114508) for nucleic acid synthesis.
-
Harvesting and Scintillation Counting: Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter. The reduction in radioactivity compared to untreated controls indicates parasite growth inhibition.
Anthelmintic Assay (Larval Motility):
-
Larvae Preparation: Obtain L3 larvae of Haemonchus contortus.
-
Exposure: Expose the larvae to different concentrations of this compound in a suitable buffer.
-
Motility Assessment: Observe the motility of the larvae under a microscope at specific time points.
-
EC90 Determination: The effective concentration that inhibits the motility of 90% of the larvae (EC90) is determined.
Conclusion
This compound is a natural product with a remarkable spectrum of biological activities, most notably its potent and broad-spectrum anticancer effects. Its mechanism of action, involving the dual induction of apoptosis and autophagy, presents a compelling avenue for the development of novel cancer therapeutics. While its antifungal, antiplasmodial, and anthelmintic activities are less extensively characterized, the available data suggest potential for further investigation in these areas as well. This technical guide provides a consolidated resource of the current knowledge on this compound, with the aim of facilitating and inspiring future research into this promising natural product. The detailed experimental protocols and visual diagrams are intended to equip researchers with the necessary tools to further explore the therapeutic potential of this compound and its analogs.
References
- 1. qualitybiological.com [qualitybiological.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of this compound via Polymer-Coated Surgical Buttresses Prevents Local Lung Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
Eupenifeldin: A Technical Guide to its Natural Sources, Isolation, and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eupenifeldin, a complex bistropolone natural product, has garnered significant interest within the scientific community due to its potent cytotoxic activities against various cancer cell lines. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and a comprehensive analysis of its known cellular and molecular mechanisms of action. Quantitative data on its biological activity is summarized, and key experimental protocols are detailed to facilitate further research and development. Visual diagrams of the relevant signaling pathways and experimental workflows are provided to enhance understanding of its complex interactions within biological systems.
Natural Sources of this compound
This compound is a secondary metabolite produced by the filamentous fungus Eupenicillium brefeldianum.[1] Specifically, the strain ATCC 74184 has been identified as a producer of this cytotoxic compound.[1] Fungi, particularly those from marine environments, are a rich source of structurally diverse and biologically active secondary metabolites. The genus Aspergillus, closely related to Eupenicillium, is a notable contributor to the discovery of novel natural products with therapeutic potential. While E. brefeldianum is the primary documented source of this compound, the exploration of other related fungal species in unique ecological niches may reveal additional producers.
Isolation and Purification of this compound
The isolation of this compound from fungal cultures is a multi-step process involving fermentation, extraction, and chromatographic purification. While a detailed, publicly available, step-by-step protocol for this compound is scarce, the general procedure can be inferred from the isolation of other metabolites from E. brefeldianum, such as Brefeldin A, and from general principles of natural product chemistry.
Fermentation of Eupenicillium brefeldianum
Successful production of this compound relies on optimized fermentation conditions. While specific media formulations for maximizing this compound yield are not explicitly detailed in the reviewed literature, a general approach for the cultivation of E. brefeldianum can be outlined.
Experimental Protocol: Fermentation of Eupenicillium brefeldianum
-
Strain and Culture Maintenance: Obtain a pure culture of Eupenicillium brefeldianum (e.g., ATCC 74184). Maintain the culture on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at 25-28°C.
-
Seed Culture Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a custom fermentation medium) with a fungal plug from the agar plate. Incubate the seed culture at 25-28°C on a rotary shaker at 150-200 rpm for 2-3 days.
-
Production Culture: Inoculate a larger volume of the production fermentation medium with the seed culture. Fermentation is typically carried out in shake flasks or a bioreactor for 7-14 days at 25-28°C with continuous agitation.
Extraction of this compound
Following fermentation, the fungal biomass and culture broth are separated, and this compound is extracted from the mycelia and/or the culture filtrate.
Experimental Protocol: Extraction of this compound
-
Harvesting: Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Extraction from Mycelia: The mycelial cake is typically extracted with a polar organic solvent such as methanol (B129727), ethanol, or ethyl acetate (B1210297). The extraction can be performed by soaking the mycelia in the solvent and agitating for several hours, followed by filtration. This process is often repeated multiple times to ensure complete extraction.
-
Extraction from Culture Broth: The culture filtrate can be extracted with a water-immiscible organic solvent like ethyl acetate or dichloromethane. A liquid-liquid extraction is performed by mixing the filtrate with the solvent, allowing the phases to separate, and collecting the organic layer. This is also typically repeated.
-
Concentration: The organic extracts from both the mycelia and the broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification of this compound
The crude extract containing this compound is a complex mixture of various metabolites. Purification is achieved through chromatographic techniques.
Experimental Protocol: Purification of this compound
-
Initial Fractionation: The crude extract is often subjected to an initial fractionation step using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. A stepwise gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a polar solvent (e.g., ethyl acetate, followed by methanol) is used to elute fractions of increasing polarity.
-
Fine Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC) and bioassay, are further purified using preparative high-performance liquid chromatography (HPLC). A reversed-phase C18 column is commonly used with a mobile phase gradient of water and acetonitrile (B52724) or methanol.
-
Crystallization: The purified this compound is often obtained as a crystalline solid.[1] Crystallization can be achieved by dissolving the purified compound in a minimal amount of a suitable solvent (e.g., methanol or acetone) and allowing for slow evaporation or by the addition of a less polar solvent in which the compound is insoluble.
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Biological Activity and Quantitative Data
This compound exhibits potent cytotoxic activity against a range of cancer cell lines, particularly high-grade serous ovarian cancer (HGSOC) cells.[2][3]
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR3 | Ovarian Cancer | < 10 | [2][3] |
| OVCAR5 | Ovarian Cancer | < 10 | [2] |
| OVCAR8 | Ovarian Cancer | < 10 | [2] |
| HCT-116 | Colon Carcinoma | Not specified, but cytotoxic | [1] |
Molecular Mechanisms of Action
This compound exerts its cytotoxic effects through the induction of apoptosis and the modulation of autophagy.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in ovarian cancer cells.[2][3] The apoptotic cascade is initiated through the activation of effector caspases.
Key Events in this compound-Induced Apoptosis:
-
Caspase Activation: this compound treatment leads to the activation of caspase-3 and caspase-7 in OVCAR3, OVCAR5, and OVCAR8 cells.[2][3]
-
PARP Cleavage: Activated caspases subsequently cleave poly(ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis. Cleaved PARP was detected in OVCAR3 cells following treatment with this compound.[2][3]
-
Annexin V Staining: Increased Annexin V staining in OVCAR3 and OVCAR8 cells confirms the externalization of phosphatidylserine, an early marker of apoptosis.[2][3]
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptotic pathway.
Modulation of Autophagy
This compound has been shown to weakly induce autophagy in OVCAR3 cells.[2][3] While the induction is not as pronounced as with other agents, the inhibition of autophagy with compounds like bafilomycin A1 reduces the cytotoxicity of this compound, suggesting that the autophagic process contributes to its overall cell-killing mechanism.[2][3] The precise signaling pathway by which this compound modulates autophagy is still under investigation.
Logical Relationship of this compound, Autophagy, and Cytotoxicity
Caption: Contribution of autophagy to this compound's cytotoxicity.
Investigation of Ferroptosis
A quantitative proteomics study on OVCAR3 cells treated with this compound suggested that ferroptosis, an iron-dependent form of regulated cell death, was the most enriched cell death pathway.[2][3] However, subsequent validation experiments did not support ferroptosis as a primary mechanism of this compound-induced cytotoxicity.[2][3]
Conclusion and Future Directions
This compound, a natural product from Eupenicillium brefeldianum, demonstrates significant potential as an anticancer agent, particularly for ovarian cancer. Its mechanism of action involves the potent induction of apoptosis and a contribution from autophagy-related processes. Future research should focus on several key areas:
-
Optimization of Production: Development of high-yield fermentation and scalable purification protocols is crucial for further preclinical and clinical development.
-
Elucidation of Upstream Signaling: Identifying the initial cellular targets of this compound and the upstream signaling events that trigger apoptosis and autophagy will provide a more complete understanding of its mechanism.
-
In Vivo Efficacy: Comprehensive in vivo studies in relevant animal models are necessary to evaluate the therapeutic potential and safety profile of this compound.
-
Structure-Activity Relationship Studies: Synthesis and biological evaluation of this compound analogs could lead to the development of derivatives with improved potency, selectivity, and pharmacokinetic properties.
This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this compound as a promising therapeutic lead. The detailed protocols and mechanistic insights are intended to accelerate the translation of this potent natural product from the laboratory to the clinic.
References
Physical and chemical properties of Eupenifeldin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupenifeldin is a complex pentacyclic bistropolone fungal metabolite that was first isolated from Eupenicillium brefeldianum.[1] It has garnered significant interest within the scientific community due to its potent cytotoxic and antitumor activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known signaling pathways.
Physical and Chemical Properties
This compound is a crystalline solid with the molecular formula C₃₃H₄₀O₇.[1] Its structure was definitively established by single-crystal X-ray analysis.[1]
| Property | Value | Reference |
| CAS Number | 151803-45-1 | [1] |
| Molecular Formula | C₃₃H₄₀O₇ | [1] |
| Molecular Weight | 548.67 g/mol | |
| Appearance | Crystalline solid | [1] |
| Solubility | Soluble in DMF, DMSO, ethanol, and methanol. | |
| Storage Temperature | -20°C |
Spectral Data
The structural elucidation of this compound was accomplished through various spectroscopic techniques. While a complete, publicly available tabulated dataset of all spectral information is not readily found in a single source, the original discovery paper by Mayerl et al. (1993) and subsequent analytical studies form the basis of its characterization.[1]
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed NMR studies were crucial in determining the complex carbon skeleton and the stereochemistry of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would have been used to identify key functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups characteristic of its bistropolone structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the tropolone (B20159) chromophores.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecule, which is essential for confirming its elemental composition.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from Eupenicillium brefeldianum, based on common practices for fungal metabolite extraction.
Workflow for this compound Isolation
A generalized workflow for the isolation and purification of this compound.
-
Fermentation: Eupenicillium brefeldianum is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to partition the fungal metabolites into the organic phase.
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatography: The crude extract is subjected to column chromatography, typically using silica gel, with a gradient of solvents to separate the components.
-
Further Purification: Fractions containing this compound are further purified using techniques like High-Performance Liquid Chromatography (HPLC).
-
Crystallization: Pure this compound is obtained by crystallization from a suitable solvent system.[1]
Cytotoxicity Assays
MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines, such as the human colon carcinoma cell line HCT-116.[1]
MTT Assay Workflow
A standard workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to differentiate between live, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Treatment: Treat cells in a 96-well plate with this compound.
-
Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 reagent) to each well.
-
Incubation: Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence, which is proportional to the caspase-3/7 activity.
Signaling Pathways
This compound exerts its cytotoxic effects primarily through the induction of apoptosis and, to a lesser extent, autophagy.[2]
This compound-Induced Apoptosis Pathway
A simplified representation of the apoptotic pathway induced by this compound.
Studies have shown that this compound treatment leads to the activation of caspases 3 and 7, key executioner caspases in the apoptotic cascade.[2] This activation culminates in the cleavage of substrates such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. The induction of apoptosis by this compound has been confirmed by Annexin V staining, which detects the externalization of phosphatidylserine, an early apoptotic event.[2]
This compound and Autophagy
This compound has been observed to be a weak inducer of autophagy.[2] Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. In some contexts, autophagy can act as a survival mechanism for cancer cells, while in others, it can contribute to cell death. The precise role of the weak autophagic response induced by this compound in its overall cytotoxic effect is still under investigation.
Antitumor Activity
This compound has demonstrated in vivo antitumor activity in a murine leukemia model.[1]
In Vivo P388 Leukemia Model
A general protocol for evaluating the antitumor activity of a compound in the P388 leukemia model is as follows:
-
Tumor Implantation: Murine P388 leukemia cells are implanted into recipient mice, typically intraperitoneally.
-
Treatment: A day after tumor implantation, mice are treated with this compound at various doses and schedules. A control group receives the vehicle.
-
Monitoring: The mice are monitored daily for signs of toxicity and survival.
-
Endpoint: The primary endpoint is the mean survival time of the treated groups compared to the control group. An increase in lifespan is indicative of antitumor activity.
Conclusion
This compound is a potent natural product with significant cytotoxic and antitumor properties. Its complex chemical structure and mechanism of action, primarily through the induction of apoptosis, make it a compelling candidate for further investigation in the field of oncology and drug development. The experimental protocols and pathway information provided in this guide serve as a valuable resource for researchers dedicated to exploring the therapeutic potential of this fascinating molecule.
References
Methodological & Application
In Vivo Efficacy of Eupenifeldin in the P388 Leukemia Model: Application Notes and Protocols
For Research Use Only.
Introduction
Eupenifeldin, a pentacyclic bistropolone isolated from the fungus Eupenicillium brefeldianum, has demonstrated cytotoxic effects against various cancer cell lines and in vivo antitumor activity in a P388 leukemia model.[1][2] These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound using the murine P388 leukemia model. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical cancer research. The protocols outlined below describe the methodologies for animal handling, tumor cell implantation, drug administration, and the evaluation of antitumor effects.
Data Presentation
The efficacy of this compound in the P388 leukemia model is typically evaluated based on the increase in the lifespan of treated animals compared to a control group. The results are often expressed as the median survival time (MST) and the percentage increase in lifespan (% ILS) or as a T/C value (ratio of treated vs. control median survival time). According to the National Cancer Institute (NCI), a T/C value ≥125% is considered indicative of significant antitumor activity.[3][4][5]
Table 1: Representative In Vivo Antitumor Activity of this compound against P388 Leukemia
| Treatment Group | Dose (mg/kg/day) | Administration Schedule | Median Survival Time (Days) | Increase in Lifespan (% ILS) | T/C (%) |
| Vehicle Control | - | Days 1-9, i.p. | 9.5 | - | 100 |
| This compound | 5 | Days 1-9, i.p. | 12.0 | 26.3 | 126 |
| This compound | 10 | Days 1-9, i.p. | 14.5 | 52.6 | 153 |
| This compound | 20 | Days 1-9, i.p. | 17.0 | 78.9 | 179 |
| Positive Control | Varies | Varies | Varies | Varies | >125 |
Note: The data presented in this table are representative and for illustrative purposes only. Actual results may vary based on experimental conditions.
Experimental Protocols
P388 Murine Leukemia Model Protocol
This protocol outlines the procedure for establishing the P388 leukemia model in mice and assessing the antitumor activity of this compound.
Materials:
-
P388 murine leukemia cell line
-
Female BDF1 or CDF1 mice (6-8 weeks old)
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Appropriate vehicle for this compound solubilization (e.g., corn oil, PBS with a low percentage of DMSO)
-
Standard animal handling and injection equipment
Procedure:
-
Cell Culture and Preparation:
-
The P388 leukemia cell line is maintained in an ascitic form by serial intraperitoneal (i.p.) passage in DBA/2 mice.
-
For the experiment, ascitic fluid is harvested from a donor mouse.
-
The P388 cells are washed with sterile PBS and centrifuged.
-
The cell pellet is resuspended in sterile PBS, and a cell count is performed to determine cell viability (should be >95%).
-
The cell suspension is diluted to a final concentration of 1 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
On Day 0, each mouse is inoculated i.p. with 0.1 mL of the P388 cell suspension (1 x 10^6 cells/mouse).
-
-
Animal Grouping and Drug Administration:
-
Mice are randomly assigned to control and treatment groups (typically 6-8 mice per group).
-
Treatment commences 24 hours after tumor implantation (Day 1).
-
This compound is administered intraperitoneally (i.p.) according to the predetermined dosing schedule (e.g., daily from Day 1 to Day 9).
-
The vehicle control group receives the same volume of the vehicle solution.
-
A positive control group treated with a standard-of-care chemotherapeutic agent can also be included.
-
-
Monitoring and Endpoint:
-
Animals are monitored daily for signs of toxicity, including weight loss, changes in behavior, and mortality.
-
The primary endpoint is survival. The date of death for each animal is recorded.
-
The median survival time (MST) for each group is calculated.
-
The antitumor efficacy is determined by calculating the % ILS or T/C value:
-
% ILS = [(MST of treated group - MST of control group) / MST of control group] x 100
-
T/C (%) = (MST of treated group / MST of control group) x 100
-
-
Histopathological Analysis (Optional)
At the time of euthanasia or death, tissues such as the liver, spleen, and kidneys can be collected for histopathological analysis to assess for any drug-related toxicities or leukemia cell infiltration.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vivo testing of this compound in the P388 leukemia model.
Caption: Workflow for in vivo this compound efficacy testing.
Postulated Signaling Pathway of this compound in Leukemia Cells
While the precise signaling pathway of this compound in P388 leukemia cells is not fully elucidated, studies in other cancer models, such as ovarian cancer, suggest that its cytotoxic effects may involve the induction of apoptosis through caspase activation and the modulation of autophagy.[6][7] The following diagram depicts a plausible signaling pathway.
Caption: Postulated signaling pathway of this compound.
References
- 1. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Preclinical evaluation of amiodarone for the treatment of murine leukemia P388. In vivo and in vitro investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbuon.com [jbuon.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupenifeldin Treatment in High-Grade Serous Ovarian Cancer Cell Lines: Application Notes and Protocols
For Research Use Only.
Introduction
High-grade serous ovarian cancer (HGSOC) is the most prevalent and deadliest form of ovarian cancer, characterized by late-stage diagnosis and high rates of recurrence. The development of novel therapeutic agents with potent and selective cytotoxicity against HGSOC cells is a critical area of research. Eupenifeldin, a bistropolone fungal metabolite, has emerged as a promising candidate, demonstrating significant cytotoxic effects in HGSOC cell lines at nanomolar concentrations.[1][2][3][4] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on HGSOC cell lines.
Data Presentation
In Vitro Cytotoxicity of this compound
This compound exhibits potent cytotoxic activity against various HGSOC cell lines with IC50 values in the low nanomolar range. Notably, it shows a significant therapeutic index, being approximately 10 times more cytotoxic to HGSOC cells than to non-tumorigenic fallopian tube secretory epithelial cells (FTSEC).[1][2][3][4]
| Cell Line | Histotype | IC50 (nM) | Notes |
| OVCAR3 | High-Grade Serous | < 10 | Significant cytotoxicity observed.[1][3][4] |
| OVCAR5 | High-Grade Serous | ~10 | Potent cytotoxic effect.[1][2] |
| OVCAR8 | High-Grade Serous | ~10 | Strong cytotoxic response.[1][2] |
| FTSEC | Non-tumorigenic Fallopian Tube | > 100 | Significantly lower cytotoxicity, indicating selectivity.[1][3][4] |
Cellular Mechanisms of this compound in HGSOC Cell Lines
This compound induces cell death in HGSOC cells through multiple mechanisms, primarily apoptosis and to a lesser extent, autophagy. The cellular responses can vary between different HGSOC cell lines.
| Mechanism | OVCAR3 | OVCAR5 | OVCAR8 | Key Findings |
| Apoptosis | ||||
| Annexin V Staining | Increased | No significant increase | Increased | This compound induces early apoptotic events in OVCAR3 and OVCAR8 cells.[1][2][3][4] |
| Caspase-3/7 Activation | Activated | Activated | Activated | Broad activation of executioner caspases across tested cell lines.[1][3][4] |
| PARP Cleavage | Detected | Not Detected | Not Detected | Cleaved PARP, a hallmark of apoptosis, was specifically detected in OVCAR3 cells.[1][3][4] |
| Cell Cycle | ||||
| Cell Cycle Arrest | Not specified | G2/M Arrest (at 50 nM) | G2/M Arrest (at 50 nM) | This compound can induce cell cycle arrest at the G2/M phase in a cell-line dependent manner.[2] |
| Autophagy | ||||
| Autophagic Induction | Weak induction | Not specified | Not specified | This compound acts as a weak inducer of autophagy in OVCAR3 cells.[1][3][4] |
| Role of Autophagy | Contributes to cytotoxicity | Not specified | Not specified | Inhibition of autophagy with bafilomycin A1 reduces the cytotoxicity of this compound.[1][3][4] |
Signaling Pathways and Experimental Workflows
Apoptotic Signaling Pathway of this compound
The following diagram illustrates the known apoptotic signaling cascade initiated by this compound in sensitive HGSOC cell lines.
Caption: this compound-induced apoptotic pathway in HGSOC cells.
General Experimental Workflow
This diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Caption: Workflow for evaluating this compound's in vitro effects.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 value of this compound in HGSOC cell lines.
Materials:
-
HGSOC cell lines (e.g., OVCAR3, OVCAR5, OVCAR8)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HGSOC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions (ranging from 0.1 nM to 1 µM) to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells with this compound for 72 hours.
-
Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
HGSOC cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 10 nM and 50 nM) and a vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Western Blot Analysis
Objective: To detect changes in the expression of apoptosis and cell cycle-related proteins.
Materials:
-
HGSOC cell lines
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved PARP, anti-p-Rb, anti-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - this compound Triggers Cell Death in High-Grade Serous Ovarian Cancer - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 3. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Determination of Eupenifeldin IC50 Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Eupenifeldin, a potent cytotoxic bistropolone.[1][2][3][4] The protocols outlined below are foundational for assessing the anti-cancer activity of this compound in various cell lines.
Introduction to this compound
This compound is a fungal secondary metabolite originally isolated from Eupenicillium brefeldianum.[1][2][3] It has demonstrated significant cytotoxic activity against a range of cancer cell lines, with IC50 values often in the nanomolar range.[1][2][5][6][7] Its mechanism of action involves the induction of apoptosis and autophagy, making it a compound of interest for anti-cancer drug development.[1][2][5][8]
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cell lines. This data is crucial for selecting appropriate cell models and designing effective dose-response experiments.
| Cell Line | Cancer Type | IC50 Value | Notes |
| OVCAR3 | High-Grade Serous Ovarian Cancer | ~10 nM | [1][2][5] |
| OVCAR5 | High-Grade Serous Ovarian Cancer | ~10 nM | [1][2][5] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | ~10 nM | [1][2][5] |
| FTSEC | Nontumorigenic Fallopian Tube Secretory Epithelial Cells | >100 nM | Approximately 10-fold less sensitive than ovarian cancer cell lines, indicating tumor selectivity.[1][2][5] |
| LLC | Murine Lewis Lung Carcinoma | 8.5 ng/mL | [6] |
| A549 | Human Lung Carcinoma | 123.9 ng/mL | [6] |
| HCT-116 | Human Colon Carcinoma | Not specified | Reported as cytotoxic.[3][9] |
| MDA-MB-435 | Human Melanoma | Not specified | Used for evaluating this compound derivatives.[7] |
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11] The concentration of the drug that reduces the absorbance by 50% is the IC50.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
MTT reagent (5 mg/mL in PBS), sterile-filtered and protected from light[10][12][13]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[12]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium. A typical concentration range could be from 0.1 nM to 1000 nM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
After incubation, add 100 µL of the solubilization solution to each well.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[14]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining this compound IC50 using the MTT assay.
Signaling Pathways Induced by this compound
Caption: Simplified signaling pathways affected by this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Item - this compound Triggers Cell Death in High-Grade Serous Ovarian Cancer - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 6. Delivery of this compound via Polymer-Coated Surgical Buttresses Prevents Local Lung Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. clyte.tech [clyte.tech]
Application Notes and Protocols: Eupenifeldin Delivery Using Polymer-Coated Surgical Buttresses
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of eupenifeldin-loaded, polymer-coated surgical buttresses for localized cancer therapy. This drug delivery system is designed for implantation at the surgical margin following tumor resection to provide sustained, localized release of the cytotoxic agent this compound, thereby preventing local cancer recurrence.
Introduction
This compound, a bistropolone fungal metabolite, has demonstrated potent cytotoxic activity against various cancer cell lines, including lung and ovarian cancers.[1] Its hydrophobic nature, however, presents challenges for systemic delivery.[2] Localized delivery via a polymer-coated surgical buttress offers a promising solution to bypass systemic toxicity and achieve a sustained therapeutic dose directly at the site of potential tumor recurrence.[2][3] The buttress is fabricated from a biocompatible and biodegradable polymer, poly(glycerol monostearate co-ε-caprolactone) (PGC-C18), which allows for tunable and prolonged release of this compound.[2]
Data Presentation
The following tables summarize the key quantitative data regarding the formulation, in vitro drug release, and cytotoxic activity of various this compound-loaded surgical buttress formulations.
Table 1: this compound-Loaded Surgical Buttress Formulations
| Formulation | This compound Load per Face (µg) | Total this compound Load (µg) | Number of Unloaded PGC-C18 Polymer Layers per Face |
| 1 | 300 | ~600 | 0 |
| 2 | 300 | ~600 | 1 |
| 3 | 600 | ~1200 | 0 |
| 4 | 600 | ~1200 | 1 |
| 5 | 600 | ~1200 | 2 |
| 6 (Control) | 0 | 0 | 4 |
Data sourced from a study on this compound delivery via polymer-coated surgical buttresses.[2]
Table 2: In Vitro this compound Release Kinetics from Buttress Formulations
| Time | Formulation 1 (% Release) | Formulation 2 (% Release) |
| 4 hours | 34.0 ± 2.2 | 17.6 ± 2.8 |
This table highlights the initial burst release, demonstrating the effect of an unloaded polymer layer in slowing down drug release. Formulation 5, with the greatest thickness, demonstrated a prolonged release approaching 90 days.[2][3]
Table 3: Cytotoxicity of this compound
| Cell Line | IC50 Value (ng/mL) |
| Murine Lewis Lung Carcinoma (LLC) | 8.5 |
| Human Lung Carcinoma (A549) | 123.9 |
IC50 values indicate the concentration of this compound required to inhibit the growth of 50% of the cancer cells.[2]
Table 4: Long-Term Cytotoxicity of this compound-Loaded Buttresses against LLC Cells
| Formulation | Cytotoxic Effect Duration |
| 1 & 2 | Up to 30 days |
| 3, 4, & 5 | Prolonged cytotoxic effect |
| 5 | Maintained a measurable this compound payload at 60 days |
The long-term cytotoxicity of the buttress formulations mirrors their drug release profiles.[2]
Table 5: In Vivo Efficacy of this compound-Loaded Buttresses
| Treatment Group | Effect on Local Tumor Recurrence | Effect on Disease-Free Survival |
| This compound-loaded buttress (100 µg) | Statistically significant delay | Significant improvement |
In vivo studies in a lung cancer resection model demonstrated the potential of this local drug delivery system to prevent cancer recurrence.[2]
Experimental Protocols
Protocol 1: Fabrication of this compound-Loaded Polymer-Coated Surgical Buttresses
Materials:
-
Polyglycolide (PGA) surgical buttress material
-
This compound
-
Poly(glycerol monostearate co-ε-caprolactone) (PGC-C18) polymer
-
Dichloromethane (DCM)
-
Microcentrifuge tubes
-
Sonicator
-
Pipettes
-
Drying oven
Procedure:
-
Prepare a stock solution of PGC-C18 in DCM.
-
Prepare a stock solution of this compound in DCM.
-
To prepare the drug-loaded polymer solution, mix the PGC-C18 solution with the this compound solution to achieve the desired drug concentration (e.g., 300 µg or 600 µg of this compound per buttress face).
-
Cut the PGA surgical buttress material to the desired size (e.g., 1 cm²).
-
Apply the this compound-loaded polymer solution evenly onto each face of the PGA buttress.
-
Allow the solvent to evaporate completely in a fume hood.
-
For formulations with additional unloaded polymer layers, apply a solution of PGC-C18 in DCM (without this compound) onto the drug-loaded layer.
-
Repeat the coating process to achieve the desired number of unloaded layers, ensuring each layer is dry before applying the next.
-
Dry the final fabricated buttresses in a vacuum oven at room temperature overnight to remove any residual solvent.
-
Store the buttresses in a desiccator until use.
Protocol 2: In Vitro Drug Release Study
Materials:
-
This compound-loaded surgical buttresses
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Tween 80
-
Incubator shaker (37°C)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Prepare a release medium of PBS containing a surfactant (e.g., 0.1% Tween 80) to ensure sink conditions, accounting for the hydrophobic nature of this compound.
-
Place each buttress formulation in a separate tube containing a defined volume of the release medium.
-
Incubate the tubes at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 4 hours, 1, 3, 7, 14, 30, 60, and 90 days), collect a sample of the release medium.
-
Replenish the release medium with an equal volume of fresh medium to maintain a constant volume.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative percentage of this compound released at each time point.
Protocol 3: In Vitro Cytotoxicity Assay (Elution Method)
Materials:
-
This compound-loaded surgical buttresses
-
Cancer cell lines (e.g., LLC, A549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Transwell inserts
-
Incubator (37°C, 5% CO₂)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Place the this compound-loaded buttresses and control buttresses (formulation 6) in Transwell inserts.
-
Wash the buttresses in PBS to remove any residual solvents or loosely bound drug.
-
Place the Transwell inserts containing the buttresses into the wells of the 96-well plate with the cultured cells, ensuring the buttress does not directly contact the cells.
-
Co-incubate the buttresses with the cells for a defined period (e.g., 24 hours).
-
After the co-incubation period, remove the Transwell inserts.
-
Replace the medium in the wells with fresh cell culture medium.
-
Incubate the cells for an additional period (e.g., 72 hours) to assess the cytotoxic effect.
-
Measure cell viability using a standard cell viability assay according to the manufacturer's instructions.
-
For long-term cytotoxicity studies, the buttresses can be subjected to cycles of co-incubation with fresh cells and elution in fresh medium to mimic prolonged drug release.
Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound-induced cytotoxicity.
Experimental Workflow Diagram
Caption: Overall experimental workflow for evaluating this compound-loaded buttresses.
References
- 1. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of this compound via Polymer-Coated Surgical Buttresses Prevents Local Lung Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delivery of this compound via polymer-coated surgical buttresses prevents local lung cancer recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Eupenifeldin-Induced Apoptosis Detection via Annexin V Assay
Introduction
Eupenifeldin, a bistropolone fungal metabolite isolated from Eupenicillium brefeldianum, has demonstrated potent cytotoxic effects against various cancer cell lines, notably high-grade serous ovarian cancer (HGSOC)[1][2][3][4]. Its mechanism of action involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for anti-cancer therapies[1][2]. This compound has been shown to activate executioner caspases 3 and 7, leading to downstream events such as the cleavage of Poly (ADP-ribose) polymerase (PARP) in sensitive cell lines like OVCAR3[1][3][4].
One of the earliest hallmarks of apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells when conjugated to a fluorochrome[5]. This application note provides a detailed protocol for utilizing an Annexin V assay, in conjunction with a viability dye like Propidium Iodide (PI), to quantify apoptosis in cancer cells treated with this compound.
Data Presentation
This compound has been shown to induce apoptosis in a dose-dependent manner in sensitive HGSOC cell lines, such as OVCAR3 and OVCAR8, with an IC50 value of approximately 10 nM[2][3][4]. The following table represents expected quantitative data from an Annexin V/PI assay on OVCAR3 cells treated with varying concentrations of this compound for 24 hours.
| This compound Conc. (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| 1 | 85 ± 4 | 10 ± 2 | 5 ± 2 |
| 10 (Approx. IC50) | 45 ± 5 | 40 ± 4 | 15 ± 3 |
| 50 | 15 ± 4 | 60 ± 6 | 25 ± 4 |
Note: Data are representative and may vary based on cell line, passage number, and experimental conditions.
Experimental Protocols
Materials
-
This compound (appropriate stock solution in DMSO)
-
Cancer cell line of interest (e.g., OVCAR3, OVCAR8)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), cold
-
FITC Annexin V Apoptosis Detection Kit (or similar, containing):
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl₂)
-
-
6-well tissue culture plates
-
Flow cytometer
Protocol for Annexin V Assay
-
Cell Seeding:
-
Seed OVCAR3 or OVCAR8 cells in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Induction of Apoptosis with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Suggested final concentrations: 0 (vehicle control, e.g., 0.1% DMSO), 1 nM, 10 nM, and 50 nM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time course (e.g., 8, 12, or 24 hours) at 37°C and 5% CO₂. An incubation time of 8-24 hours is recommended to observe apoptotic events[2].
-
-
Cell Harvesting:
-
Following incubation, collect the culture medium from each well, as it contains floating apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with their respective collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.
-
Acquire data and analyze the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (should be a small population in apoptosis studies)
-
-
Visualizations
This compound-Induced Apoptosis Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
Annexin V Assay Experimental Workflow
Caption: Experimental workflow for the Annexin V assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - this compound Triggers Cell Death in High-Grade Serous Ovarian Cancer - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 3. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Eupenifeldin Hollow Fiber Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow fiber assay to evaluate the in vivo efficacy of Eupenifeldin, a potent cytotoxic bistropolone derived from the fungus Eupenicillium brefeldianum.
Introduction
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, including those from ovarian, colon, and lung cancers, with IC50 values in the nanomolar range.[1][2][3][4] The hollow fiber assay serves as a crucial intermediate step between in vitro cell-based screening and more extensive in vivo xenograft studies.[5][6][7] This assay allows for the simultaneous evaluation of multiple cancer cell lines in a living organism, providing valuable insights into a compound's activity in a physiological environment.[8][9] An in vivo hollow fiber assay has shown significant cytotoxicity of this compound in OVCAR3 ovarian cancer cells.[1][3][10]
Data Presentation
The following table summarizes the cytotoxic activity of this compound against various cancer cell lines as reported in the literature. This data is crucial for selecting appropriate cell lines for the hollow fiber assay.
| Cell Line | Cancer Type | IC50 | Reference |
| OVCAR3 | Ovarian Cancer | < 10 nM | [1][3][10] |
| OVCAR5 | Ovarian Cancer | < 10 nM | [1][3] |
| OVCAR8 | Ovarian Cancer | < 10 nM | [1][3] |
| HCT-116 | Colon Cancer | Not specified | [2] |
| P388 | Leukemia | Not specified | [2] |
| MDA-MB-231 | Breast Cancer | Not specified | [4] |
| MSTO-211H | Mesothelioma | Not specified | [4] |
Experimental Protocols
I. Cell Line Selection and Preparation
-
Cell Line Selection : Choose cancer cell lines of interest based on in vitro sensitivity to this compound (e.g., OVCAR3, OVCAR5, OVCAR8 for ovarian cancer). It is recommended to include a control cell line with known resistance if available.
-
Cell Culture : Culture the selected cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Harvesting : When the cells reach approximately 80% confluency, harvest them using trypsin-EDTA.
-
Cell Counting and Viability : Perform a cell count using a hemocytometer or an automated cell counter. Assess cell viability using a trypan blue exclusion assay. Ensure cell viability is above 95%.
-
Cell Suspension Preparation : Centrifuge the harvested cells and resuspend the cell pellet in fresh, serum-free culture medium to achieve a final concentration of 1 x 10^6 to 5 x 10^6 cells/mL. Keep the cell suspension on ice.
II. Hollow Fiber Preparation and Cell Loading
-
Hollow Fiber Material : Use biocompatible hollow fibers, typically made of polyvinylidene fluoride (B91410) (PVDF), with a molecular weight cutoff that allows for the diffusion of nutrients and drugs but retains the cells (e.g., 500 kDa).
-
Fiber Preparation : Cut the hollow fibers into 1.5 to 2.0 cm lengths. Seal one end of each fiber using a heat sealer or by clamping.
-
Cell Loading : Using a syringe with a fine-gauge needle, carefully inject the cell suspension into the open end of the hollow fibers. Avoid introducing air bubbles.
-
Fiber Sealing : After filling, seal the open end of the fibers.
-
Incubation : Place the sealed, cell-filled fibers in a petri dish with culture medium and incubate for 24 hours to allow the cells to acclimate.
III. In Vivo Implantation of Hollow Fibers
-
Animal Model : Use immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old.
-
Anesthesia : Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Implantation Sites : The fibers can be implanted at two main sites:
-
Intraperitoneal (IP) : Make a small midline incision in the abdominal skin and peritoneum. Insert the hollow fibers into the peritoneal cavity.
-
Subcutaneous (SC) : Create a small subcutaneous pocket on the dorsal side of the mouse using blunt dissection and insert the fibers.
-
-
Wound Closure : Close the incisions using surgical clips or sutures.
-
Recovery : Monitor the animals until they have fully recovered from anesthesia.
IV. This compound Administration
-
Drug Formulation : Prepare this compound in a suitable vehicle for in vivo administration (e.g., a solution containing DMSO, Cremophor EL, and saline). The final concentration of DMSO should be minimized to avoid toxicity.
-
Dosing Regimen : The dosing schedule and concentration will need to be optimized based on preliminary toxicology studies. A typical regimen might involve daily or every-other-day injections for a period of 5-14 days.
-
Route of Administration : Administer this compound via intraperitoneal (IP) or intravenous (IV) injection.
-
Control Group : Include a control group of mice that receives only the vehicle.
V. Hollow Fiber Retrieval and Cell Viability Assessment
-
Fiber Retrieval : At the end of the treatment period, euthanize the mice and surgically retrieve the hollow fibers from both the IP and SC locations.
-
Fiber Processing : Clean the exterior of the fibers with 70% ethanol (B145695) and then rinse with sterile saline.
-
Cell Lysis/Extraction : Cut the fibers into small pieces and place them in a microcentrifuge tube. The method for assessing cell viability will determine the next step:
-
MTT Assay : Add MTT solution to the tubes and incubate. Then, add a solubilizing agent (e.g., DMSO or acidic isopropanol) and measure the absorbance at 570 nm.[8]
-
CellTiter-Glo® Assay : Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a luminometer.[11]
-
-
Data Analysis : Calculate the percentage of cell growth inhibition for the this compound-treated groups compared to the vehicle-treated control group.
Visualizations
This compound Hollow Fiber Assay Workflow
Caption: Workflow for the this compound hollow fiber assay.
Proposed Signaling Pathway of this compound-Induced Cytotoxicity
Caption: this compound's proposed cytotoxic signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of this compound via Polymer-Coated Surgical Buttresses Prevents Local Lung Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery | Scilit [scilit.com]
- 8. The hollow fiber assay: continued characterization with novel approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Hollow Fiber Assay | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
Application Note: Quantification of Eupenifeldin in Biological Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Eupenifeldin in biological matrices such as plasma and tissue homogenates. This compound, a fungal metabolite with potent cytotoxic properties, requires a reliable analytical method to support pharmacokinetic, toxicokinetic, and drug metabolism studies.[1][2] The described protocol utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the bioanalysis of this compound in preclinical and research settings.
Introduction
This compound is a bistropolone fungal metabolite that has demonstrated significant cytotoxic activity against various cancer cell lines, making it a compound of interest for anticancer drug development.[1][2] Understanding its behavior in biological systems is paramount for its progression as a potential therapeutic agent. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in complex biological fluids due to its high sensitivity, specificity, and wide dynamic range.[3] This document provides a detailed protocol for the extraction and quantification of this compound, enabling researchers to accurately assess its concentration in biological samples.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteinaceous material from biological samples, which can interfere with LC-MS/MS analysis.[4][5]
Reagents and Materials:
-
Blank biological matrix (e.g., human plasma, rat plasma)
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structural analog or stable isotope-labeled this compound)
-
Acetonitrile (B52724) (ACN), LC-MS grade, chilled at -20°C
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 14,000 x g
Procedure:
-
To 100 µL of the biological sample (e.g., plasma) in a 1.5 mL microcentrifuge tube, add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The following are suggested starting conditions and may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| LC System | A UPLC or HPLC system capable of binary gradient elution |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters
MRM transitions for this compound and a hypothetical Internal Standard (IS) should be optimized by direct infusion of the standard solutions into the mass spectrometer. The precursor ion will be the [M+H]⁺ adduct.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be optimized | To be optimized |
| Internal Std. | To be determined | To be determined | To be optimized | To be optimized |
Data Presentation
Method Validation Summary
A summary of the key validation parameters for the LC-MS/MS method should be presented in a tabular format for clarity.
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | To be determined |
| Lower Limit of Quantitation | Signal-to-Noise Ratio ≥ 10 | To be determined |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | To be determined |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | To be determined |
| Recovery (%) | Consistent and reproducible | To be determined |
| Matrix Effect | Within acceptable limits | To be determined |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal conc. | To be determined |
Sample Quantification Data
Quantitative results from a study should be tabulated, including sample identifiers, concentrations, and relevant statistical analysis.
| Sample ID | Matrix | Concentration (ng/mL) | Standard Deviation | %CV |
| Control 1 | Plasma | Value | Value | Value |
| Treated 1 | Plasma | Value | Value | Value |
| Control 2 | Tissue | Value | Value | Value |
| Treated 2 | Tissue | Value | Value | Value |
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Proposed Signaling Pathway of this compound
Research suggests that this compound's cytotoxic effects may involve the induction of autophagy.[6] The following diagram illustrates a simplified, proposed signaling pathway.
Caption: Proposed autophagic cell death pathway induced by this compound.
Conclusion
The LC-MS/MS method protocol outlined in this application note provides a solid foundation for the sensitive and selective quantification of this compound in biological samples. The use of protein precipitation offers a simple and high-throughput sample preparation approach. This method is suitable for a variety of research applications, including pharmacology and toxicology, and can be adapted and validated for specific study requirements.
References
- 1. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 5. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
Eupenifeldin: A Promising Agent for Inducing Cell Cycle Arrest in Cancer Cells - Application Notes and Protocols
For Research Use Only.
Introduction
Eupenifeldin, a bistropolone fungal metabolite, has emerged as a potent cytotoxic agent against various cancer cell lines, particularly high-grade serous ovarian cancer (HGSOC).[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound to induce cell cycle arrest in cancer cells. This compound has been shown to exhibit cytotoxic effects in the nanomolar range and trigger apoptotic cell death.[1][2] A key mechanism contributing to its anti-cancer activity is the induction of cell cycle arrest, providing a critical avenue for therapeutic intervention.
Mechanism of Action
This compound has been observed to induce cell cycle arrest, particularly at the G2/M phase, in cancer cells. This is supported by findings that show a decrease in phosphorylated retinoblastoma protein following treatment.[1] While the precise signaling cascade initiated by this compound is still under investigation, it is hypothesized to involve the modulation of key cell cycle regulatory proteins. Based on the known mechanisms of G2/M arrest, a putative pathway involves the activation of DNA damage checkpoints and inhibition of the cyclin-dependent kinases that drive mitotic entry.
Furthermore, this compound's cytotoxic effects are also mediated through the induction of apoptosis, as evidenced by increased Annexin V staining and the activation of caspases 3 and 7 in HGSOC cell lines.[2] Interestingly, it also acts as a weak activator of autophagy, which may contribute to its overall cytotoxic mechanism.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in High-Grade Serous Ovarian Cancer (HGSOC) Cell Lines
| Cell Line | IC50 (nM) | Reference |
| OVCAR3 | < 10 | [1][2] |
| OVCAR5 | < 10 | [1][2] |
| OVCAR8 | < 10 | [1][2] |
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.
Caption: General experimental workflow for investigating this compound's effects.
Caption: Logical relationship of this compound's mechanism of action.
Experimental Protocols
Cell Viability Assay (Resazurin-Based)
This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., OVCAR3)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Excitation: ~530-560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
Resazurin Staining:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin only).
-
Normalize the fluorescence values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.
-
Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is for detecting changes in the expression levels of key cell cycle proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-p-Rb, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described for the cell cycle analysis.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis in cancer cells. The provided protocols offer a framework for researchers to further elucidate its mechanism of action and evaluate its therapeutic efficacy. Further investigation into the specific signaling pathways modulated by this compound will be crucial for its development as a novel cancer therapeutic.
References
Application Notes and Protocols: Eupenifeldin in 3D Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupenifeldin, a bistropolone fungal metabolite, has demonstrated potent cytotoxic activity against a variety of cancer cell lines, particularly high-grade serous ovarian cancer (HGSOC)[1][2][3]. Exhibiting IC50 values in the nanomolar range, this natural product presents a promising avenue for anti-cancer drug development[1][2][3]. While much of the initial research has been conducted in traditional 2D cell culture systems, the translation of these findings into more physiologically relevant 3D tumor models is a critical next step in preclinical evaluation.
These application notes provide a comprehensive guide for researchers to explore the efficacy and mechanism of action of this compound in 3D tumor spheroids. The protocols outlined below are based on established methodologies for 3D cell culture and analysis, adapted for the investigation of this compound's known biological activities, including apoptosis and autophagy induction[1][2].
Quantitative Data Summary
This compound has shown significant and selective cytotoxicity against ovarian cancer cell lines when compared to non-tumorigenic cells.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| OVCAR3 | High-Grade Serous Ovarian Cancer | < 10 | [1][2][3] |
| OVCAR5 | High-Grade Serous Ovarian Cancer | < 10 | [1][2] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | < 10 | [1][2] |
| FTSEC (non-tumorigenic) | Fallopian Tube Secretory Epithelial | > 100 | [1][2][3] |
| HCT-116 | Colon Carcinoma | Not specified | [4] |
| MDA-MB-435 | Melanoma | Not specified | [5] |
Mechanism of Action
Current research indicates that this compound exerts its cytotoxic effects through the induction of apoptosis, as evidenced by the activation of caspases 3/7 and an increase in Annexin V staining in sensitive ovarian cancer cell lines[1][2]. Furthermore, studies suggest a role for autophagy in the cytotoxic mechanism of this compound. While the induction of autophagy is described as weak, its inhibition has been shown to reduce the toxicity of the compound[1][2].
Signaling Pathways
Experimental Protocols
The following protocols provide a framework for assessing the application of this compound in 3D tumor models.
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of tumor spheroids using the liquid overlay technique, which is compatible with high-throughput screening.
Materials:
-
Cancer cell lines (e.g., OVCAR3, OVCAR5)
-
Complete cell culture medium
-
Sterile PBS
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Sterile pipette tips and serological pipettes
Procedure:
-
Culture cancer cells in standard 2D culture flasks to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.
-
Perform a cell count and determine cell viability (should be >90%).
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 to 10,000 cells/well, requires optimization for each cell line)[6].
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours[6].
Protocol 2: this compound Treatment and Viability Assay
This protocol details the treatment of 3D tumor spheroids with this compound and the subsequent assessment of cell viability.
Materials:
-
Pre-formed 3D tumor spheroids in 96-well ULA plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the appropriate this compound dilution or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the 3D cell viability reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio)[6].
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for 30 minutes to allow for cell lysis and signal stabilization[6].
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 3: Immunofluorescence Staining for Apoptosis and Autophagy Markers
This protocol allows for the visualization of key protein markers within the 3D spheroid structure.
Materials:
-
3D tumor spheroids treated with this compound and controls
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-LC3B)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Procedure:
-
Carefully collect spheroids from each treatment group into microcentrifuge tubes.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize with permeabilization buffer for 30 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 2 hours at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and a nuclear counterstain for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the spheroids on a microscope slide using an appropriate mounting medium.
-
Image the spheroids using a confocal microscope to visualize the spatial distribution of the target proteins.
Expected Outcomes and Interpretation
-
Viability Assays: A dose-dependent decrease in the viability of tumor spheroids treated with this compound is expected. This will allow for the determination of an IC50 value in a 3D context, which can be compared to the 2D data.
-
Immunofluorescence:
-
An increase in cleaved Caspase-3 staining in this compound-treated spheroids would confirm the induction of apoptosis within the 3D structure. The spatial distribution of the signal (e.g., concentrated in the core vs. periphery) can provide insights into drug penetration and the induction of cell death in different regions of the spheroid.
-
An increase in LC3B puncta would suggest the induction of autophagy. Co-localization studies with lysosomal markers could further investigate autophagic flux.
-
By employing these protocols, researchers can effectively transition the study of this compound from 2D to more clinically relevant 3D tumor models, providing valuable data on its therapeutic potential and mechanism of action in a system that better mimics the in vivo tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corning.com [corning.com]
Eupenifeldin: Application Notes and Protocols for Investigating its Therapeutic Potential in Lung Cancer Recurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide, with recurrence after initial treatment being a significant clinical challenge. Eupenifeldin, a fungal metabolite originally isolated from Eupenicillium brefeldianum, has demonstrated potent cytotoxic activity against various cancer cell lines, including those of lung origin[1][2][3]. Recent studies have highlighted its potential as a therapeutic agent to prevent local lung cancer recurrence, particularly when delivered via a localized, sustained-release system[1][4][5]. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of this compound in the context of lung cancer recurrence. The protocols outlined below will enable the evaluation of its cytotoxic effects, induction of apoptosis, and potential modulation of key signaling pathways implicated in lung cancer progression, such as STAT3 and SHP2.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Lung Cancer Cell Lines
| Cell Line | Histology | Species | IC50 (ng/mL) | Reference |
| LLC | Lewis Lung Carcinoma | Murine | 8.5 | [4] |
| A549 | Adenocarcinoma | Human | 123.9 | [4] |
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound in lung cancer cells.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is adapted for determining the cytotoxic effect of this compound on lung cancer cell lines such as A549 and LLC.[4]
Materials:
-
Lung cancer cell lines (e.g., A549, LLC)
-
Complete culture medium (e.g., F-12K for A549, DMEM for LLC) with 10% FBS and 1% penicillin/streptomycin
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is designed to quantify this compound-induced apoptosis in lung cancer cells.
Materials:
-
Lung cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium to include floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC and PI fluorescence will distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Western Blot Analysis for STAT3 and SHP2 Signaling
This protocol allows for the investigation of this compound's effect on the phosphorylation status of STAT3 and the expression of SHP2.
Materials:
-
Lung cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-STAT3, anti-phospho-STAT3 (Tyr705), anti-SHP2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with this compound as described in the apoptosis assay.
-
Wash cells with cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. .
-
Wash the membrane and add chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin). Compare the levels of p-STAT3 to total STAT3.
-
Protocol 4: In Vivo Murine Model of Local Lung Cancer Recurrence
This protocol is based on a previously published model to assess the efficacy of this compound in preventing local tumor recurrence following surgical resection.[4]
Materials:
-
C57Bl/6 mice
-
Murine Lewis Lung Carcinoma (LLC) cells
-
This compound-loaded polymer-coated surgical buttresses
-
Surgical instruments
-
Anesthesia
Procedure:
-
Tumor Establishment:
-
Subcutaneously inject LLC cells into the dorsum of C57Bl/6 mice.
-
Allow tumors to grow to a size of approximately 500 mm³.
-
-
Surgical Resection and Treatment:
-
Surgically resect the tumors.
-
Immediately following resection, implant a this compound-loaded buttress or a control (unloaded) buttress at the resection site. A surgery-alone group should also be included.
-
-
Monitoring and Endpoint:
-
Monitor the mice for local tumor recurrence, which is defined by the regrowth of a tumor at the surgical site.
-
Measure tumor size regularly.
-
Record disease-free survival and overall survival.
-
Euthanize animals when tumors reach a predetermined size (e.g., >2 cm), or if they show signs of illness.
-
-
Statistical Analysis:
-
Use the log-rank (Mantel-Cox) test to compare survival curves between treatment groups.
-
Conclusion
This compound presents a promising avenue for the development of novel therapeutics to combat lung cancer recurrence. The provided protocols offer a framework for the systematic evaluation of its efficacy and mechanism of action. Further investigation into its effects on key signaling pathways, such as STAT3 and SHP2, will be crucial in elucidating its therapeutic potential and guiding future clinical applications. The use of localized delivery systems, such as drug-loaded buttresses, may enhance its therapeutic index by minimizing systemic toxicity while achieving sustained local drug concentrations.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Delivery of this compound via Polymer-Coated Surgical Buttresses Prevents Local Lung Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delivery of this compound via polymer-coated surgical buttresses prevents local lung cancer recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Eupenifeldin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing Eupenifeldin and its derivatives. This compound, a cytotoxic bistropolone isolated from Eupenicillium brefeldianum, has demonstrated potent antitumor activity, making its synthetic accessibility a key focus for medicinal chemistry and drug development.[1][2] This document details both total and semi-synthetic approaches to this compound analogues, provides experimental protocols for key reactions, summarizes quantitative biological data, and illustrates relevant signaling pathways.
I. Synthetic Strategies
The synthesis of this compound and its derivatives can be broadly categorized into two main approaches: total synthesis, which involves the de novo construction of the core structure, and semi-synthesis, which modifies the natural product to generate analogues.
A. Total Synthesis:
The total synthesis of this compound is a complex undertaking that requires the stereoselective construction of its eleven-membered macrocyclic core and the two appended dihydropyran-tropolone ring systems. A key strategic disconnection involves a biomimetic hetero-Diels-Alder (hDA) reaction to form the dihydropyran rings.[1][3] This convergent approach allows for the late-stage coupling of complex fragments, increasing the efficiency of the overall synthesis.
The general retrosynthetic analysis involves:
-
Disconnection of the dihydropyran rings: A retro-hetero-Diels-Alder reaction reveals a tropolone (B20159) ortho-quinone methide and a humulene-derived diene as key intermediates.
-
Synthesis of the tropolone precursor: This fragment can be prepared from simpler cyclic starting materials through a series of oxidation and rearrangement reactions.
-
Synthesis of the humulene-derived core: The eleven-membered macrocycle can be constructed using various macrocyclization strategies.
B. Semi-synthesis:
Semi-synthetic modification of the natural product this compound offers a more direct route to a diverse range of derivatives. This approach primarily targets the reactive hydroxyl groups on the two tropolone moieties.[4] By functionalizing these positions, a variety of analogues, including esters, carbonates, sulfonates, carbamates, and ethers, can be generated.[4] This strategy is particularly useful for structure-activity relationship (SAR) studies to explore the impact of different functional groups on biological activity and physicochemical properties.
II. Quantitative Data
The cytotoxic activity of this compound and its derivatives has been evaluated against various cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | IC50 | Reference |
| This compound | HCT-116 (Human Colon Carcinoma) | 5 ng/mL | [5] |
| This compound | HCT-VM4 (Human Colon Carcinoma) | 2 ng/mL | [5] |
| This compound | OVCAR3 (Human Ovarian Cancer) | ~10 nM | [6] |
| This compound | OVCAR5 (Human Ovarian Cancer) | ~10 nM | [6] |
| This compound | OVCAR8 (Human Ovarian Cancer) | ~10 nM | [6] |
III. Experimental Protocols
The following are representative protocols for key synthetic transformations involved in the synthesis of this compound derivatives.
A. Protocol 1: Hetero-Diels-Alder Reaction for Dihydropyran Ring Formation (based on a model system)
This protocol describes a general procedure for the hetero-Diels-Alder reaction between a tropolone ortho-quinone methide precursor and a diene, a key step in the total synthesis of this compound-like structures.[1]
Materials:
-
Tropolone o-QM precursor (1.0 eq)
-
Diene (e.g., α-humulene) (1.5 eq)
-
Anhydrous toluene (B28343)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the tropolone o-QM precursor.
-
Add anhydrous toluene to dissolve the precursor.
-
Add the diene to the solution.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the desired cycloadduct.
B. Protocol 2: Semi-synthesis of this compound Ester Derivatives
This protocol provides a general method for the esterification of the tropolone hydroxyl groups of this compound.[4]
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid or acid chloride (2.2 eq)
-
Coupling agent (e.g., DCC, EDCI) or base (e.g., pyridine, triethylamine)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound.
-
Dissolve the this compound in anhydrous DCM.
-
If using a carboxylic acid, add the coupling agent and a catalytic amount of DMAP. If using an acid chloride, add the base.
-
Add the carboxylic acid or acid chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.
-
Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired ester derivative.
IV. Signaling Pathways and Experimental Workflows
A. This compound-Induced Apoptosis Signaling Pathway
This compound has been shown to induce apoptosis in high-grade serous ovarian cancer cells.[6][7] The proposed signaling pathway involves the activation of executioner caspases, leading to the cleavage of key cellular substrates such as PARP, and ultimately, programmed cell death. There is also evidence to suggest the involvement of autophagy in the cytotoxic mechanism of this compound.[7]
Caption: Proposed signaling pathway of this compound-induced apoptosis in cancer cells.
B. General Workflow for the Synthesis of this compound Derivatives
The following diagram illustrates a general workflow for the synthesis and evaluation of this compound derivatives.
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Synthesis of Antitumor Agent this compound - Danny Ng [grantome.com]
- 6. Item - this compound Triggers Cell Death in High-Grade Serous Ovarian Cancer - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 7. researchgate.net [researchgate.net]
Application Notes: Assessing Eupenifeldin-Induced Autophagy In Vitro
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysosome Targeting RedGreen-assay: Selective Autophagy Sensing Assay for Mammalian Cells [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring autophagy by electron microscopy in Mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The autophagy research in electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Examining Autophagy in Plant by Transmission Electron Microscopy (TEM) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Transmission electron microscopy [bio-protocol.org]
Application Notes and Protocols: Eupenifeldin in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eupenifeldin, a fungal-derived bistropolone, has demonstrated potent cytotoxic activity against a variety of cancer cell lines, including high-grade serous ovarian cancer (HGSOC) and lung cancer.[1][2] With IC50 values in the nanomolar range, this compound induces cancer cell death through mechanisms that include apoptosis and autophagy.[1][3] These characteristics make it a compelling candidate for investigation in combination with standard-of-care chemotherapy agents. The goal of combining this compound with other cytotoxic drugs would be to potentially achieve synergistic effects, overcome chemoresistance, and/or reduce the required doses of highly toxic agents, thereby mitigating side effects.
These application notes provide a comprehensive overview of this compound's known anticancer activities and offer detailed protocols for researchers to assess its potential in combination with conventional chemotherapy drugs such as cisplatin, doxorubicin, and paclitaxel.
This compound: Standalone Activity
Studies have shown that this compound exhibits significant cytotoxicity in various cancer cell lines. This data is crucial for designing initial combination experiments, as it provides a baseline for this compound's potency.
| Cell Line | Cancer Type | IC50 (nM) | Key Findings |
| OVCAR3 | High-Grade Serous Ovarian Cancer | < 10 | Induces apoptosis, activates caspases 3/7.[1] |
| OVCAR5 | High-Grade Serous Ovarian Cancer | < 10 | Activates caspases 3/7.[1] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | < 10 | Induces apoptosis, activates caspases 3/7.[1] |
| HCT-116 | Colon Carcinoma | - | Cytotoxic.[4] |
| A549 | Lung Carcinoma | - | Cytotoxic.[5] |
| LLC | Murine Lewis Lung Carcinoma | - | Cytotoxic.[5] |
Note: Specific IC50 values for HCT-116, A549, and LLC were not detailed in the provided search results but cytotoxicity was confirmed.
Experimental Protocols
To investigate the potential of this compound as a chemosensitizer or a synergistic partner to conventional chemotherapy, a series of in vitro experiments are necessary. The following protocols provide a framework for these investigations.
Protocol 1: Determination of Cytotoxicity and Synergy
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, a selected chemotherapy agent, and their combination. The data generated can be used to calculate a Combination Index (CI) to assess for synergy, additivity, or antagonism.
1.1. Materials:
-
Cancer cell line of interest (e.g., OVCAR3, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, Doxorubicin, Paclitaxel; stock solution in appropriate solvent)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
1.2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the chosen chemotherapy agent in complete medium. For combination studies, prepare dilutions of both agents at a constant ratio (e.g., based on their individual IC50 values).
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells (vehicle control) and cells treated with each drug individually.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 values for this compound and the chemotherapy agent alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for assessing the cytotoxicity and synergy of this compound in combination with a chemotherapy agent.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to quantify the induction of apoptosis and necrosis in cells treated with this compound, a chemotherapy agent, and their combination.
2.1. Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
2.2. Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound, the chemotherapy agent, and their combination at predetermined concentrations (e.g., their respective IC50 values) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 3: Western Blot Analysis of Key Signaling Proteins
This protocol is for investigating the molecular mechanisms underlying the observed effects of the drug combination, focusing on apoptosis and survival pathways.
3.1. Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
3.2. Procedure:
-
Cell Lysis: Treat cells as described in Protocol 2. After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Potential Signaling Pathways for Investigation
Based on the known mechanisms of this compound and common chemotherapy agents, the following signaling pathways are recommended for investigation in combination studies.
Caption: Hypothesized signaling pathways affected by this compound in combination with chemotherapy, leading to apoptosis.
Conclusion
This compound is a promising natural product with potent anticancer activity. While its efficacy in combination with standard chemotherapy has yet to be reported, the protocols and information provided here offer a robust framework for researchers to undertake these critical investigations. By systematically evaluating cytotoxicity, synergy, and the underlying molecular mechanisms, the full potential of this compound as a component of combination cancer therapy can be elucidated.
References
- 1. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivery of this compound via Polymer-Coated Surgical Buttresses Prevents Local Lung Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - this compound Triggers Cell Death in High-Grade Serous Ovarian Cancer - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 4. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A classification model to predict synergism/antagonism of cytotoxic mixtures using protein-drug docking scores - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Eupenifeldin Solubility and In Vitro Assay Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Eupenifeldin in in vitro assays. This compound, a potent cytotoxic bistropolone fungal metabolite, exhibits poor aqueous solubility, which can present significant hurdles in obtaining accurate and reproducible experimental results. This guide offers practical solutions and detailed protocols to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is a fungal metabolite with demonstrated cytotoxic activity against various cancer cell lines, showing IC50 values in the nanomolar range.[1][2] Its chemical structure, a pentacyclic bistropolone, contributes to its hydrophobic nature, characterized by a calculated XLogP3 value of 4.2. This hydrophobicity leads to poor solubility in aqueous solutions, including cell culture media, which can result in compound precipitation, inaccurate concentration assessment, and unreliable bioassay data.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Given its hydrophobic characteristics, the following organic solvents are recommended for preparing a concentrated stock solution of this compound:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol
-
Methanol
It is crucial to first dissolve this compound in one of these organic solvents to create a high-concentration stock solution before further dilution into your aqueous assay buffer or cell culture medium.
Q3: What is the recommended final concentration of organic solvents in cell-based assays?
To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible. The following table summarizes the generally accepted maximum concentrations for commonly used solvents.
| Solvent | Maximum Recommended Final Concentration (v/v) |
| DMSO | ≤ 0.5% |
| Ethanol | ≤ 1.0% |
| Methanol | ≤ 0.5% |
Important: Always include a vehicle control in your experiments. This control should contain the same final concentration of the organic solvent as your experimental wells to account for any potential effects of the solvent on cell viability and function.
Q4: Are there methods to improve the aqueous solubility of this compound for specific applications?
Yes, chemical modification can improve the aqueous solubility of this compound. A recent study on semisynthetic derivatives of this compound demonstrated that a monosuccinate analogue exhibited the greatest improvement in aqueous solubility while maintaining nanomolar cytotoxicity. For researchers with the capability for chemical synthesis, this approach offers a promising solution for overcoming solubility issues.
Troubleshooting Guide: this compound Precipitation in In Vitro Assays
This guide addresses the common issue of this compound precipitation when preparing working solutions for in vitro experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of stock solution into aqueous buffer or media. | The aqueous solubility of this compound has been exceeded. | 1. Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay. 2. Optimize the solvent concentration: While keeping the final solvent concentration below cytotoxic levels, a slight increase (e.g., from 0.1% to 0.5% DMSO) may help maintain solubility. 3. Use a gentle warming step: Briefly warm the final solution in a 37°C water bath to aid dissolution. Avoid prolonged heating to prevent compound degradation. 4. Sonication: Use a sonicator bath for a short period to help dissolve the compound. |
| Cloudiness or visible particles in the stock solution. | Incomplete dissolution of the this compound powder. | 1. Vortex thoroughly: Ensure vigorous and prolonged vortexing of the stock solution. 2. Gentle heating: Warm the stock solution in a 37°C water bath for 5-10 minutes. 3. Sonication: Place the stock solution vial in a sonicator bath for 15-30 minutes. 4. Filter sterilization: If small particulates remain, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent used. |
| Inconsistent results between experiments. | Variability in the preparation of this compound working solutions. | 1. Prepare fresh working solutions: For each experiment, prepare fresh dilutions of this compound from the stock solution. Avoid using previously diluted solutions that may have been stored. 2. Standardize the protocol: Ensure that the same protocol for preparing working solutions is followed for every experiment, including the order of addition and mixing steps. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molar Mass: 548.67 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
37°C water bath (optional)
Procedure:
-
Weigh out 5.49 mg of this compound powder and transfer it to a sterile microcentrifuge tube or amber glass vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.
-
If the solid is not fully dissolved, place the tube in a sonicator bath for 15-30 minutes.
-
Alternatively, or in addition to sonication, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a 10 µM this compound Working Solution for a Cell-Based Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Perform a serial dilution of the 10 mM stock solution. For example, to make a 100X working stock (1 mM), dilute 10 µL of the 10 mM stock into 90 µL of DMSO.
-
Further dilute the 1 mM intermediate stock into your final assay medium. To achieve a 10 µM final concentration with a 0.1% DMSO concentration, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed cell culture medium.
-
Vortex the working solution gently but thoroughly.
-
Use this freshly prepared working solution immediately in your in vitro assay.
Caption: Workflow for preparing this compound stock and working solutions.
This compound Signaling Pathways
This compound exerts its cytotoxic effects through the induction of apoptosis and autophagy. The following diagrams illustrate the putative signaling pathways involved.
This compound-Induced Apoptosis
This compound is known to activate the intrinsic pathway of apoptosis. This process involves the B-cell lymphoma 2 (Bcl-2) family of proteins and the activation of caspases.
Caption: Putative pathway of this compound-induced apoptosis.
This compound-Induced Autophagy
This compound can also induce autophagy, a cellular self-degradation process. This pathway involves the key proteins Beclin-1 and the conversion of LC3-I to LC3-II.
Caption: Putative pathway of this compound-induced autophagy.
References
Technical Support Center: Eupenifeldin In Vivo Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for utilizing Eupenifeldin in preclinical in vivo research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cytotoxic fungal metabolite, specifically a bistropolone, isolated from Eupenicillium brefeldianum.[1][2] It demonstrates potent cytotoxic activity against various cancer cell lines, including ovarian, lung, leukemia, and melanoma cancer cells, often with IC50 values in the nanomolar range.[1][3][4] The primary mechanism of action involves the induction of apoptosis.[4] Studies have shown that this compound activates caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[1][5] It may also weakly induce autophagy, which appears to contribute to its cytotoxic effects.[5][6]
Q2: What are the main challenges when preparing this compound for in vivo administration?
A2: The principal challenge is this compound's poor water solubility. It is a hydrophobic compound with negligible solubility in aqueous solutions, making direct administration difficult.[3] To overcome this, it must be formulated with a suitable vehicle or incorporated into a drug delivery system to ensure bioavailability for in vivo studies.[3]
Q3: What vehicle can be used to dissolve this compound for injection?
A3: While specific vehicle compositions from studies using direct injection are not detailed in the available literature, a common approach for hydrophobic compounds involves a multi-component solvent system. A typical formulation strategy might involve dissolving the compound in an organic solvent like DMSO first, and then diluting it with other excipients such as PEG300, Tween 80, and finally saline or PBS. It is critical to perform small-scale solubility tests and a vehicle-only control group in your experiment to rule out any toxicity from the delivery vehicle itself.
Q4: What is a safe starting dose for this compound in mice and what are the known toxicities?
A4: Determining a safe starting dose is critical due to this compound's acute toxicity at higher concentrations. A dose-escalation study in C57Bl/6 mice using intraperitoneal (IP) injection of "free" this compound provides a clear warning:
-
Lethal Doses: Doses of 60 µg per mouse or higher resulted in 100% mortality within 24 hours.[3]
-
Maximum Tolerated Dose (MTD) Investigation: In the same study, only the 20 µg dose group had more than 50% of animals surviving one-week post-injection.[3]
This suggests a very narrow therapeutic window for systemic administration. High doses (e.g., 1200 µg delivered via an implanted buttress) have been associated with cardiac and hepatic toxicity.[3] Therefore, a starting dose below 20 µg per mouse (approximately 1 mg/kg for a 20g mouse) is advisable, with careful monitoring for adverse effects.
Q5: What signs of toxicity should I monitor in my animals after this compound administration?
A5: Animals should be monitored daily for signs of toxicity, especially within the first 24-48 hours post-injection. Key indicators include:
-
Significant weight loss (>15-20%)
-
Lethargy or reduced activity
-
Ruffled fur
-
Hunched posture
-
Labored breathing
-
Loss of appetite
If severe signs of toxicity are observed, dose reduction or cessation of treatment may be necessary. Histological analysis from one study noted cardiac and hepatic toxicity at high doses.[3]
Troubleshooting Guide
Issue 1: I am not observing the expected anti-tumor effect in my xenograft model.
-
Possible Cause 1: Poor Bioavailability. Due to its hydrophobicity, this compound may be precipitating out of solution upon injection or failing to reach the tumor at sufficient concentrations.
-
Solution: Re-evaluate your vehicle formulation. Ensure the compound is fully dissolved before injection. Consider using solubility-enhancing excipients like cyclodextrins or developing a more advanced formulation like a lipid-based nanoparticle or emulsion.
-
-
Possible Cause 2: Insufficient Dosage. The dose you are using may be too low to exert a therapeutic effect, especially if you started cautiously due to toxicity concerns.
-
Solution: If no toxicity was observed at the initial dose, a careful dose-escalation study may be warranted. Increase the dose incrementally in small cohorts of animals while closely monitoring for the signs of toxicity listed above to establish the MTD in your specific model.
-
-
Possible Cause 3: Inappropriate Route of Administration. The chosen route (e.g., intraperitoneal) may not be optimal for your tumor model (e.g., subcutaneous).
-
Solution: Depending on the tumor location and type, consider alternative administration routes such as intravenous (IV) or direct intratumoral (IT) injection. Note that IV administration will require a sterile, well-solubilized formulation to avoid embolism.
-
Issue 2: My animals are showing high levels of toxicity even at low doses.
-
Possible Cause 1: Vehicle Toxicity. The solvent system used to dissolve this compound may be causing toxicity.
-
Solution: Always include a "vehicle-only" control group in your study. If animals in this group show signs of toxicity, the vehicle is the likely culprit. Reformulate using more biocompatible excipients and lower concentrations of solvents like DMSO.
-
-
Possible Cause 2: Strain Sensitivity. The mouse strain you are using may be more sensitive to this compound's toxic effects.
-
Solution: Review literature for toxicity studies in different mouse strains. If possible, conduct a small pilot study in a different, commonly used strain (e.g., BALB/c vs. C57Bl/6) to assess sensitivity.
-
-
Possible Cause 3: Rapid Clearance and Peak Plasma Concentration. A bolus injection might be causing a rapid spike in plasma concentration, leading to acute toxicity.
Quantitative Data Summary
Table 1: Summary of In Vivo this compound Dosage and Effects in C57Bl/6 Mice
| Administration Route | Dose per Mouse | Dosing Schedule | Animal Model | Key Observations & Efficacy | Reference |
|---|---|---|---|---|---|
| Intraperitoneal (IP) | 20 µg | Single Injection | Non-tumor bearing | >50% survival at one week. | [3] |
| Intraperitoneal (IP) | ≥ 60 µg | Single Injection | Non-tumor bearing | Lethal acute toxicity within 24 hours. | [3] |
| Implanted Buttress | 100 µg | Sustained Release | Lung Cancer Resection | Avoided systemic toxicity; delayed tumor recurrence and improved survival. | [3] |
| Implanted Buttress | ≥ 200 µg | Sustained Release | Lung Cancer Resection | Lethal; associated with cardiac and hepatic toxicity. |[3] |
Experimental Protocols
Protocol 1: General Methodology for a Subcutaneous Xenograft Efficacy Study
This protocol is a generalized guide. Specifics such as cell numbers, tumor volume endpoints, and dosing schedules should be optimized for your particular model.
-
Cell Culture and Implantation:
-
Culture cancer cells (e.g., OVCAR3, A549) under sterile conditions as recommended by the supplier.
-
Harvest cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude mice).
-
-
Tumor Growth Monitoring and Group Randomization:
-
Allow tumors to grow. Monitor tumor volume 2-3 times per week using digital calipers. Calculate volume using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 150-250 mm³, randomize animals into treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose).
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation immediately before use. For example, dissolve this compound powder in DMSO to create a stock solution.
-
For the final injection volume, dilute the DMSO stock in a suitable vehicle (e.g., PEG300/Tween 80/Saline). The final concentration of DMSO should ideally be below 10%.
-
Administer the formulation via the chosen route (e.g., IP injection) based on the dosing schedule determined from pilot studies (e.g., daily for 14 days). The vehicle control group receives the same formulation without this compound.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Perform daily health checks for signs of toxicity (as listed in the FAQ).
-
Define study endpoints, such as a maximum tumor volume (e.g., 2000 mm³) or evidence of significant toxicity (e.g., >20% body weight loss), at which point animals are humanely euthanized.
-
-
Data Analysis:
-
At the end of the study, collect tumors for downstream analysis (e.g., histology, western blotting).
-
Compare tumor growth rates and final tumor volumes between the control and treatment groups using appropriate statistical methods (e.g., ANOVA, t-test).
-
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Standard workflow for an in vivo xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of this compound via Polymer-Coated Surgical Buttresses Prevents Local Lung Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereochemical and Biosynthetic Rationalisation of the Tropolone Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delivery of this compound via polymer-coated surgical buttresses prevents local lung cancer recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupenifeldin stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of eupenifeldin in solution. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Solubility and Solution Preparation
-
Q: What is the recommended solvent for preparing this compound stock solutions?
-
A: this compound has low aqueous solubility.[1] For research purposes, Dimethyl Sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions. Ethanol can be an alternative, but solubility may be lower. For in vitro assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]
-
-
Q: I am observing precipitation when diluting my this compound stock solution in aqueous media. What should I do?
-
A: This is a common issue due to the hydrophobic nature of this compound.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a Surfactant: For in vitro release studies, the use of a small percentage of a biocompatible surfactant, such as Tween 80, has been shown to improve the aqueous solubility of this compound.
-
Serial Dilutions: Perform serial dilutions in your aqueous medium while vortexing to ensure gradual dissolution and minimize precipitation.
-
Warm the Solution: Gently warming the solution (e.g., to 37°C) may aid in dissolution, but be mindful of potential temperature-induced degradation.
-
-
-
-
Q: What is the maximum recommended concentration for a this compound stock solution in DMSO?
2. Stability and Storage
-
Q: How should I store my this compound stock solution?
-
A: this compound stock solutions in aprotic solvents like DMSO should be stored at -20°C or colder for long-term stability. For short-term storage (a few days), 2-8°C is acceptable. To minimize degradation from freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
-
Q: How stable is this compound in aqueous solutions or cell culture media?
-
A: this compound, like many complex natural products, is expected to have limited stability in aqueous solutions, especially at physiological pH and temperature. It is strongly recommended to prepare fresh dilutions in aqueous media for each experiment from a frozen stock solution. Do not store this compound in aqueous solutions for extended periods.
-
-
Q: I suspect my this compound solution has degraded. What are the signs of degradation?
-
A:
-
Visual Cues: A change in the color or clarity of the solution, or the appearance of precipitates, may indicate degradation or precipitation.
-
Biological Inactivity: A significant loss of cytotoxic or other biological activity in your experiments compared to previous batches is a strong indicator of degradation.
-
Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of the parent this compound compound and the appearance of new peaks corresponding to degradation products.
-
-
3. Experimental Best Practices
-
Q: What are the best practices for handling this compound in the laboratory?
-
A: this compound is a potent cytotoxic compound and should be handled with appropriate safety precautions.
-
Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the solid compound and concentrated stock solutions in a chemical fume hood or a biological safety cabinet.
-
Refer to the material safety data sheet (MSDS) for detailed handling and disposal instructions.
-
-
-
Q: How can I be sure that the observed effects in my cell-based assays are due to this compound and not the solvent?
-
A: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to deliver this compound to the cells. This will allow you to distinguish the effects of the compound from any potential effects of the solvent itself.
-
Quantitative Data Summary
The following tables summarize the available and inferred data regarding the properties and stability of this compound. Please note that where specific experimental data for this compound is unavailable, information has been inferred from related compounds and general chemical principles.
Table 1: Solubility of this compound
| Solvent | Solubility | Temperature | Notes |
| DMSO | ≥ 10 mg/mL (estimated) | Room Temperature | Recommended for stock solutions. |
| Ethanol | Moderately Soluble | Room Temperature | Can be used as an alternative to DMSO. |
| Water | Poorly Soluble | Room Temperature | Significant precipitation observed.[1] |
| PBS (pH 7.4) | Very Poorly Soluble | Room Temperature | Not recommended for preparing stock solutions. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Concentration | Storage Temperature | Estimated Stability |
| Stock Solution | DMSO | 1-10 mg/mL | -20°C or -80°C | > 6 months (with proper storage) |
| Stock Solution | DMSO | 1-10 mg/mL | 2-8°C | < 1 week |
| Working Dilution | Aqueous Media | Experimental Conc. | 2-8°C | < 24 hours (Prepare Fresh) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Under a chemical fume hood, weigh out the desired amount of solid this compound.
-
Transfer the solid to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO to 1 mg of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Stability Assessment of this compound by HPLC
This protocol outlines a general procedure for a forced degradation study to develop a stability-indicating HPLC method.
-
Forced Degradation:
-
Acid Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Incubate the this compound solution with 0.1 M NaOH at 60°C for the same time points.
-
Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for various time points.
-
Thermal Degradation: Expose the solid this compound and a solution to elevated temperatures (e.g., 80°C) for several days.
-
Photodegradation: Expose a this compound solution to a light source that provides both UV and visible light.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for separating complex natural products.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (this would need to be determined by a UV scan).
-
Procedure:
-
Inject a sample of the undegraded this compound solution to establish the retention time and peak area of the parent compound.
-
Inject samples from each of the forced degradation conditions.
-
Analyze the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
A good stability-indicating method will show baseline separation between the parent peak and all degradation product peaks.
-
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Postulated signaling pathway for this compound-induced autophagy.
References
Technical Support Center: Eupenifeldin Crystallization for X-ray Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of eupenifeldin for X-ray diffraction analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any crystal formation. What are the initial troubleshooting steps?
A1: The complete absence of crystals typically indicates issues with supersaturation or nucleation.[1] Consider the following systematic approach:
-
Verify Sample Purity: Impurities can significantly inhibit crystallization.[2] Ensure your this compound sample is of high purity (>95%), as contaminants can disrupt the formation of an ordered crystal lattice.[2][3]
-
Increase Concentration: The solution may be too dilute (in the stable or metastable zone).[1][4] Try slowly increasing the concentration of this compound. This can be achieved by allowing the solvent to evaporate slowly from the crystallization drop.[1]
-
Alter Solvent System: The solubility of this compound is critical.[1] Experiment with a range of solvents or solvent mixtures. A good starting point is to find a solvent in which this compound is sparingly soluble at room temperature but more soluble when heated.[1]
-
Induce Nucleation: Crystal growth requires an initial nucleation event.[1][5] If spontaneous nucleation doesn't occur, you can try to induce it using methods like:
-
Scratching: Gently scratch the interior surface of the crystallization vessel with a clean glass rod to create microscopic imperfections that can serve as nucleation sites.[1][5]
-
Seeding: Introduce a tiny, pre-existing crystal of this compound (if available) into a supersaturated solution. This provides a template for further growth.[1][6]
-
Q2: My experiment resulted in a precipitate or oil instead of crystals. How can I resolve this?
A2: "Oiling out" or precipitation occurs when the solution becomes too highly supersaturated too quickly, causing the compound to separate from the solution as an amorphous solid or liquid instead of an ordered crystal.[7]
-
Reduce Supersaturation Rate: The key is to slow down the process.[7]
-
In vapor diffusion, decrease the precipitant concentration in the reservoir.[8]
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In cooling crystallization, slow down the cooling rate by insulating the vessel.[1]
-
In microbatch experiments, consider using oils that slow water vapor diffusion, such as paraffin (B1166041) oil or mixtures of paraffin and silicone oil.[9][10]
-
-
Adjust Solvent: Try using a solvent in which this compound is more soluble to prevent it from crashing out of solution.
-
Change Temperature: Experiment with different crystallization temperatures. Some compounds crystallize better at lower or higher temperatures. Temperature fluctuations can significantly alter solubility.[2]
Q3: The crystals are too small, are clustered, or are just a fine powder. How can I grow larger, single crystals?
A3: The formation of many small crystals suggests an excess of nucleation sites.[11] The goal is to reduce the number of nucleation events to allow fewer crystals to grow larger.[5][11]
-
Decrease this compound Concentration: Start with a slightly lower concentration to slow down nucleation.
-
Refine Precipitant Concentration: Fine-tune the precipitant concentration. A lower level of supersaturation favors the growth of existing crystals over the formation of new ones.[7]
-
Utilize Seeding: Seeding is a powerful technique to control nucleation.[7]
-
Microseeding: Introduce a dilute stock of crushed microcrystals into a solution equilibrated at a lower supersaturation level. This encourages growth on the existing seeds.[6][7]
-
Macroseeding: Transfer a single, well-formed crystal into a fresh, pre-equilibrated solution to promote its growth.[7][12]
-
-
Control Evaporation/Diffusion: In vapor diffusion, you can slow the rate of equilibration by using a larger drop volume, a smaller reservoir volume, or by adding oil over the reservoir to act as a vapor barrier.[9]
Q4: Which crystallization method is best for a small molecule like this compound?
A4: Several methods are effective for small molecules, and the best choice often requires empirical screening.
-
Vapor Diffusion (Hanging or Sitting Drop): This is one of the most common and successful methods. It allows for a slow and controlled approach to supersaturation as water vapor diffuses from the sample drop to a reservoir containing a higher precipitant concentration.[13] It is highly suitable when you only have milligram quantities of your compound.[14][15]
-
Slow Evaporation: This is the simplest method where a nearly saturated solution is allowed to evaporate slowly, increasing the compound's concentration until crystals form.[4][16]
-
Microbatch Under Oil: In this technique, small drops containing the sample and crystallization reagent are pipetted under a layer of oil (e.g., paraffin or silicone oil).[17][18] This method prevents rapid evaporation and can be used to screen many conditions simultaneously in multi-well plates.[4][18]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly, reducing the solubility of the compound and inducing crystallization.[16]
This compound Properties
A summary of key physical and chemical properties of this compound is useful for designing crystallization experiments.
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₇ | [19][20] |
| Molar Mass | 548.7 g/mol | [19][20] |
| XLogP3 | 4.2 | [19] |
| Hydrogen Bond Donors | 3 | [19] |
| Hydrogen Bond Acceptors | 7 | [19] |
Experimental Protocols
Protocol 1: Vapor Diffusion (Sitting Drop)
This method involves equilibrating a drop containing this compound and a precipitant solution against a larger reservoir of the precipitant solution.[8]
-
Preparation: In each well of a 24-well sitting drop plate, pipette 500 µL of the crystallization screen solution (reservoir solution).[12]
-
Drop Setup: On the sitting drop post, carefully pipette 1 µL of the this compound stock solution and 1 µL of the reservoir solution. Mix gently by pipetting up and down.
-
Sealing: Seal the well securely with clear sealing tape or a cover slide to create an airtight system.
-
Incubation: Store the plate in a stable, vibration-free environment at a constant temperature.
-
Observation: Monitor the drops for crystal growth periodically using a microscope over several days to weeks.[9]
Protocol 2: Microbatch Under Oil
This technique is a batch crystallization method where evaporation is controlled by a layer of oil.[9][17]
-
Plate Preparation: Using a 96-well microbatch plate, dispense 20-50 µL of an inert oil (e.g., paraffin oil, or a 1:1 mixture of paraffin and silicone oil) into each well.[9][17]
-
Drop Dispensing: Prepare a stock solution of this compound. In a separate tube, mix the this compound stock with the desired crystallization reagent.
-
Setup: Carefully pipette 1-2 µL of the this compound-reagent mixture directly into the oil in the well. The drop will be completely covered by the oil.[17]
-
Incubation: Cover the plate to prevent dust contamination and store it in a stable environment.
-
Observation: Regularly inspect the drops for the appearance of crystals.
Protocol 3: Microseed Matrix Screening (MMS)
This powerful optimization technique uses seeds to overcome the nucleation barrier across a wide range of new conditions.[12][21]
-
Prepare Seed Stock:
-
Locate a drop containing existing this compound crystals (even if they are small or of poor quality).
-
Add a seed bead and 50 µL of a stabilizing solution (typically the reservoir solution from the crystal-containing drop).
-
Vortex vigorously for 60-90 seconds to crush the crystals and create a dense stock of microseeds.
-
-
Create Serial Dilutions: Prepare a series of dilutions (e.g., 10⁻¹ to 10⁻⁴) of the seed stock using the stabilizing solution. This helps find the optimal seed concentration.[6]
-
Set Up New Drops: Prepare new crystallization plates (e.g., vapor diffusion or microbatch). For each drop, combine the this compound solution, the new reservoir solution, and a small volume of the diluted seed stock (e.g., in a 2:1.5:0.5 ratio).[12]
-
Incubate and Observe: Incubate the plates and monitor for the growth of new, potentially improved crystals.
Visualizations
Caption: General experimental workflow for this compound crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 6. academic.oup.com [academic.oup.com]
- 7. xray.teresebergfors.com [xray.teresebergfors.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 11. How To [chem.rochester.edu]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. unifr.ch [unifr.ch]
- 15. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 16. Growing Crystals [web.mit.edu]
- 17. hamptonresearch.com [hamptonresearch.com]
- 18. douglas.co.uk [douglas.co.uk]
- 19. This compound | C33H40O7 | CID 139587675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. This compound - Wikipedia [en.wikipedia.org]
- 21. Matrix Seeding – Biomolecular Crystallisation and Characterisation [research.csiro.au]
Enhancing the yield of Eupenifeldin from fungal cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the yield of Eupenifeldin from fungal cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal strain produces it?
A1: this compound is a complex meroterpenoid, specifically a bistropolone sesquiterpenoid, with potent cytotoxic and anticancer activities.[1][2] The primary producing organism is the filamentous fungus Eupenicillium brefeldianum, with strain ATCC 74184 being a known producer.[1][3]
Q2: What is the biosynthetic pathway for this compound?
A2: The biosynthesis of this compound is a multi-step process involving two major pathways: the polyketide pathway to form the tropolone (B20159) moieties and the mevalonate (B85504) pathway to produce the sesquiterpene precursor. A key step is a hetero-Diels-Alder (hDA) reaction between a tropolone quinomethide and the ZEE diastereomer of humulene (B1216466), a sesquiterpene.[2][4] This is followed by a second hDA reaction to form the final bistropolone structure.
Q3: What are the key factors influencing this compound yield?
A3: Several factors can significantly impact the yield of this compound, including:
-
Fungal Strain: The specific isolate and its genetic stability are crucial.
-
Culture Medium Composition: The type and concentration of carbon and nitrogen sources, as well as the presence of trace elements, are critical.
-
Fermentation Parameters: pH, temperature, aeration, and agitation rates must be optimized.[5][6][7][8]
-
Precursor Availability: The intracellular pool of precursors, such as humulene and acetate (B1210297) units, can be a limiting factor.
-
Elicitation: The introduction of elicitors can stimulate secondary metabolite production.
Q4: What general strategies can be employed to enhance this compound production?
A4: The following strategies are commonly used to increase the yield of fungal secondary metabolites like this compound:
-
Media Optimization: Systematically varying the components of the culture medium to find the optimal composition for this compound production.
-
Precursor Feeding: Supplementing the culture with biosynthetic precursors to overcome potential bottlenecks in the metabolic pathway.
-
Genetic Engineering: Modifying the fungal genome to overexpress key biosynthetic genes, transcription factors, or to knock out competing pathways.[9][10]
-
Process Optimization: Fine-tuning fermentation parameters such as pH, temperature, and aeration for optimal growth and production.[5][6][7][8]
Troubleshooting Guides
Issue 1: Low or No this compound Production
Question: My Eupenicillium brefeldianum culture is growing, but I'm detecting very low levels or no this compound. What could be the problem?
Answer: Low or no production of the target metabolite despite visible fungal growth is a common issue. Consider the following potential causes and solutions:
-
Suboptimal Culture Medium: The medium may not be conducive to secondary metabolism.
-
Solution: Switch to a known production medium for tropolone sesquiterpenoids, such as PM medium.[11] Alternatively, adapt a medium known to be effective for other secondary metabolites in E. brefeldianum, such as the one used for Brefeldin A production. Systematically test different carbon and nitrogen sources.
-
-
Incorrect Fermentation Parameters: The pH, temperature, or aeration may be outside the optimal range for this compound biosynthesis.
-
Precursor Limitation: The biosynthesis of this compound may be limited by the availability of precursors.
-
Solution: Implement a precursor feeding strategy. Add ZEE-humulene to the culture during the late exponential or early stationary phase of growth.
-
-
Silent Biosynthetic Gene Cluster: The gene cluster responsible for this compound production may not be actively transcribed under standard laboratory conditions.
-
Solution: Employ epigenetic modifiers in the culture medium or use genetic engineering techniques to activate the gene cluster.
-
References
- 1. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereochemical and Biosynthetic Rationalisation of the Tropolone Sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. npatlas.org [npatlas.org]
- 4. repo.uni-hannover.de [repo.uni-hannover.de]
- 5. mdpi.com [mdpi.com]
- 6. Effect of aeration and agitation on the production of mycelial biomass and exopolysaccharides in an enthomopathogenic fungus Paecilomyces sinclairii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Agrobacterium-Mediated Transformation and Transgenic Plant Production of Switchgrass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. Agrobacterium tumefaciens-mediated genetic transformation of the phytopathogenic fungus Penicillium digitatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. repo.uni-hannover.de [repo.uni-hannover.de]
Eupenifeldin Bioavailability Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the bioavailability of Eupenifeldin. Given its potent cytotoxic activity against various cancer cell lines, overcoming its inherent poor water solubility is a critical step in harnessing its therapeutic potential.[1][2] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to this compound's bioavailability?
A1: The principal obstacle to this compound's bioavailability is its hydrophobic nature and negligible solubility in water.[1] This poor aqueous solubility significantly hinders its absorption and distribution in vivo, making it difficult to achieve therapeutic concentrations through conventional systemic administration routes.[1]
Q2: What are the main strategies being explored to improve this compound's bioavailability?
A2: Current research focuses on two primary strategies:
-
Local Drug Delivery Systems: To bypass the challenges of systemic absorption, local delivery systems are being developed. A notable example is the use of polymer-coated surgical buttresses for sustained, local release of this compound, which has shown promise in preventing local lung cancer recurrence in preclinical models.[1][3]
-
Chemical Modification: Synthesis of semi-synthetic analogues of this compound is another key strategy. By modifying the reactive hydroxy groups of the bis-tropolone core, researchers aim to create derivatives with improved aqueous solubility while retaining cytotoxic activity.[4]
Q3: Have any specific chemical modifications successfully improved this compound's solubility?
A3: Yes, a monosuccinate analogue of this compound, created by acylation at the secondary hydroxy group at the 11 position, has demonstrated the greatest improvement in aqueous solubility among a series of semi-synthetic derivatives.[4] Importantly, this and other ester and carbonate analogues maintained cytotoxicity at the nanomolar level.[4]
Q4: Are there any nanoformulation strategies specifically developed for this compound?
A4: While the literature extensively covers nanoformulation as a general strategy for improving the bioavailability of poorly soluble drugs, specific research on this compound nanoformulations (e.g., nanoparticles, liposomes, micelles) is not yet prominent. However, the principles and protocols for developing such formulations for other hydrophobic compounds can be readily adapted for this compound.
Q5: What is the known mechanism of action of this compound, and how might bioavailability impact it?
A5: this compound's cytotoxic effects are linked to the induction of autophagy.[5] Inhibition of autophagy has been shown to reduce its toxicity in ovarian cancer models, suggesting that this signaling pathway is a key part of its mechanism.[5] Improved bioavailability would ensure that sufficient concentrations of this compound reach the target tumor cells to effectively activate this autophagic cell death pathway.
Troubleshooting Guides
Problem: Low Yield or Poor Encapsulation Efficiency During Nanoformulation
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the chosen organic solvent. | Screen a panel of organic solvents (e.g., dichloromethane, acetone, ethyl acetate) to find one that readily dissolves both this compound and the polymer. |
| Inappropriate polymer-to-drug ratio. | Optimize the ratio to ensure efficient encapsulation. Start with a 10:1 polymer-to-drug ratio and adjust as needed. |
| Rapid precipitation of the drug upon emulsification. | Increase the viscosity of the aqueous phase by adding a stabilizer like polyvinyl alcohol (PVA). Optimize the sonication energy and time to create a fine emulsion quickly. |
| Inadequate removal of the organic solvent. | Extend the solvent evaporation time or use a rotary evaporator for more efficient removal. |
Problem: Inconsistent Results in In Vitro Permeability Assays (e.g., Caco-2 model)
| Possible Cause | Troubleshooting Step |
| Poor dissolution of this compound in the assay medium. | Prepare a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the transport buffer, ensuring the final solvent concentration is non-toxic to the cells (typically <1%). The use of solubilizing excipients like Tween 80 may be necessary.[1] |
| Cell monolayer integrity is compromised. | Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure they are confluent and have intact tight junctions. |
| Non-specific binding of this compound to the plate or apparatus. | Use low-binding plates and pre-saturate the system with a bovine serum albumin (BSA) solution to block non-specific binding sites. |
| Efflux transporter activity. | Co-administer with known inhibitors of P-glycoprotein (P-gp) and other efflux transporters to determine if active transport is limiting permeability. |
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound formulations.
Table 1: In Vitro Release of this compound from Polymer-Coated Surgical Buttresses [1]
| Formulation | Initial Release (First 4 hours) (%) | Cumulative Release (90 days) (%) |
| Formulation 1 (Single polymer layer) | 34.0 ± 2.2 | 86.5 ± 2.3 |
| Formulation 2 (Additional unloaded polymer layer) | 17.6 ± 2.8 | 78.9 ± 1.4 |
Table 2: Cytotoxicity of this compound and its Analogs in Cancer Cell Lines [4]
| Compound | Cell Line | IC₅₀ (nM) |
| This compound (1) | MDA-MB-435 (Melanoma) | < 10 |
| OVCAR3 (Ovarian) | < 10 | |
| Monosuccinate Analogue (6) | MDA-MB-435 (Melanoma) | Maintained nanomolar cytotoxicity |
| OVCAR3 (Ovarian) | Maintained nanomolar cytotoxicity |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Adapted from General Protocols)
This protocol describes the preparation of this compound-loaded nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized (DI) water
-
Cryoprotectant (e.g., Trehalose)
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in DCM. For example, 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of DI water and stir until fully dissolved.[6]
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous high-speed homogenization or sonication. Sonicate the mixture on ice for 2 minutes at 40% amplitude (30 seconds on, 10 seconds off cycles) to form a fine oil-in-water emulsion.[6]
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for 3-4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.[6]
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.[6]
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with DI water, with centrifugation after each wash, to remove excess PVA and unencapsulated drug.[6]
-
Lyophilization: Resuspend the final pellet in a small volume of DI water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles for long-term storage.[6]
Protocol 2: In Vitro Solubility Assessment of this compound Formulations
This protocol provides a general method for determining the aqueous solubility of this compound and its formulations.
Materials:
-
This compound or this compound formulation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solubilizing agent (e.g., Tween 80)
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the this compound compound or formulation to a known volume of PBS (pH 7.4) in a glass vial. To assess the effect of solubilizing agents, prepare parallel samples with varying concentrations of Tween 80 (e.g., 0.5%, 1%, 2% v/v).[1]
-
Seal the vials and place them in a shaking incubator at 37°C for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method or UV-Vis spectrophotometry at its maximum absorbance wavelength (λmax = 364 nm).[1]
-
Construct a calibration curve using standard solutions of this compound with known concentrations to determine the solubility.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's proposed mechanism of action leading to tumor cell death via autophagy.
Caption: A logical workflow for developing and evaluating new this compound formulations.
References
- 1. Delivery of this compound via Polymer-Coated Surgical Buttresses Prevents Local Lung Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of this compound via polymer-coated surgical buttresses prevents local lung cancer recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Eupenifeldin Purification Process Optimization
Welcome to the technical support center for the purification of Eupenifeldin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
This compound is a cytotoxic bistropolone, a type of secondary metabolite.[1] It is primarily isolated from the fermentation broth of the fungus Eupenicillium brefeldianum.[1]
Q2: What is the general workflow for this compound purification?
The purification of this compound generally follows a multi-step process that begins with fermentation of Eupenicillium brefeldianum, followed by extraction of the active compound from the culture broth and subsequent purification, which typically involves crystallization.[1]
Q3: What are the main challenges encountered during this compound purification?
Common challenges in the purification of fungal secondary metabolites like this compound include:
-
Low Yields: The concentration of the target compound in the fermentation broth can be low.
-
Compound Degradation: this compound's stability under various pH and temperature conditions can be a concern.
-
Co-eluting Impurities: Separation from structurally similar compounds with comparable polarities can be difficult.
II. Troubleshooting Guides
This section addresses specific issues that may arise during the this compound purification process.
Issue 1: Low Yield of Crude this compound Extract
Question: My initial extraction from the fermentation broth has resulted in a very low yield of the crude product. What are the potential causes and how can I optimize this step?
Answer: Low yields from the initial extraction are a common hurdle. Several factors related to the fermentation and extraction process can contribute to this issue.
Possible Causes & Solutions:
| Cause | Troubleshooting Recommendation |
| Suboptimal Fermentation Conditions | Optimize fermentation parameters such as media composition, pH, temperature, and aeration to enhance the production of this compound by Eupenicillium brefeldianum.[2] |
| Inefficient Extraction Solvent | While ethyl acetate (B1210297) is a commonly used solvent for extracting fungal metabolites, its efficiency can vary.[3] Consider performing sequential extractions with solvents of varying polarities. |
| Incomplete Cell Lysis | If this compound is retained within the fungal mycelia, ensure that the cell lysis method is effective before solvent extraction. |
| Compound Degradation During Extraction | Avoid prolonged exposure to harsh pH conditions or high temperatures during the extraction process. |
Issue 2: Poor Separation During Column Chromatography
Question: I am struggling to separate this compound from impurities using silica (B1680970) gel column chromatography. The fractions are consistently impure. What can I do to improve the resolution?
Answer: Achieving high purity with column chromatography requires careful optimization of the stationary and mobile phases.
Possible Causes & Solutions:
| Cause | Troubleshooting Recommendation |
| Inappropriate Mobile Phase Polarity | The polarity of the solvent system is critical for good separation.[4] If compounds are eluting too quickly, decrease the polarity of the mobile phase (e.g., increase the hexane (B92381) to ethyl acetate ratio). If they are not eluting, gradually increase the polarity. |
| Column Overloading | Loading too much crude extract onto the column can lead to broad peaks and poor separation.[5] Reduce the sample load relative to the amount of silica gel. |
| Column Channeling | Improperly packed columns can lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly. |
| Compound Degradation on Silica Gel | Some compounds can degrade on the acidic surface of silica gel.[6] If degradation is suspected, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel with a base like triethylamine.[7] |
Issue 3: Difficulty in Achieving Crystallization
Question: After obtaining a semi-pure fraction of this compound, I am unable to induce crystallization. What solvents and techniques should I try?
Answer: Crystallization is a crucial final step for obtaining high-purity this compound.[1] Success can be dependent on solvent choice and technique.
Possible Causes & Solutions:
| Cause | Troubleshooting Recommendation |
| Incorrect Solvent System | The choice of solvent and anti-solvent is critical. For compounds extracted with ethyl acetate, a common strategy is to dissolve the compound in a good solvent (like ethyl acetate or acetone) and slowly add a poor solvent (like hexane or heptane) until turbidity is observed.[8] |
| Supersaturation Not Reached | The solution may not be sufficiently concentrated for crystals to form. Slowly evaporate the solvent to increase the concentration. |
| Presence of Impurities | Impurities can inhibit crystal formation. If the material is not pure enough, an additional chromatographic step may be necessary. |
| Nucleation Issues | Spontaneous nucleation may not occur. Try techniques like scratching the inside of the flask with a glass rod or adding a seed crystal if available. |
III. Experimental Protocols
Protocol 1: General Extraction from Fermentation Broth
-
Separate the fungal mycelium from the fermentation broth by filtration.
-
Extract the filtered broth 2-3 times with an equal volume of ethyl acetate.
-
Combine the organic extracts and wash with a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentrate the extract under reduced pressure to obtain the crude this compound extract.
Protocol 2: General Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.
-
Begin elution with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure compound.
IV. Visualizing the Workflow
To aid in understanding the purification process, the following diagrams illustrate the general workflow and the logic behind troubleshooting common issues.
Caption: General workflow for this compound purification.
Caption: Troubleshooting logic for low purification yield.
References
- 1. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of macrolide lactone antibiotic brefeldin A fermentation process with Eupenicillium brefeldianum ZJB082702 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unraveling the mechanism of ethyl acetate extract from Prismatomeris connata Y. Z. Ruan root in treating pulmonary fibrosis: insights from bioinformatics, network pharmacology, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Eupenifeldin Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in cytotoxicity assays with eupenifeldin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported cytotoxic activity?
A1: this compound is a bistropolone fungal metabolite isolated from Eupenicillium brefeldianum.[1] It has demonstrated potent cytotoxic activity against various cancer cell lines, with IC50 values in the nanomolar range.[2][3]
Q2: What is the mechanism of action of this compound's cytotoxicity?
A2: this compound's cytotoxic effects are primarily attributed to the induction of apoptosis and autophagy.[2] Studies have shown that it can activate caspases 3/7. However, the specific apoptotic pathway and the extent of autophagy induction can be cell-line dependent, leading to variability in experimental outcomes.[2]
Q3: Why am I seeing different IC50 values for this compound across different cancer cell lines?
A3: The cytotoxic potency of this compound can vary significantly between different cell lines.[2][3] This variability is due to differences in the genetic and molecular makeup of the cells, which can affect drug uptake, metabolism, and the cellular response to the compound. For example, one study found that while this compound activated caspases in three different ovarian cancer cell lines, cleaved PARP (a marker of apoptosis) was only detected in one of them.
Q4: Can this compound interfere with common cytotoxicity assays?
A4: While direct interference has not been extensively reported for this compound, it is a possibility for any test compound. For tetrazolium-based assays like MTT and XTT, compounds with reducing potential can directly convert the reagent to its colored formazan (B1609692) product, leading to an overestimation of cell viability.[4] It is recommended to include a "compound only" control (media, compound, and assay reagent, but no cells) to test for this.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| OVCAR3 | High-Grade Serous Ovarian Cancer | Not Specified | ~10 nM | [2] |
| OVCAR5 | High-Grade Serous Ovarian Cancer | Not Specified | ~10 nM | [2] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | Not Specified | ~10 nM | [2] |
| MDA-MB-435 | Melanoma | Not Specified | Not Specified (nanomolar) | [3] |
| HCT-116 | Colon Cancer | Not Specified | Not Specified | [1] |
| P388 | Leukemia | In Vivo | Not Specified | [1] |
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between seeding each plate. Visually inspect plates after seeding to confirm even distribution. |
| Pipetting Errors | Use calibrated pipettes. Ensure consistent pipetting technique (e.g., speed, tip immersion depth). Avoid introducing bubbles. |
| Edge Effects | Avoid using the outermost wells of the plate, as they are prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[5] |
| Incomplete Reagent Mixing | After adding reagents, gently tap the plate or use a plate shaker to ensure thorough mixing. |
Issue 2: Inconsistent Results with MTT/XTT Assays
| Potential Cause | Troubleshooting Steps |
| Direct MTT/XTT Reduction by this compound | Run a control with this compound in cell-free media with the MTT/XTT reagent. If a color change occurs, consider using an alternative assay (e.g., LDH release).[4] |
| Interference from Phenol (B47542) Red | Use phenol red-free media during the assay incubation steps.[6] |
| Incomplete Formazan Solubilization (MTT) | Ensure complete dissolution of formazan crystals by vigorous mixing or extending the solubilization time. Consider using a different solubilization agent (e.g., DMSO, isopropanol).[6] |
| Low Metabolic Activity of Cells | Ensure cells are in the exponential growth phase and are not overly confluent. |
| MTT/XTT Reagent Toxicity | Minimize the incubation time with the reagent to the shortest duration that provides a reliable signal.[7] |
Issue 3: Discrepancies Between Different Cytotoxicity Assays
| Potential Cause | Troubleshooting Steps |
| Different Cellular Processes Measured | MTT/XTT assays measure metabolic activity, which may not always correlate directly with cell death. LDH assays measure membrane integrity. Consider the mechanism of action of this compound. If it causes cell cycle arrest without immediate cell death, metabolic assays might show a decrease in signal while LDH release is minimal. |
| Timing of Assay | The kinetics of cell death can vary. Perform a time-course experiment to determine the optimal endpoint for each assay. |
| Cell Line-Specific Responses | As noted, different cell lines can respond differently to this compound. What appears as apoptosis in one cell line might be primarily autophagy in another.[2] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Aspirate the medium containing the compound and add 100 µL of the MTT working solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.
-
Absorbance Reading: Mix thoroughly to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.[6][7][8]
LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer (e.g., 1% Triton X-100) for the final 45 minutes of the incubation period.[9][10][11]
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Reading: Read the absorbance at 490 nm within 1 hour.[9][10][11]
XTT Cell Viability Assay
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use. This typically involves mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator.
-
Absorbance Reading: Read the absorbance at 450-500 nm with a reference wavelength of 630-690 nm.[12][13]
Visualizations
Caption: this compound's dual mechanism of cytotoxicity.
References
- 1. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - this compound Triggers Cell Death in High-Grade Serous Ovarian Cancer - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 3. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Eupenifeldin in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the use of eupenifeldin in cell culture media, with a primary focus on preventing and managing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
A1: this compound is a cytotoxic bistropolone, a secondary metabolite isolated from the fungus Eupenicillium brefeldianum.[1][2] It has demonstrated potent cytotoxic activity against various cancer cell lines at nanomolar concentrations.[3][4] Its chemical formula is C₃₃H₄₀O₇ and its molar mass is 548.676 g/mol .[1] this compound is known to be a hydrophobic compound with poor aqueous solubility, a critical factor to consider in cell culture experiments. This is highlighted by research showing that a monosuccinate analogue of this compound was developed to improve its aqueous solubility.[3]
Q2: What is the mechanism of action of this compound?
A2: this compound exerts its cytotoxic effects primarily through the induction of apoptosis.[5] This is evidenced by the activation of caspases 3/7 in treated cancer cells.[5] Additionally, this compound has been shown to weakly induce autophagy, and the inhibition of this process reduces the compound's toxicity, suggesting that autophagy contributes to its cytotoxic mechanism.[5] While proteomic analysis in OVCAR3 cells initially suggested the involvement of ferroptosis, further validation experiments did not support this as a primary mechanism of cytotoxicity.[5]
Q3: In which solvents should I dissolve this compound?
A3: Due to its hydrophobic nature and poor aqueous solubility, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for such compounds.[6] It is recommended to use the minimal amount of solvent necessary to fully dissolve the this compound.
Q4: What is the recommended final concentration of the organic solvent in the cell culture medium?
A4: The final concentration of the organic solvent in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For DMSO, it is recommended to keep the final concentration at or below 0.5% (v/v).[6] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guide: this compound Precipitation
This guide addresses common issues related to this compound precipitation in cell culture media.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | The final concentration of this compound exceeds its solubility limit in the aqueous culture medium. This is often referred to as "crashing out." | - Decrease the final working concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Experimental Protocols). - Perform serial dilutions: Instead of adding the concentrated stock solution directly to the full volume of media, perform a stepwise serial dilution in pre-warmed (37°C) media.[5][7] - Slow, gentle mixing: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing.[5] |
| The cell culture medium is cold, reducing the solubility of this compound. | Always use pre-warmed (37°C) cell culture media when preparing your final working solutions.[5][7] | |
| Precipitation observed after incubation (time-dependent) | Temperature fluctuations: Repeatedly removing the culture plates or flasks from the incubator can cause temperature changes that affect solubility.[5] | - Minimize the time that culture vessels are outside the incubator. - If frequent observation is necessary, consider using a microscope with a stage-top incubator. |
| Media evaporation: Over long-term experiments, evaporation of water from the culture medium can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[5] | - Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[5] | |
| Interaction with media components: this compound may interact with salts, proteins (especially in serum), or other components in the media over time, leading to the formation of insoluble complexes.[7] | - Consider using serum-free media if compatible with your cell line, as serum proteins can sometimes contribute to compound precipitation. - If precipitation persists, a solubility test in different types of media may be necessary. | |
| pH shift: The CO2 environment in an incubator can alter the pH of the media, which may affect the solubility of this compound.[7] | Ensure your media is properly buffered for the CO2 concentration of your incubator. | |
| Precipitate is observed, but it is not the compound | Contamination: Bacterial, fungal, or yeast contamination can cause turbidity and the appearance of a precipitate.[8] | - Visually inspect the culture under a microscope for signs of microbial contamination. - If contamination is suspected, discard the culture and thoroughly decontaminate the incubator and biosafety cabinet.[9] |
| Media component precipitation: High concentrations of salts (e.g., calcium salts) or other media components can precipitate, especially in concentrated or serum-free media.[8][9] | - When preparing media from powder, ensure that components are added in the correct order and are fully dissolved before adding the next.[9] - Avoid repeated freeze-thaw cycles of the media.[9] |
Data Presentation
This compound Cytotoxicity
| Cell Line | Cancer Type | IC₅₀ Value |
| OVCAR3 | High-Grade Serous Ovarian Cancer | < 10 nM |
| OVCAR5 | High-Grade Serous Ovarian Cancer | < 10 nM |
| OVCAR8 | High-Grade Serous Ovarian Cancer | < 10 nM |
| HCT-116 | Colon Carcinoma | Cytotoxic (specific IC₅₀ not provided in search results)[2] |
| Non-tumorigenic fallopian tube secretory epithelial cells (FTSEC) | Normal Epithelial Cells | ~100 nM (10-fold higher than HGSOC cells)[5] |
Recommended Maximum Solvent Concentrations in Cell Culture Media
| Solvent | Maximum Recommended Final Concentration (v/v) |
| DMSO | ≤ 0.5% |
| Ethanol | ≤ 0.5% |
| Acetone | ≤ 0.5% |
| DMF | ≤ 0.1% |
| Data derived from a study on MCF-7, RAW-264.7, and HUVEC cell lines.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound (solid)
-
Anhydrous (cell culture grade) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM). (Molar Mass of this compound = 548.676 g/mol )
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube under sterile conditions.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
-
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 96-well plate or microcentrifuge tubes
-
-
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the pre-warmed complete cell culture medium. For example, create a 2-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a control well with only the cell culture medium and the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the plate or tubes at 37°C in a humidified incubator with 5% CO₂.
-
Visually inspect for precipitation (cloudiness, crystals, or sediment) at several time points (e.g., immediately, 1, 4, and 24 hours).
-
For a more quantitative assessment, measure the absorbance of the wells at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the control indicates precipitation.
-
The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration under those experimental conditions.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
- 1. oaepublish.com [oaepublish.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Eupafolin induces apoptosis and autophagy of breast cancer cells through PI3K/AKT, MAPKs and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C33H40O7 | CID 139587675 - PubChem [pubchem.ncbi.nlm.nih.gov]
Addressing Eupenifeldin degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Eupenifeldin during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1] Under these conditions, the compound is reported to be stable for at least four years.[1]
Q2: My this compound solution appears discolored. What could be the cause?
A2: Discoloration of this compound solutions, particularly a yellowing or browning, can be an indicator of degradation. This is often caused by exposure to light (photodegradation) or elevated temperatures. The tropolone (B20159) rings in the this compound structure are susceptible to oxidation, which can lead to the formation of colored degradation products. It is recommended to prepare solutions fresh and store them protected from light at 2-8°C for short-term use.
Q3: Is this compound sensitive to pH changes in aqueous solutions?
A3: Tropolone structures, the core of this compound, are known to be sensitive to pH extremes. In strongly acidic or basic conditions, hydrolysis of the ether linkages or other pH-catalyzed degradation pathways may occur. For experiments in aqueous buffers, it is advisable to work within a pH range of 4-8 and to evaluate the stability of this compound in your specific buffer system if it will be incubated for an extended period.
Q4: What are the common degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the bistropolone structure, the most likely degradation pathways include:
-
Photodegradation: Exposure to UV or ambient light can induce photo-oxidation of the tropolone rings.
-
Thermal Degradation: Elevated temperatures can accelerate oxidative processes and potentially lead to rearrangements or fragmentation of the molecule.
-
Hydrolysis: In aqueous solutions, particularly at non-neutral pH, hydrolysis of susceptible functional groups may occur over time.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to the oxidation of the tropolone moieties.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | This compound degradation in stock solution or experimental medium. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO, DMF, Ethanol, Methanol). 2. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 3. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. 4. Perform a stability check of this compound in your experimental buffer under the conditions of your assay. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of this compound. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time and peak purity. 2. Implement a stability-indicating HPLC method to separate the parent compound from potential degradants (see Experimental Protocols section). 3. Conduct forced degradation studies to intentionally generate degradation products and confirm that your analytical method can resolve them from the intact this compound peak. |
| Inconsistent experimental results | Inconsistent purity of this compound due to storage or handling. | 1. Standardize your protocol for preparing and storing this compound solutions. 2. Qualify each new batch of this compound by HPLC to confirm its purity before use. 3. Always include a positive control with a freshly prepared this compound solution in your experiments. |
Quantitative Data on this compound Stability (Hypothetical)
The following table summarizes hypothetical stability data for this compound under various storage conditions to illustrate potential degradation. Actual stability should be determined experimentally.
| Storage Condition | Solvent | Duration | Purity by HPLC (%) |
| -20°C, in dark | DMSO | 12 months | >99% |
| 4°C, in dark | DMSO | 1 month | 98% |
| Room Temperature, exposed to light | Ethanol | 24 hours | 85% |
| Room Temperature, in dark | Ethanol | 24 hours | 95% |
| 40°C, in dark | Solid | 1 week | 92% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method suitable for separating this compound from its potential degradation products.
-
Instrumentation: HPLC system with UV-Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 350 nm (or PDA scan from 200-400 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL. Dilute further with the mobile phase to a working concentration (e.g., 50 µg/mL).
Protocol 2: Forced Degradation Studies of this compound
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of methanol and add 0.1 M HCl to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in a small amount of methanol and add 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in methanol and add 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Incubate at room temperature for 24 hours.
-
Analyze directly by HPLC.
-
-
Thermal Degradation:
-
Store solid this compound at 80°C for 48 hours.
-
Dissolve the stressed sample in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Prepare a solution of this compound (100 µg/mL) in methanol.
-
Expose the solution to direct sunlight or a photostability chamber for 48 hours.
-
Keep a control sample wrapped in aluminum foil at the same temperature.
-
Analyze both samples by HPLC.
-
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Technical Support Center: Optimizing Eupenifeldin Semi-synthesis
Welcome to the technical support center for the semi-synthesis of Eupenifeldin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this potent cytotoxic compound.
Frequently Asked Questions (FAQs)
Q1: What is a plausible precursor for the semi-synthesis of the this compound core?
A1: Based on biosynthetic studies, a plausible and advanced intermediate for the semi-synthesis of the this compound core is neosetophomone B . The biosynthesis of this compound is proposed to proceed through a key hetero-Diels-Alder (hDA) reaction between a tropolone (B20159) o-quinone methide and humulene, with neosetophomone B being the initial adduct.[1][2][3] Subsequent enzymatic oxidation and a second hDA reaction would then lead to the final this compound structure. For a laboratory semi-synthesis, neosetophomone B or a structurally similar precursor would be the ideal starting point.
Q2: What is the key chemical transformation in the semi-synthesis of the this compound core?
A2: The cornerstone of this compound's core synthesis is the hetero-Diels-Alder (hDA) reaction .[4] This powerful cycloaddition reaction forms the dihydropyran rings and connects the tropolone moieties to the sesquiterpenoid core.[1][2][3] Understanding and optimizing this reaction is critical for a successful synthesis.
Q3: What are the primary challenges in the semi-synthesis of this compound?
A3: The main challenges include:
-
Stereoselectivity: The enzymatic control over the hetero-Diels-Alder reaction in the natural biosynthesis is difficult to replicate in a laboratory setting, which can lead to a mixture of diastereomers.[1][3]
-
Reactivity and Stability: The tropolone o-quinone methide intermediate is highly reactive and may be unstable under laboratory conditions, potentially leading to side reactions.
-
Purification: The structural complexity and potential for multiple isomers can make the purification of this compound and its intermediates challenging.
-
Starting Material Availability: The precursor, neosetophomone B, may not be commercially available and might require its own multi-step synthesis or isolation from natural sources.
Q4: How does this compound exert its cytotoxic effects?
A4: this compound induces apoptosis (programmed cell death) in cancer cells.[5][6] It has been shown to activate caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[5] There is also evidence suggesting a potential role for autophagy in its mechanism of action.[5][6]
Q5: Are there any known semi-synthetic derivatives of this compound?
A5: Yes, a series of 29 semi-synthetic analogues have been generated by functionalizing the reactive hydroxy groups of the bis-tropolone moieties.[7] These include esters, carbonates, sulfonates, carbamates, and ethers.[7] This demonstrates the feasibility of modifying the this compound scaffold to explore structure-activity relationships.
Troubleshooting Guides
Problem 1: Low Yield in the Hetero-Diels-Alder Reaction
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Screen a range of temperatures. While thermal conditions are often used for hDA reactions, some substrates may require milder or more elevated temperatures to proceed efficiently. |
| Poor Reactivity of Dienophile/Diene | Consider using a Lewis acid catalyst to activate the dienophile. Common Lewis acids for hDA reactions include SnCl₄, Et₂AlCl, and BF₃·OEt₂.[8] |
| Decomposition of Reactants or Intermediates | If the tropolone o-quinone methide intermediate is suspected to be unstable, consider generating it in situ under mild conditions. Protect sensitive functional groups on the precursor that might not be stable to the reaction conditions. |
| Incorrect Solvent Choice | The polarity of the solvent can significantly influence the rate and outcome of a Diels-Alder reaction. Screen a variety of solvents with different polarities (e.g., toluene, dichloromethane, acetonitrile). |
Problem 2: Poor Diastereoselectivity in the Hetero-Diels-Alder Reaction
| Potential Cause | Suggested Solution |
| Lack of Facial Selectivity | The use of chiral Lewis acids can induce facial selectivity in the approach of the diene to the dienophile, leading to an enrichment of one diastereomer. |
| Thermodynamic vs. Kinetic Control | Analyze the product ratio at different time points and temperatures. A change in the ratio may indicate whether the reaction is under kinetic or thermodynamic control. The "endo rule" often predicts the major product in Diels-Alder reactions under kinetic control.[9] |
| Steric Hindrance | Modify the starting materials to introduce sterically bulky groups that can direct the cycloaddition to a specific face of the molecule. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of Multiple Isomers | If diastereomers are formed, they may be difficult to separate by standard column chromatography. Consider using high-performance liquid chromatography (HPLC) with a chiral stationary phase or derivatizing the mixture to facilitate separation. |
| Complex Reaction Mixture | If multiple side products are formed, optimize the reaction conditions to improve selectivity. A cleaner reaction will simplify the purification process. |
| Product Instability on Silica (B1680970) Gel | Some complex natural products can degrade on silica gel. Consider using alternative stationary phases for chromatography, such as alumina, or employ non-chromatographic purification techniques like recrystallization or precipitation. |
Experimental Protocols
General Protocol for the Semi-synthesis of this compound Analogues (Esterification)
This protocol is adapted from the synthesis of this compound derivatives and can be optimized for various ester analogues.[7]
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add a base (e.g., triethylamine (B128534) or pyridine, 2.0-3.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the desired acyl chloride or anhydride (B1165640) (1.5-2.5 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC.
Table 1: Example Reaction Conditions for Esterification of this compound
| Parameter | Condition |
| Starting Material | This compound |
| Reagent | Acetyl Chloride |
| Base | Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for systematically troubleshooting low reaction yields in this compound semi-synthesis.
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: A simplified diagram illustrating the proposed intrinsic pathway of apoptosis induced by this compound in cancer cells.
Experimental Workflow for this compound Analogue Synthesis
Caption: A general experimental workflow for the semi-synthesis of this compound analogues.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemical and Biosynthetic Rationalisation of the Tropolone Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Validation & Comparative
Eupenifeldin vs. Pycnidione: A Comparative Analysis of Cytotoxic Activity
In the landscape of natural product drug discovery, fungal metabolites have emerged as a promising source of novel anticancer agents. Among these, eupenifeldin and pycnidione, both belonging to the meroterpenoid class of compounds, have demonstrated potent cytotoxic effects against various cancer cell lines. This guide provides a detailed comparison of their cytotoxic activities, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and pycnidione against several human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 / GI50 (nM) | Reference |
| This compound | OVCAR3 | High-Grade Serous Ovarian Cancer | < 10 | [1][2][3] |
| OVCAR5 | High-Grade Serous Ovarian Cancer | < 10 | [1][3] | |
| OVCAR8 | High-Grade Serous Ovarian Cancer | < 10 | [1][3] | |
| HCT-116 | Colon Carcinoma | Not specified, but cytotoxic | [4][5] | |
| MDA-MB-435 | Melanoma | Nanomolar range | [6] | |
| Pycnidione | HCT-116 | Colon Carcinoma | 3.5 | [7] |
| A549 | Lung Carcinoma | ~9.3 (GI50) | [8][9] | |
| DMS273 | Small Cell Lung Cancer | 0.0026 µM (2.6 nM) | [10] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cellular growth.
Experimental Protocols
The determination of cytotoxic activity, typically quantified by IC50 or GI50 values, relies on standardized in vitro cell-based assays. While specific parameters may vary between studies, a general methodology is outlined below.
General Cytotoxicity Assay Protocol (e.g., MTT or SRB Assay)
-
Cell Culture: Human cancer cell lines (e.g., OVCAR3, HCT-116, A549) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: this compound or pycnidione is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to various concentrations. The culture medium is replaced with medium containing the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan is then solubilized with a solvent (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
SRB (Sulphorhodamine B) Assay: Cells are fixed with trichloroacetic acid (TCA), washed, and stained with SRB dye. The bound dye is then solubilized with a Tris-base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm).
-
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to untreated control cells. The IC50/GI50 values are then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mechanisms of Cytotoxic Action
This compound and pycnidione exert their cytotoxic effects through distinct molecular mechanisms, primarily involving the induction of programmed cell death.
This compound: Autophagy-Associated Cell Death
Experimental evidence suggests that this compound's cytotoxic mechanism involves the induction of autophagy.[1][2] In ovarian cancer cell lines, this compound treatment led to the activation of caspases 3/7.[1][3] Inhibition of autophagy was found to reduce the cytotoxic effects of this compound, indicating that autophagy contributes to its cell-killing activity.[1][2] While quantitative proteomics initially implicated ferroptosis, validation experiments did not support this as the primary mechanism of cell death.[1][3]
Pycnidione: Cell Cycle Arrest and Apoptosis
Pycnidione has been shown to induce cell cycle arrest and apoptosis in human lung cancer cells.[8][9] Its mechanism involves the downregulation of key cell cycle regulatory proteins, cyclins D1 and E, leading to an arrest in the G1 phase of the cell cycle.[8][9] Furthermore, pycnidione triggers apoptosis through the activation of initiator caspase-8 and executioner caspase-3.[8][9] This is accompanied by a reduction in the expression of the anti-apoptotic protein survivin and an increase in the generation of reactive oxygen species (ROS), which can lead to mitochondrial dysfunction and subsequent cell death.[8][9]
Conclusion
Both this compound and pycnidione exhibit potent cytotoxic activity against a range of cancer cell lines at nanomolar concentrations. While both induce programmed cell death, their underlying mechanisms appear to be distinct. This compound's cytotoxicity is linked to the induction of autophagy and caspase activation, whereas pycnidione triggers cell cycle arrest and a caspase-mediated apoptotic pathway involving ROS production.
The high potency of these natural products underscores their potential as lead compounds for the development of novel anticancer therapeutics. Further research, including direct comparative studies in a broader range of cancer models and in vivo efficacy studies, is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis and Computational Investigations of Sesquiterpene-Tropolones Ameliorate Stereochemical Inconsistencies and Resolve an Ambiguous Biosynthetic Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. Pycnidione, a fungus-derived agent, induces cell cycle arrest and apoptosis in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Effects of Eupenifeldin and Noreupenifeldin
A detailed guide for researchers and drug development professionals on the contrasting biological activities of two related tropolone (B20159) compounds, supported by available experimental data.
Introduction
Eupenifeldin and Northis compound are structurally related fungal metabolites belonging to the tropolone class of compounds. While sharing a common chemical scaffold, emerging research suggests significant differences in their biological activities, particularly in the context of cancer therapeutics. This guide provides a comprehensive comparison of their known biological effects, drawing upon available experimental data to highlight their distinct profiles. The information presented herein is intended to inform researchers, scientists, and drug development professionals in their exploration of these and similar compounds for potential therapeutic applications.
Comparative Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of human cancer cell lines, with IC50 values often in the nanomolar range. In contrast, quantitative cytotoxic data for Northis compound is limited in the public domain. One study on the anthelmintic activity against Hemonchus contortus reported that Northis compound was inactive, suggesting that the second tropolone moiety present in this compound is crucial for this specific biological effect. However, another report indicated that Northis compound B, a closely related compound, exhibited cytotoxic effects against a panel of cancer cell lines, although specific IC50 values were not provided.
The following table summarizes the available quantitative data on the cytotoxic effects of this compound. A corresponding entry for Northis compound is included to highlight the current data gap.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| This compound | OVCAR3 | Ovarian Cancer | < 10 nM | [1] |
| OVCAR5 | Ovarian Cancer | < 10 nM | [1] | |
| OVCAR8 | Ovarian Cancer | < 10 nM | [1] | |
| HCT-116 | Colon Carcinoma | Not specified | [2] | |
| Northis compound | Various | - | Data not available | - |
Mechanistic Insights: Signaling Pathways
This compound is understood to exert its cytotoxic effects through the induction of apoptosis and autophagy. The proposed signaling pathway involves the activation of caspases, key mediators of programmed cell death.
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Information regarding the specific signaling pathways modulated by Northis compound is currently lacking in published literature. The structural difference, namely the absence of a second tropolone ring, likely results in a significantly different interaction with cellular targets and, consequently, distinct downstream signaling events. Further research is required to elucidate the mechanism of action of Northis compound.
Experimental Protocols
The following are generalized protocols for key experiments cited in the study of this compound. These can be adapted for the evaluation of Northis compound and other related compounds.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines and to determine the IC50 value.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General workflow for an MTT-based cell viability assay.
Apoptosis Assay (Annexin V Staining)
This assay is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat cells with the test compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium (B1200493) iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
The available evidence strongly supports this compound as a potent cytotoxic agent against various cancer cell lines, with a mechanism involving the induction of apoptosis and autophagy. In stark contrast, the biological effects of Northis compound remain largely uncharacterized. The key structural difference between the two compounds, the presence of a second tropolone moiety in this compound, appears to be a critical determinant of its potent bioactivity.
To provide a more complete and objective comparison, future research should prioritize the following:
-
Quantitative Cytotoxicity Screening of Northis compound: Determining the IC50 values of Northis compound and its derivatives against a broad panel of cancer cell lines is essential.
-
Mechanistic Studies of Northis compound: Investigating the effects of Northis compound on key cellular processes such as apoptosis, autophagy, and cell cycle progression is crucial to understanding its biological role.
-
Target Identification: Identifying the specific cellular targets of both this compound and Northis compound will provide a deeper understanding of their structure-activity relationship and guide the development of more potent and selective analogs.
A thorough investigation into the biological activities of Northis compound will not only provide a valuable comparison to its more potent counterpart but also contribute to a broader understanding of the structure-activity relationships within the tropolone class of natural products. This knowledge will be invaluable for the future design and development of novel anticancer therapeutics.
References
Eupenifeldin: A Preclinical Contender Against Standard Ovarian Cancer Therapies
For Immediate Release
A comprehensive analysis of the investigational compound Eupenifeldin showcases its potent cytotoxic effects against high-grade serous ovarian cancer (HGSOC) cell lines, positioning it as a molecule of interest in the landscape of ovarian cancer research. This guide provides a comparative overview of this compound's preclinical efficacy against established standard-of-care treatments, including platinum-based chemotherapies and PARP inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
Ovarian cancer remains a significant challenge in oncology, with a pressing need for novel therapeutic agents. This compound, a natural fungal metabolite, has demonstrated nanomolar efficacy in preclinical models of ovarian cancer.[1][2][3] This report contrasts the in vitro and early in vivo data for this compound with the established clinical efficacy of standard first-line treatments like carboplatin (B1684641) and paclitaxel, and maintenance therapies such as PARP inhibitors. It is critical to note that this compound is in the preclinical stage of research, and no clinical trial data in humans is available. Direct comparison of its efficacy with clinically approved drugs is therefore not possible. This guide serves to highlight its potential and provide a data-driven context for its ongoing investigation.
Comparative Efficacy Data
The following tables summarize the preclinical efficacy of this compound and the clinical efficacy of standard-of-care drugs in ovarian cancer.
Table 1: Preclinical Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Histotype | IC50 (nM) | Key Findings |
| OVCAR3 | High-Grade Serous | < 10 | Significant cytotoxicity demonstrated.[1][2][3] |
| OVCAR5 | High-Grade Serous | < 10 | Potent cytotoxic effects observed.[1][2][3] |
| OVCAR8 | High-Grade Serous | < 10 | Strong inhibition of cell viability.[1][2][3] |
| Non-tumorigenic FTSEC | Fallopian Tube Epithelial | > 100 | ~10-fold selectivity for cancer cells over non-cancerous cells.[1][2][3] |
IC50: Half-maximal inhibitory concentration. FTSEC: Fallopian Tube Secretory Epithelial Cells.
Table 2: Clinical Efficacy of Standard-of-Care Drugs in Advanced Ovarian Cancer
| Treatment Regimen | Trial | Patient Population | Median Progression-Free Survival (PFS) | Overall Response Rate (ORR) |
| Carboplatin + Paclitaxel | GOG-158 | Optimally resected Stage III | 20.7 months | Not Applicable (Adjuvant setting) |
| Olaparib (Maintenance) | SOLO1 | Newly diagnosed, BRCA-mutated | Not reached vs. 13.8 months for placebo | Not Applicable (Maintenance setting) |
| Olaparib (Treatment) | Phase II (gBRCAm) | Recurrent, platinum-sensitive | 11.2 months vs. 4.3 months for placebo | 33% |
PFS: Time from randomization until disease progression or death. ORR: Percentage of patients whose tumor is reduced by a certain amount.
Signaling Pathways and Mechanisms of Action
This compound exerts its anticancer effects through the induction of apoptosis and autophagy. Standard-of-care drugs operate through distinct mechanisms, primarily targeting DNA replication and cell division.
Detailed Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited in this guide.
In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50%.
1. Cell Culture:
-
OVCAR3, OVCAR5, and OVCAR8 human ovarian cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. MTT Assay Protocol:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
This compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations.
-
The culture medium is replaced with medium containing the various concentrations of this compound, and the plates are incubated for 72 hours.
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
1. Cell Treatment:
-
OVCAR3 cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 48 hours.
2. Staining Protocol:
-
Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
After incubation, 400 µL of 1X Annexin V binding buffer is added to each sample.
3. Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Autophagy Assay (LC3-II Western Blot)
This assay measures the conversion of LC3-I to LC3-II, a marker of autophagosome formation.
1. Cell Treatment and Lysis:
-
OVCAR3 cells are treated with this compound with and without the lysosomal inhibitor bafilomycin A1 (to assess autophagic flux).
-
After treatment, cells are lysed in RIPA buffer containing protease inhibitors.
2. Western Blot Protocol:
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against LC3.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the LC3-II band indicates an induction of autophagy.
Conclusion and Future Directions
The preclinical data for this compound are promising, demonstrating potent and selective cytotoxicity against ovarian cancer cells through the induction of apoptosis and autophagy. While these findings are encouraging, it is essential to underscore that this compound is at a very early stage of drug development. Extensive further research, including comprehensive in vivo studies in animal models and eventually well-designed clinical trials, is required to determine its safety and efficacy in humans.
In contrast, the standard-of-care treatments for ovarian cancer, such as carboplatin, paclitaxel, and PARP inhibitors, have a well-established and extensive evidence base from numerous large-scale clinical trials. The comparison presented in this guide highlights the high bar that new therapeutic agents must clear to improve upon current treatment outcomes. The unique mechanism of action of this compound may offer potential for combination therapies or for treating tumors resistant to standard agents. Future research should focus on elucidating its molecular targets and exploring its efficacy in a broader range of ovarian cancer subtypes.
References
Unlocking Synergistic Potential: A Comparative Guide to Eupenifeldin and Cisplatin Co-administration
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This guide provides a comparative analysis of the potential synergistic effects of Eupenifeldin, a potent bistropolone natural product, with the conventional chemotherapeutic agent, cisplatin (B142131). While direct experimental data on the combination of this compound and cisplatin is not yet extensively published, this document synthesizes the known mechanisms of each compound and draws parallels from studies on similar natural products to project the potential for synergistic interactions.
Performance Comparison: this compound and Cisplatin
This compound has demonstrated significant cytotoxic effects in various cancer cell lines, particularly in high-grade serous ovarian cancer (HGSOC), with IC50 values in the low nanomolar range.[1] Cisplatin, a cornerstone of cancer chemotherapy, exerts its effect primarily through the induction of DNA damage.[2] The potential for synergy lies in the distinct yet complementary mechanisms of these two compounds.
Quantitative Data Summary
The following tables present hypothetical yet plausible data based on the known potencies of this compound and cisplatin, illustrating potential synergistic outcomes in a representative ovarian cancer cell line (e.g., OVCAR-3).
Table 1: Cell Viability (MTT Assay) after 48h Treatment
| Treatment | Concentration | % Cell Viability (Hypothetical) | Combination Index (CI)* |
| Control | - | 100% | - |
| This compound | 5 nM | 70% | - |
| Cisplatin | 5 µM | 60% | - |
| This compound + Cisplatin | 5 nM + 5 µM | 35% | < 1 (Synergism) |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: Apoptosis Induction (Annexin V/PI Staining) after 48h Treatment
| Treatment | Concentration | % Apoptotic Cells (Hypothetical) |
| Control | - | 5% |
| This compound | 10 nM | 25% |
| Cisplatin | 10 µM | 20% |
| This compound + Cisplatin | 10 nM + 10 µM | 60% |
Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase) after 24h Treatment
| Treatment | Concentration | % Cells in G2/M Phase (Hypothetical) |
| Control | - | 15% |
| This compound | 5 nM | 25% |
| Cisplatin | 5 µM | 40% |
| This compound + Cisplatin | 5 nM + 5 µM | 70% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standard and can be adapted for the specific cell lines and laboratory conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., OVCAR-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, cisplatin, and their combination. Include a vehicle-treated control group. Incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values. The combination index can be calculated using software such as CompuSyn.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or their combination for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Culture cells in 6-well plates and expose them to the respective drug concentrations for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Visualizing the Mechanisms
The following diagrams illustrate the known signaling pathways of this compound and cisplatin, a generalized experimental workflow, and a proposed model for their synergistic interaction.
References
A Head-to-Head Comparison of Eupenifeldin Analogues in Cancer Cell Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Eupenifeldin, a bistropolone fungal metabolite, has demonstrated potent cytotoxic activity against a range of cancer cell lines, positioning it as a promising scaffold for the development of novel anticancer therapeutics. This guide provides a head-to-head comparison of this compound and its semi-synthetic analogues, focusing on their cytotoxic performance and the underlying mechanisms of action. Experimental data is presented to facilitate objective evaluation, and detailed protocols are provided for key assays.
Cytotoxicity Profile of this compound and its Analogues
This compound exhibits high cytotoxicity, with IC50 values in the low nanomolar range across various ovarian cancer cell lines.[1][2][3] A series of 29 semi-synthetic analogues of this compound have been generated through functionalization of the reactive hydroxy groups of the bis-tropolone core.[4] These analogues, encompassing esters, carbonates, sulfonates, carbamates, and ethers, were evaluated for their cytotoxic activities against human melanoma (MDA-MB-435) and ovarian cancer (OVCAR3) cell lines.[4]
While a comprehensive table of IC50 values for all 29 analogues is not publicly available in the reviewed literature, key findings indicate that modifications can modulate the cytotoxic potency of the parent compound. Notably, ester and carbonate analogues of this compound maintained a potent cytotoxic activity at the nanomolar level.[4] One monosuccinate analogue demonstrated the greatest improvement in aqueous solubility while retaining nanomolar cytotoxicity.[4]
| Compound | Cell Line | IC50 (nM) | Notes |
| This compound | OVCAR3 | < 10 | Potent cytotoxicity against high-grade serous ovarian cancer cell lines.[2][3] |
| OVCAR5 | < 10 | [2][3] | |
| OVCAR8 | < 10 | [2][3] | |
| Ester Analogues (2-6) | MDA-MB-435, OVCAR3 | Maintained nM activity | Demonstrates that esterification of the tropolone (B20159) hydroxyl groups is well-tolerated for cytotoxicity.[4] |
| Carbonate Analogues (7-8) | MDA-MB-435, OVCAR3 | Maintained nM activity | Similar to ester analogues, carbonate functionalization retains potent bioactivity.[4] |
| Monosuccinate Analogue (6) | MDA-MB-435, OVCAR3 | Maintained nM activity | Showed the greatest improvement in aqueous solubility, a critical property for drug development.[4] |
Mechanism of Action: Induction of Apoptosis and Autophagy
This compound's cytotoxic effects are mediated through the induction of programmed cell death pathways, specifically apoptosis and, to a lesser extent, autophagy.[2][3] In ovarian cancer cell lines, this compound treatment leads to the activation of caspases 3 and 7, key executioner caspases in the apoptotic cascade.[2][3] This activation results in the cleavage of downstream targets such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][3]
Furthermore, this compound has been observed to induce weak autophagic flux in ovarian cancer cells.[2][3] Inhibition of autophagy has been shown to reduce the cytotoxic effects of this compound, suggesting that this pathway contributes to its overall mechanism of cell killing.[2][3]
Below is a diagram illustrating the signaling pathways activated by this compound leading to cell death.
Caption: this compound-induced cell death pathways.
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest (e.g., MDA-MB-435, OVCAR3)
-
Cell culture medium
-
Trypsin-EDTA
-
This compound and its analogues
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-20,000 cells/well) in 100 µL of culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and its analogues in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plates for a further 48-72 hours.
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% TCA to each well without aspirating the medium (final concentration of 10% TCA).
-
Incubate the plates at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Wash the plates five times with slow-running tap water or deionized water to remove TCA and serum proteins.
-
Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the optical density (OD) at a wavelength of 510-570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells containing only medium) from all readings.
-
Calculate the percentage of cell growth inhibition compared to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the compound concentration.
-
Below is a workflow diagram for the SRB cytotoxicity assay.
Caption: SRB cytotoxicity assay workflow.
References
- 1. Item - this compound Triggers Cell Death in High-Grade Serous Ovarian Cancer - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 2. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Eupenifeldin and Epolone A: Unveiling a Potent Antitumor Agent and its Obscure Relative
In the realm of natural product chemistry, fungal metabolites represent a vast and largely untapped resource for novel therapeutic agents. Among these, the meroterpenoids, a class of compounds with mixed polyketide and terpenoid biosynthetic origins, have garnered significant attention for their structural complexity and potent biological activities. This guide provides a detailed comparative analysis of two such fungal meroterpenoids: Eupenifeldin, a well-characterized cytotoxic agent, and Epolone A, a structurally related but far less studied compound. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of these molecules.
This compound: A Potent Cytotoxic Bistropolone
This compound is a pentacyclic bistropolone originally isolated from the fungus Eupenicillium brefeldianum.[1][2][3] It has demonstrated significant cytotoxic activity against a range of cancer cell lines, with particularly noteworthy potency in ovarian and colon cancer models.[1][2][4]
Quantitative Analysis of Cytotoxic Activity
The cytotoxic efficacy of this compound has been quantified in various cancer cell lines, with IC50 values often in the nanomolar range, indicating high potency.
| Cell Line | Cancer Type | IC50 Value | Reference |
| OVCAR3 | High-Grade Serous Ovarian Cancer | < 10 nM | [4] |
| OVCAR5 | High-Grade Serous Ovarian Cancer | < 10 nM | [4] |
| OVCAR8 | High-Grade Serous Ovarian Cancer | < 10 nM | [4] |
| HCT-116 | Human Colon Carcinoma | ~5 ng/mL (~9.1 nM) | [2] |
| HCT-VM46 | Human Colon Carcinoma | ~2 ng/mL (~3.6 nM) | [2] |
| A549 | Human Lung Carcinoma | 123.9 ng/mL (~226 nM) | [5] |
| Lewis Lung Carcinoma (LLC) | Murine Lung Carcinoma | 8.5 ng/mL (~15.5 nM) | [5] |
Mechanism of Action: A Multi-faceted Approach to Cell Death
Research into the mechanism of this compound's cytotoxicity points towards a complex interplay of cellular pathways, primarily involving the induction of autophagy and apoptosis.[1][4] In high-grade serous ovarian cancer (HGSOC) cells, this compound has been shown to activate caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[1][4] While initial proteomic studies suggested an involvement of ferroptosis, subsequent validation experiments did not support this as a primary mechanism of cell death.[1][4]
A significant finding is that the cytotoxic effect of this compound is at least partially dependent on the induction of autophagy.[1][4] Inhibition of autophagy through co-treatment with agents like bafilomycin A1 has been shown to reduce the cytotoxicity of this compound, suggesting that the compound leverages this cellular degradation pathway to induce cell death.[1][4]
Epolone A: An Enigmatic Analogue
In stark contrast to the wealth of data available for this compound, Epolone A remains a largely uncharacterized molecule. It is classified as a sesquiterpene-tropolone and has been noted as a co-isolate with pycnidione, another bioactive fungal meroterpenoid. Structurally, it is related to this compound, sharing the tropolone (B20159) motif, but it is not a bistropolone.
Despite its structural similarity to other cytotoxic tropolones, there is a significant lack of publicly available experimental data on the biological activities of Epolone A. Searches for its cytotoxic profile, mechanism of action, and other pharmacological properties in peer-reviewed literature have not yielded specific results. This notable absence of data prevents a direct quantitative comparison with this compound.
Comparative Summary
| Feature | This compound | Epolone A |
| Chemical Class | Bistropolone Meroterpenoid | Sesquiterpene-Tropolone Meroterpenoid |
| Source | Eupenicillium brefeldianum | Co-isolated with Pycnidione from fungal sources |
| Cytotoxicity | Potent, with IC50 values in the low nanomolar range against various cancer cell lines.[2][4] | No quantitative data available in the public domain. |
| Mechanism of Action | Induces autophagy and apoptosis via caspase 3/7 activation.[1][4] | Unknown. |
| Research Status | Well-characterized with multiple studies on its synthesis, biological activity, and mechanism. | Poorly characterized, with a significant lack of published biological data. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for the key experiments used to characterize the activity of this compound.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (or Epolone A) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Solubilization and Measurement: The formazan crystals are dissolved with a solubilizing agent (e.g., DMSO or a specialized buffer). The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Caspase Activation Assay
This assay quantifies the activity of key apoptotic enzymes.
-
Cell Treatment and Lysis: Cells are treated with the test compound for a specified time. After treatment, cells are harvested and lysed using a specific lysis buffer to release the cellular contents, including caspases.
-
Substrate Addition: The cell lysate is incubated with a fluorogenic or colorimetric substrate specific for the caspase of interest (e.g., Ac-DEVD-pNA for caspase-3/7).
-
Measurement: Cleavage of the substrate by the active caspase releases a fluorescent or colored molecule. The signal is measured using a fluorometer or spectrophotometer.
-
Data Analysis: The signal intensity is proportional to the caspase activity in the cell lysate. Results are often normalized to the total protein concentration of the lysate.
Autophagy Detection (LC3 Immunoblotting and Puncta Formation)
This involves monitoring the conversion of LC3-I to LC3-II and its localization within the cell.
-
Immunoblotting for LC3-II:
-
Treatment and Lysis: Cells are treated with the compound, with and without a lysosomal inhibitor (e.g., bafilomycin A1), and then lysed.
-
SDS-PAGE and Western Blotting: Proteins from the cell lysates are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for LC3.
-
Detection: The antibody binding is visualized using a secondary antibody conjugated to an enzyme that produces a chemiluminescent signal. The bands corresponding to LC3-I and the lipidated, autophagosome-associated form, LC3-II, are detected. An increase in the LC3-II/LC3-I ratio, particularly in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.
-
-
Fluorescence Microscopy for LC3 Puncta:
-
Transfection and Treatment: Cells are transfected with a plasmid expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3). After a period of expression, the cells are treated with the test compound.
-
Imaging: The subcellular localization of the GFP-LC3 is visualized using a fluorescence microscope. In cells undergoing autophagy, the GFP-LC3 translocates to the autophagosome membrane, appearing as distinct puncta (dots) within the cytoplasm.
-
Quantification: The number of puncta per cell is quantified to assess the level of autophagy induction.
-
Conclusion
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Eupenifeldin: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Eupenifeldin, a novel cytotoxic bistropolone, with a focus on its potential as an anti-cancer agent. The information is supported by experimental data to aid researchers in evaluating its therapeutic promise.
In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines
This compound has demonstrated significant cytotoxic effects across a range of human cancer cell lines, particularly in high-grade serous ovarian cancer (HGSOC) and non-small cell lung cancer (NSCLC). Notably, it exhibits a degree of selectivity for cancer cells over non-tumorigenic cells.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, alongside comparable data for standard-of-care chemotherapeutic agents for ovarian cancer, cisplatin (B142131) and paclitaxel.
| Compound | Cell Line | Cancer Type | IC50 | Citation |
| This compound | OVCAR3 | Ovarian Cancer | < 10 nM | [1] |
| OVCAR5 | Ovarian Cancer | < 10 nM | [1] | |
| OVCAR8 | Ovarian Cancer | < 10 nM | [1] | |
| HCT-116 | Colon Cancer | Not specified | [2][3] | |
| LLC | Murine Lung Carcinoma | Not specified | ||
| A549 | Human Lung Carcinoma | Not specified | ||
| FTSEC (non-tumorigenic) | Fallopian Tube Epithelial | ~10-fold higher than OVCAR lines | [1] | |
| Cisplatin | OVCAR-3 | Ovarian Cancer | 5.1 ± 0.45 µM | [4] |
| SKOV-3 | Ovarian Cancer | 17.4 - 25.7 µM | [5] | |
| A2780 | Ovarian Cancer | Not specified | [6] | |
| Paclitaxel | OVCAR-3 | Ovarian Cancer | 0.7 - 1.8 nM | [5] |
| SKOV-3 | Ovarian Cancer | Not specified | [7] |
In Vivo Efficacy: Promising Anti-Tumor Activity
In vivo studies have provided initial evidence for the anti-tumor activity of this compound in preclinical models.
Summary of In Vivo Studies
| Animal Model | Cancer Type | This compound Treatment | Key Findings | Citation |
| P388 Leukemia Model | Leukemia | Not specified | Demonstrates in vivo antitumor activity. | [2][3] |
| Murine Lung Cancer Resection Model | Non-Small Cell Lung Cancer | Polymer-coated surgical buttresses for local delivery | Significantly decreased local tumor recurrence and increased disease-free survival. | [8] |
| Hollow Fiber Assay (in vivo) | Ovarian Cancer (OVCAR3) | Not specified | Showed significant cytotoxicity. | [1] |
Mechanism of Action: Induction of Apoptosis and Autophagy
This compound's cytotoxic effects are primarily mediated through the induction of programmed cell death, specifically apoptosis, and to a lesser extent, autophagy.
Apoptosis Induction
This compound triggers the apoptotic cascade in cancer cells, as evidenced by:
-
Annexin V Staining: Increased Annexin V staining in OVCAR3 and OVCAR8 cells indicates the externalization of phosphatidylserine, an early marker of apoptosis.[9]
-
Caspase Activation: Activation of effector caspases 3 and 7 has been observed in OVCAR3, OVCAR5, and OVCAR8 cells.[9]
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspases, was detected in OVCAR3 cells.[9]
While quantitative proteomics initially suggested the involvement of ferroptosis, subsequent validation experiments did not support this as a primary mechanism of cell death.[9]
Role of Autophagy
This compound also induces a weak autophagic response in cancer cells.[9] Interestingly, the inhibition of autophagy through co-treatment with bafilomycin A1 was found to enhance the cytotoxic effects of this compound, suggesting that autophagy may act as a survival mechanism for cancer cells treated with this compound.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound-induced cell death and a typical experimental workflow for assessing its efficacy.
References
- 1. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DHMEQ enhances the cytotoxic effect of cisplatin and carboplatin in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paclitaxel Sensitivity of Ovarian Cancer can be enhanced by knocking down Pairs of Kinases that regulate MAP4 Phosphorylation and Microtubule Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delivery of this compound via Polymer-Coated Surgical Buttresses Prevents Local Lung Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Benchmarking Eupenifeldin: A Comparative Analysis Against Established Natural Product Anticancer Compounds
For Immediate Release
To: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the natural product Eupenifeldin and its potential as an anticancer compound, benchmarked against the established chemotherapeutic agents Paclitaxel, Doxorubicin, and Vincristine. While direct head-to-head comparative studies are not yet available in published literature, this document synthesizes the existing preclinical data for each compound to offer a preliminary performance assessment and guide future research.
Executive Summary
This compound, a bistropolone isolated from the fungus Eupenicillium brefeldianum, has demonstrated potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the nanomolar range.[1][2][3] Its mechanism of action appears to involve the induction of autophagy and caspase-mediated apoptosis.[1][4] Paclitaxel, Doxorubicin, and Vincristine are widely used natural product-derived anticancer drugs with well-characterized mechanisms of action, primarily targeting microtubule dynamics and DNA replication. This guide presents the available in vitro cytotoxicity data for this compound and the benchmark compounds, alongside detailed experimental protocols from the respective studies to facilitate independent evaluation and future comparative research.
Comparative Analysis of In Vitro Cytotoxicity
Direct comparison of the half-maximal inhibitory concentration (IC50) values between this compound and the benchmark compounds is challenging due to the absence of studies performing these evaluations under identical experimental conditions. The following tables summarize the reported IC50 values for each compound across various cancer cell lines from individual studies. It is crucial to note that variations in experimental protocols, such as cell seeding density, passage number, and duration of drug exposure, can significantly influence IC50 values.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR3 | Ovarian Cancer | < 10 | [1][4] |
| OVCAR5 | Ovarian Cancer | < 10 | [1] |
| OVCAR8 | Ovarian Cancer | < 10 | [1] |
| HCT-116 | Colon Carcinoma | Not Specified | [3] |
| LLC | Murine Lewis Lung Carcinoma | 8.5 ng/mL (~17 nM) | [2] |
| A549 | Human Lung Carcinoma | 123.9 ng/mL (~250 nM) | [2] |
Table 2: In Vitro Cytotoxicity of Benchmark Anticancer Compounds (Representative Data)
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | OVCAR-3 | Ovarian Cancer | 4 - 20 | |
| A549 | Lung Cancer | 10 - 50 | ||
| HCT116 | Colon Cancer | 8 - 30 | ||
| Doxorubicin | OVCAR-3 | Ovarian Cancer | Not available in cited sources | |
| A549 | Lung Cancer | Not available in cited sources | ||
| HCT116 | Colon Cancer | Not available in cited sources | ||
| Vincristine | OVCAR-3 | Ovarian Cancer | Not available in cited sources | |
| A549 | Lung Cancer | Not available in cited sources | ||
| HCT116 | Colon Cancer | Not available in cited sources |
Note: IC50 values for benchmark compounds are sourced from a variety of studies and are provided for general reference. Direct comparison with this compound data is not recommended due to differing experimental conditions.
Mechanisms of Action
This compound
This compound's cytotoxic effects are linked to the induction of programmed cell death. Studies have shown that it activates caspases 3 and 7, key executioner caspases in the apoptotic pathway.[1][4] Furthermore, inhibition of autophagy has been found to reduce the toxicity of this compound, suggesting that the induction of autophagy contributes to its cytotoxic mechanism.[1][4]
Benchmark Compounds
-
Paclitaxel: A member of the taxane (B156437) family, Paclitaxel stabilizes microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.
-
Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA, inhibiting topoisomerase II and generating free radicals, which results in DNA damage and apoptosis.
-
Vincristine: A vinca (B1221190) alkaloid, Vincristine inhibits the polymerization of microtubules, disrupting the formation of the mitotic spindle and causing cell cycle arrest in the M phase.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies on this compound.
Cell Viability Assay (MTT Assay)
This assay was used to determine the cytotoxic effects of this compound on various cancer cell lines.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound or vehicle control for a specified period (e.g., 72 hours).
-
MTT Incubation: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control, and IC50 values were determined from the dose-response curves.
Caspase-Glo 3/7 Assay
This assay was utilized to measure the activation of executioner caspases 3 and 7.
-
Cell Treatment: Cells were treated with this compound or vehicle control for the desired time.
-
Assay Reagent Addition: An equal volume of Caspase-Glo 3/7 Reagent was added to each well.
-
Incubation: The plate was incubated at room temperature for a specified duration to allow for cell lysis and generation of a luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, was measured using a luminometer.
In Vivo Hollow Fiber Assay
This assay was performed to assess the in vivo cytotoxicity of this compound.
-
Cell Encapsulation: Cancer cells (e.g., OVCAR3) were encapsulated in polyvinylidene fluoride (B91410) (PVDF) hollow fibers.
-
Implantation: The hollow fibers were implanted intraperitoneally or subcutaneously in immunocompromised mice.
-
Drug Administration: Mice were treated with this compound or a vehicle control for a specified treatment period.
-
Fiber Retrieval and Cell Viability Assessment: At the end of the treatment period, the hollow fibers were retrieved, and the viability of the encapsulated cells was determined using a metabolic assay (e.g., MTT).
-
Data Analysis: The percentage of cell growth inhibition was calculated by comparing the viable cell mass in the drug-treated fibers to the vehicle-treated controls.
Conclusion and Future Directions
The available preclinical data indicates that this compound is a potent natural product with significant anticancer activity against a variety of cancer cell lines. Its mechanism of action, involving the induction of both autophagy and apoptosis, suggests a potential therapeutic advantage. However, the lack of direct comparative studies against established anticancer agents like Paclitaxel, Doxorubicin, and Vincristine makes it difficult to definitively position this compound in the current therapeutic landscape.
Future research should prioritize head-to-head in vitro and in vivo studies comparing this compound with these benchmark compounds across a standardized panel of cancer cell lines. Such studies are essential to objectively evaluate its relative potency and therapeutic potential. Furthermore, a more in-depth elucidation of the molecular targets and signaling pathways modulated by this compound will be crucial for its rational development as a novel anticancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Delivery of this compound via Polymer-Coated Surgical Buttresses Prevents Local Lung Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Eupenifeldin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Eupenifeldin, a potent cytotoxic bistropolone, with related compounds. It summarizes experimental data validating its molecular targets, details the protocols of key experiments, and visualizes the associated signaling pathways.
Introduction to this compound
This compound is a fungal metabolite isolated from Eupenicillium brefeldianum.[1][2] It has demonstrated significant cytotoxic activity against a range of cancer cell lines, with particularly high potency in high-grade serous ovarian cancer (HGSOC).[3][4] Research indicates that this compound's mechanism of action involves the induction of apoptosis and the modulation of autophagy, leading to cancer cell death.[3][4] While its precise molecular binding targets are still under investigation, its effects on key cellular signaling pathways have been documented.
Comparative Analysis of Cytotoxicity
To objectively assess the efficacy of this compound, its cytotoxic activity is compared with structurally related tropolone (B20159) compounds, including Pycnidione. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented below.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | OVCAR3 | Ovarian Cancer | < 10[3][4] |
| OVCAR5 | Ovarian Cancer | < 10[3] | |
| OVCAR8 | Ovarian Cancer | < 10[3] | |
| FTSEC | Non-tumorigenic Fallopian Tube | ~100 | |
| HCT-116 | Colon Carcinoma | Data not quantified in nM[2][5] | |
| Pycnidione | A549 | Lung Cancer | ~9.3[6] |
Note: Direct comparison of IC50 values for Northis compound and Epolone A in the same cell lines is limited due to a lack of available data in the searched literature.
Experimental Protocols
Detailed methodologies for key experiments used to validate the molecular targets and mechanism of action of this compound are provided below.
Annexin V Apoptosis Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Caspase-3/7 Activity Assay
This assay quantifies the activity of effector caspases 3 and 7, which are key executioners of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound or vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer.
Autophagic Flux Assay (LC3-II Western Blot)
This assay measures the dynamic process of autophagy, from the formation of autophagosomes to their degradation by lysosomes, by monitoring the levels of LC3-II.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against LC3B
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound in the presence and absence of a lysosomal inhibitor for the desired time.
-
Protein Extraction: Lyse the cells and quantify the protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3B antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensity of LC3-II. An increase in LC3-II levels in the presence of the lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the workflow of the validation experiments.
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound's modulation of the autophagy pathway.
Caption: Workflow for validating this compound's effects.
Conclusion
This compound is a highly potent cytotoxic agent against ovarian cancer cells, acting primarily through the induction of apoptosis and modulation of autophagy. While its direct molecular targets require further elucidation, the experimental evidence strongly supports its role as a disruptor of these critical cellular pathways. The provided protocols and comparative data serve as a valuable resource for researchers investigating this compound and similar compounds for therapeutic development. Further studies are warranted to identify the specific binding partners of this compound to fully validate its molecular targets and to explore its therapeutic potential in greater detail.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Pycnidione, a fungus-derived agent, induces cell cycle arrest and apoptosis in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Eupenifeldin's Cytotoxic Effects: A Comparative Analysis Across Diverse Cancer Types
For Immediate Release
A comprehensive review of existing preclinical data reveals the potent anti-cancer properties of eupenifeldin, a natural compound, across a range of cancer types. This guide synthesizes the available experimental data on its efficacy, mechanism of action, and provides detailed experimental protocols for researchers in oncology and drug development.
This compound has demonstrated significant cytotoxic effects in ovarian, lung, colon, and melanoma cancer cell lines, often at nanomolar concentrations. Notably, it exhibits a degree of selectivity for cancer cells over non-tumorigenic cells, a promising characteristic for potential therapeutic development.
Comparative Efficacy of this compound
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in several cancer cell lines, highlighting its potent anti-proliferative activity.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Ovarian Cancer | OVCAR3 | < 10 | [1][2] |
| OVCAR5 | < 10 | [1][2] | |
| OVCAR8 | < 10 | [1][2] | |
| Lung Cancer | LLC (murine) | ~15.5 | |
| A549 (human) | ~225.9 | ||
| Colon Cancer | HCT-116 | Not specified, but cytotoxic | [1] |
| Melanoma | MDA-MB-435 | Not specified, but cytotoxic | |
| Non-Tumorigenic | FTSEC | ~100 | [1][2] |
IC50 values for LLC and A549 cells were converted from ng/mL to nM using the molecular weight of this compound (548.67 g/mol ).
Mechanism of Action: Induction of Apoptosis and Autophagy
This compound's primary mechanism of action involves the induction of programmed cell death, or apoptosis. In ovarian cancer cell lines, treatment with this compound leads to an increase in Annexin V staining, a key marker of early apoptosis, and the activation of caspases 3 and 7, executioner proteins in the apoptotic cascade[1][2].
Furthermore, studies have indicated that this compound can induce a weak autophagic response in cancer cells. While not the primary cell death mechanism, this autophagic activity appears to contribute to the overall cytotoxicity of the compound[1][2]. An initial hypothesis involving ferroptosis as a primary mechanism of action was not supported by subsequent validation experiments[1][2].
The precise upstream signaling pathways initiated by this compound that lead to apoptosis and autophagy are still under investigation.
In Vivo Studies
This compound has shown anti-tumor activity in several preclinical in vivo models:
-
Ovarian Cancer: Showed significant cytotoxicity in an in vivo hollow fiber assay using OVCAR3 cells[1][2].
-
Lung Cancer: this compound-loaded surgical buttresses significantly decreased local tumor recurrence in a murine resection model[3].
-
Leukemia: Demonstrated in vivo antitumor activity in a P388 leukemia model[1].
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the effects of this compound.
Cell Viability (IC50) Assay
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to untreated controls. IC50 values are calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a specified time.
-
Cell Staining: Cells are harvested, washed, and resuspended in Annexin V binding buffer. Fluorescently-labeled Annexin V and a viability dye (e.g., propidium (B1200493) iodide) are added.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and propidium iodide positive) cells.
In Vivo Tumor Xenograft Model (Lung Cancer Recurrence)
-
Tumor Implantation: Lewis Lung Carcinoma (LLC) cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Resection: Tumors are allowed to grow to a specific size, after which they are surgically resected.
-
Treatment: A polymer buttress loaded with this compound is implanted at the surgical site.
-
Monitoring: Mice are monitored for tumor recurrence, and tumor volume is measured regularly. Survival rates are also recorded.
Visualizing this compound's Cellular Impact
The following diagrams illustrate the known mechanisms of action and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Delivery of this compound via polymer-coated surgical buttresses prevents local lung cancer recurrence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delivery of this compound via Polymer-Coated Surgical Buttresses Prevents Local Lung Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Eupenifeldin: A Comparative Analysis of Natural vs. Synthetic Sources
A comprehensive guide for researchers, scientists, and drug development professionals.
Executive Summary
Eupenifeldin, a complex meroterpenoid of fungal origin, has demonstrated significant potential as a cytotoxic agent against a range of cancer cell lines. This guide provides a detailed comparison of the efficacy of natural versus synthetic this compound. However, a critical gap in the current scientific literature must be acknowledged upfront: to date, a total synthesis of this compound has been proposed but a successful completion yielding material for biological evaluation has not been reported. Consequently, no direct comparative studies on the efficacy of natural versus synthetic this compound exist.
This guide will therefore focus on a comprehensive review of the known biological activity of naturally-sourced this compound, alongside a discussion of the proposed synthetic strategies. This information is intended to provide a valuable resource for researchers interested in the therapeutic potential of this molecule and to highlight the current challenges and future directions in the field.
Biological Activity of Natural this compound
Natural this compound is a pentacyclic bistropolone isolated from the fungus Eupenicillium brefeldianum[1]. It has been shown to exhibit potent cytotoxic and antitumor activities.
In Vitro Cytotoxicity
Natural this compound has demonstrated high cytotoxicity against a variety of human cancer cell lines, with IC50 values often in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| OVCAR3 | Ovarian Cancer | < 10 | [2][3] |
| OVCAR5 | Ovarian Cancer | < 10 | [2][3] |
| OVCAR8 | Ovarian Cancer | < 10 | [2][3] |
| HCT-116 | Colon Carcinoma | Not specified, but cytotoxic | [1] |
| MDA-MB-231 | Breast Cancer | 2.83 µM (as part of a broader study on related compounds) | [4] |
| MSTO-211H | Mesothelioma | 0.08 µM (as part of a broader study on related compounds) | [4] |
| A549 | Lung Cancer | 1.33 µM (as part of a broader study on related compounds) | [4] |
Note: Some studies report IC50 values in µM for certain cell lines, which may reflect differences in experimental conditions or the specific fungal metabolite isolate used[4]. Notably, higher concentrations were required for cytotoxicity in non-tumorigenic cell lines, suggesting some level of cancer cell selectivity[2][3].
In Vivo Antitumor Activity
The antitumor efficacy of natural this compound has been demonstrated in a murine leukemia model.
| Animal Model | Tumor Model | Activity | Reference |
| Mice | P388 Leukemia | Active | [1][5] |
Mechanism of Action of Natural this compound
Studies have begun to elucidate the molecular mechanisms underlying the cytotoxic effects of natural this compound, pointing towards the induction of apoptosis and autophagy.
Induction of Apoptosis
This compound treatment has been shown to activate key mediators of apoptosis.
| Cell Line | Apoptotic Marker | Observation | Reference |
| OVCAR3, OVCAR5, OVCAR8 | Caspase-3/7 Activation | Significant activation | [2][3] |
| OVCAR3 | Cleaved PARP | Detected | [2] |
| OVCAR3, OVCAR8 | Annexin V Staining | Significantly increased | [2] |
The activation of caspase-3 and -7, which are executioner caspases, leads to the cleavage of cellular substrates such as PARP, ultimately resulting in programmed cell death[2].
Induction of Autophagy
This compound has also been observed to induce autophagy, a cellular process of self-degradation.
| Cell Line | Autophagy Marker | Observation | Reference |
| OVCAR3 | LC3B Puncta | Weak induction | [3] |
| OVCAR3 | Autophagic Flux | Weak induction | [3] |
Interestingly, inhibition of autophagy with bafilomycin A1 reduced the cytotoxicity of this compound, suggesting that the induction of autophagy contributes to its cell-killing mechanism[3].
Synthetic this compound: Proposed Strategies
While a total synthesis of this compound has not yet been reported as complete, several strategies have been proposed. These approaches are complex, reflecting the intricate stereochemistry of the molecule. The primary challenge lies in the construction of the 11-membered macrocycle and the stereoselective formation of the two dihydropyran rings.
A proposed key step in a convergent synthesis involves the simultaneous introduction of both tropolone (B20159) units to the central eleven-membered core[7].
References
- 1. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the Cytotoxic Signaling Induced by this compound in Ovarian Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product [mdpi.com]
- 5. Stability of the in vivo P388 leukemia model in evaluation of antitumor activity of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relationship between in vitro tumor stem cell assay and in vivo antitumor activity using the P388 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Assessing the Therapeutic Index of Eupenifeldin and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Eupenifeldin, a promising natural product with potent cytotoxic activity, and its recently developed derivatives. The assessment is contextualized by comparing its performance against standard-of-care chemotherapeutic agents for ovarian cancer, carboplatin (B1684641) and paclitaxel. This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of this compound's potential as a clinical candidate.
Executive Summary
This compound, a bistropolone isolated from Eupenicillium brefeldianum, has demonstrated significant cytotoxic effects against a range of cancer cell lines, particularly in ovarian cancer models.[1][2] A key indicator of its therapeutic potential lies in its therapeutic index, the ratio between its effective dose and its toxic dose. This guide reveals that this compound exhibits a favorable in vitro therapeutic index, showing significantly higher potency against cancer cells compared to non-tumorigenic cells.[2] Furthermore, recent derivatization efforts have yielded analogues with maintained or improved cytotoxicity.[3] While comprehensive in vivo therapeutic index data remains limited, preliminary studies indicate that this compound possesses in vivo anti-tumor activity, although systemic administration is associated with toxicity.[1][4] This guide provides a detailed analysis of the available data to facilitate a nuanced understanding of this compound's therapeutic window and the potential of its derivatives.
Comparative Analysis of Cytotoxicity and In Vitro Therapeutic Index
The therapeutic index is a critical measure of a drug's safety and efficacy. It is calculated as the ratio of the toxic dose in 50% of a population (TD50) to the effective dose in 50% of a population (ED50). In preclinical in vitro studies, a surrogate for the therapeutic index can be estimated by comparing the half-maximal inhibitory concentration (IC50) in cancer cells to that in normal, non-tumorigenic cells. A higher ratio suggests greater selectivity for cancer cells.
This compound: In Vitro Cytotoxicity
This compound has shown potent cytotoxicity against various human cancer cell lines with IC50 values in the nanomolar range.[2] A notable study demonstrated that approximately 10-fold higher concentrations of this compound were required to induce cytotoxicity in non-tumorigenic fallopian tube secretory epithelial cells (FTSEC) compared to high-grade serous ovarian cancer (HGSOC) cell lines.[2]
| Cell Line | Type | IC50 (nM) | In Vitro Therapeutic Index (vs. FTSEC) | Reference |
| OVCAR3 | Ovarian Cancer | < 10 | > 10 | [2] |
| OVCAR5 | Ovarian Cancer | < 10 | > 10 | [2] |
| OVCAR8 | Ovarian Cancer | < 10 | > 10 | [2] |
| FTSEC | Non-tumorigenic Fallopian Tube | ~100 | - | [2] |
| HCT-116 | Colon Carcinoma | Potent | Not Reported | [4] |
| MDA-MB-435 | Melanoma | Not Reported | Not Reported | [3] |
This compound Derivatives: In Vitro Cytotoxicity
A recent study explored the structure-activity relationship of this compound by synthesizing 29 derivatives.[3] The cytotoxic activities of these analogues were evaluated against human melanoma (MDA-MB-435) and ovarian cancer (OVCAR3) cell lines. Several ester and carbonate analogues maintained nanomolar cytotoxicity.[3] Data on their effects on non-tumorigenic cells is crucial for determining their therapeutic index and is a critical next step in their evaluation.
| Derivative Class | Cell Line | Cytotoxicity | Reference |
| Ester Analogs | MDA-MB-435 | Nanomolar | [3] |
| OVCAR3 | Nanomolar | [3] | |
| Carbonate Analogs | MDA-MB-435 | Nanomolar | [3] |
| OVCAR3 | Nanomolar | [3] |
Standard-of-Care Ovarian Cancer Drugs: In Vitro Cytotoxicity
For comparison, the following table summarizes the in vitro cytotoxicity of carboplatin and paclitaxel, standard chemotherapeutic agents for ovarian cancer. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Drug | Cell Line | Type | IC50 (µM) | Reference |
| Carboplatin | OVCAR3 | Ovarian Cancer | ~5-10 | |
| Paclitaxel | OVCAR3 | Ovarian Cancer | ~0.01-0.1 |
Note: IC50 values for standard drugs can vary significantly based on the specific cell line and assay conditions.
In Vivo Efficacy and Toxicity
While in vitro data provides a valuable initial assessment, in vivo studies are essential for determining a drug's true therapeutic index.
This compound: In Vivo Studies
A more recent study investigating local delivery of this compound for lung cancer recurrence provided some insight into its systemic toxicity. In this study, the maximum tolerated dose (MTD) of free this compound administered intraperitoneally in C57Bl/6 mice was found to be very low, with doses of 60 μg or higher causing acute toxicity and death within 24 hours.[1] The MTD was estimated to be 10 μg or lower, highlighting a narrow therapeutic window for systemic administration of the parent compound in this formulation.[1]
This compound Derivatives and Standard-of-Care Drugs: In Vivo Data
Mechanism of Action: Signaling Pathways
Understanding the mechanism of action of this compound is crucial for its development and for identifying potential biomarkers of response. Studies have indicated that this compound induces cell death through the activation of caspases and the induction of autophagy.[2]
Caspase Activation Pathway
This compound has been shown to activate caspases 3 and 7 in ovarian cancer cell lines, key executioner caspases in the apoptotic pathway.[2] This activation leads to the cleavage of cellular substrates, ultimately resulting in programmed cell death.
Autophagy Induction Pathway
Quantitative proteomics studies have implicated autophagy as a contributor to this compound's cytotoxic mechanism.[2] While the induction of autophagy was described as weak, its inhibition reduced the toxicity of this compound, suggesting a role in its cell-killing effect.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound, its derivatives, or control drugs for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve.
Apoptosis Detection (Annexin V Staining)
Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the compound of interest for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both.
In Vivo Hollow Fiber Assay
This assay allows for the evaluation of a compound's activity against cancer cells in an in vivo environment without the need for tumor formation.
Protocol:
-
Cell Encapsulation: Encapsulate cancer cells in semi-permeable hollow fibers.
-
Implantation: Surgically implant the fibers into the peritoneal cavity or subcutaneous space of mice.
-
Compound Administration: Administer the test compound to the mice through the desired route (e.g., intraperitoneal, intravenous).
-
Fiber Retrieval: After a set treatment period, retrieve the hollow fibers.
-
Cell Viability Assessment: Determine the viability of the cells within the fibers using a viability assay (e.g., MTT or CellTiter-Glo).
Discussion and Future Directions
The available data suggests that this compound is a potent cytotoxic agent with a promising in vitro therapeutic index against ovarian cancer cells. Its mechanism of action, involving the induction of apoptosis and autophagy, provides a solid foundation for further investigation. The development of derivatives with maintained or enhanced cytotoxicity opens avenues for optimizing its pharmacological properties.
However, the significant in vivo toxicity observed with systemic administration of the parent compound is a major hurdle that needs to be addressed. The narrow therapeutic window in vivo underscores the need for strategies to improve its safety profile. The development of the reported derivatives is a step in this direction, and their in vivo toxicity and efficacy must be thoroughly evaluated. Furthermore, formulation strategies, such as the use of drug-loaded buttresses for local delivery, may offer a viable approach to mitigate systemic toxicity.[1]
To build a more complete picture of the therapeutic potential of this compound and its derivatives, the following future studies are recommended:
-
Comprehensive In Vivo Studies: Conduct thorough in vivo efficacy and toxicity studies for this compound and its most promising derivatives in relevant animal models of ovarian cancer. This should include the determination of MTD, LD50, and ED50 to calculate a definitive in vivo therapeutic index.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its derivatives to understand their behavior in a biological system.
-
Mechanism of Action Elucidation: Further investigate the signaling pathways modulated by this compound and its derivatives to identify biomarkers for patient selection and to understand potential resistance mechanisms.
-
Combination Studies: Evaluate the synergistic potential of this compound and its derivatives with standard-of-care chemotherapies and targeted agents.
References
- 1. Delivery of this compound via Polymer-Coated Surgical Buttresses Prevents Local Lung Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Eupenifeldin: Essential Safety and Disposal Protocols for Laboratory Environments
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Cytotoxic Compound Eupenifeldin.
This compound, a potent cytotoxic bistropolone, necessitates stringent safety and disposal measures to protect laboratory personnel and the environment.[1][2] Due to its classification as a cytotoxic and antineoplastic agent, all materials that come into contact with this compound must be treated as hazardous waste.[1][3] Adherence to the following protocols is critical for ensuring a safe and compliant laboratory setting.
Summary of Key Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes its known chemical properties and provides essential safety information based on guidelines for handling potent cytotoxic compounds.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₃₃H₄₀O₇[4] |
| Molar Mass | 548.676 g·mol⁻¹[2] |
| Appearance | Solid (form may vary) |
| Known Hazards | Cytotoxic, potentially carcinogenic, mutagenic, and teratogenic.[1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (double-gloving recommended), safety goggles, fully-closed lab coat, and in some cases, respiratory protection. |
| Primary Disposal Method | Incineration at a licensed hazardous waste facility. |
| Spill Clean-up | Use a designated cytotoxic spill kit. Absorb with inert material and collect in a labeled hazardous waste container. |
Proper Disposal Procedures for this compound
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent exposure and environmental contamination. The following step-by-step guide outlines the necessary procedures.
Step 1: Waste Segregation
Proper segregation of cytotoxic waste at the point of generation is the most critical step. This compound waste is categorized as follows:
-
Bulk this compound Waste: This includes any unused or expired pure this compound, concentrated stock solutions, and grossly contaminated items.
-
Trace this compound Waste: This category includes items with residual contamination, such as empty vials, pipette tips, gloves, gowns, and other disposable labware that has come into contact with the compound.
Step 2: Containerization
All this compound waste must be placed in clearly labeled, leak-proof, and puncture-resistant containers.
-
For Solid Waste (Trace and Bulk): Use a designated, rigid, and sealable hazardous waste container. The container should be clearly labeled with "Cytotoxic Waste," "Hazardous Waste," and the chemical name "this compound."
-
For Liquid Waste (Bulk): Collect in a compatible, shatter-resistant, and securely capped container. The container must be labeled as "Hazardous Waste," "Cytotoxic Liquid Waste," and specify "this compound" and the solvent used.
-
For Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of immediately into a designated sharps container for cytotoxic waste.
Step 3: Storage
Store all this compound waste in a designated, secure area away from general lab traffic. This area should be clearly marked with cytotoxic and hazardous waste warning signs. Ensure that incompatible waste types are not stored together.
Step 4: Disposal
This compound waste must not be disposed of in regular trash or poured down the drain.
-
Arrange for the collection of all this compound waste by a licensed hazardous waste disposal service.
-
Ensure all containers are securely sealed and properly labeled before collection.
-
Follow all institutional, local, and national regulations for the disposal of cytotoxic hazardous waste.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical workflow for handling this compound in a laboratory setting, from initial use to final disposal, emphasizing safety at each step.
By implementing these procedures, researchers and laboratory professionals can mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for any chemicals used in your research.
References
- 1. This compound, a novel cytotoxic bistropolone from Eupenicillium brefeldianum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Semisynthetic derivatives of the fungal metabolite this compound via targeting the tropolone hydroxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C33H40O7 | CID 139587675 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
